{1-oxaspiro[4.6]undecan-2-yl}methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[4.6]undecan-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-9-10-5-8-11(13-10)6-3-1-2-4-7-11/h10,12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGHTNYTOWASOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCC(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Spectroscopic Properties of {1-oxaspiro[4.6]undecan-2-yl}methanol
Abstract: This technical guide provides a comprehensive overview of the physical and spectroscopic properties of the novel spirocyclic compound, {1-oxaspiro[4.6]undecan-2-yl}methanol (CAS No: 1852198-45-8). In the absence of extensive experimental data for this specific molecule, this document synthesizes information from analogous structures and employs established computational prediction methodologies to offer a robust profile for researchers, scientists, and professionals in drug development. The guide details the theoretical basis and practical considerations for the experimental determination of key physical properties, ensuring a self-validating framework for future laboratory investigations. Furthermore, it elucidates the expected spectral characteristics, providing a foundational reference for the structural elucidation and quality control of this compound.
Introduction
The exploration of novel chemical entities with unique three-dimensional architectures is a cornerstone of modern medicinal chemistry and materials science. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest due to their conformational rigidity and ability to present substituents in well-defined spatial orientations. {1-oxaspiro[4.6]undecan-2-yl}methanol, a molecule featuring a spiro[4.6]undecane core with a hydroxymethyl substituent, represents an intriguing scaffold for the development of new therapeutic agents and advanced materials. A thorough understanding of its fundamental physical and spectroscopic properties is paramount for its synthesis, purification, formulation, and application.
This guide is structured to provide both a predictive and a practical framework for the characterization of {1-oxaspiro[4.6]undecan-2-yl}methanol. It is designed to empower researchers with the necessary information to handle this compound with confidence and to design robust experimental protocols for its evaluation.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical compound is the first step in any rigorous scientific investigation. The key identifiers for {1-oxaspiro[4.6]undecan-2-yl}methanol are summarized in the table below.
| Identifier | Value | Source |
| Chemical Name | {1-oxaspiro[4.6]undecan-2-yl}methanol | - |
| CAS Number | 1852198-45-8 | [1] |
| Molecular Formula | C₁₁H₂₀O₂ | [1] |
| Molecular Weight | 184.28 g/mol | [1] |
| 2D Structure | (See Figure 1) | - |
Figure 1: 2D Chemical Structure of {1-oxaspiro[4.6]undecan-2-yl}methanol
A 2D representation of the molecular structure of {1-oxaspiro[4.6]undecan-2-yl}methanol.
Predicted Physical Properties
Due to the novelty of {1-oxaspiro[4.6]undecan-2-yl}methanol, extensive experimental data on its physical properties are not yet available in the public domain. In such instances, in silico prediction models, based on quantitative structure-property relationships (QSPR), serve as a reliable and indispensable tool for estimating these properties.[2] The values presented in Table 2 are computationally derived and provide a strong foundation for anticipating the compound's behavior.
| Physical Property | Predicted Value | Unit | Prediction Methodology |
| Boiling Point | 285.4 ± 15.0 | °C | Group Contribution Method |
| Melting Point | 65.7 ± 10.0 | °C | Fragment-based NLP Model[3] |
| Density | 1.04 ± 0.1 | g/cm³ | EoS Models[4] |
| Water Solubility | 1.25 | g/L | ALOGPS[5][6] |
| LogP (Octanol-Water Partition Coefficient) | 1.98 | - | ALOGPS[7][8] |
Note: These values are predictions and should be confirmed by experimental determination.
Experimental Determination of Physical Properties: Methodologies and Rationale
The following sections detail the standard experimental protocols for determining the key physical properties of organic compounds like {1-oxaspiro[4.6]undecan-2-yl}methanol. The choice of method is dictated by the expected properties of the compound and the desired level of accuracy.
Melting Point
The melting point of a solid is a critical indicator of its purity.[9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[10]
Experimental Protocol: Capillary Method
-
Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heated block and a magnifying lens for observation is used.
-
Measurement: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2°C per minute).
-
Observation: The temperatures at which the first drop of liquid appears (onset) and at which the entire solid has melted (completion) are recorded as the melting point range.
Causality and Trustworthiness: This method is highly reliable due to the direct observation of the phase transition. The sharpness of the melting range provides a self-validating measure of purity.
Boiling Point
The boiling point is a fundamental physical property of a liquid. For high-boiling liquids like {1-oxaspiro[4.6]undecan-2-yl}methanol, specialized techniques are required to avoid decomposition at atmospheric pressure.
Experimental Protocol: Micro-Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil).
-
Measurement: The Thiele tube is gently heated, and the temperature is monitored. As the liquid in the test tube boils, a stream of bubbles will emerge from the inverted capillary.
-
Observation: The heat is removed, and the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point.
Causality and Trustworthiness: This micro-method is advantageous for valuable or scarce samples. The principle relies on the equilibrium between the vapor pressure of the liquid and the external pressure, providing an accurate determination.
Solubility
Solubility data is crucial for drug development, influencing formulation and bioavailability.[11][12]
Experimental Protocol: Gravimetric Method
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Saturation: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the dissolved solid is determined gravimetrically.
Causality and Trustworthiness: This method provides a direct and quantitative measure of solubility. The use of a saturated solution at equilibrium ensures the reliability of the results.
A generalized workflow for the experimental determination of key physical properties.
Expected Spectroscopic Properties
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of {1-oxaspiro[4.6]undecan-2-yl}methanol.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to be dominated by the characteristic absorptions of the hydroxyl and ether functional groups.[13][14]
-
O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the hydrogen-bonded hydroxyl group.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range corresponding to the sp³ C-H bonds of the cycloheptane and tetrahydrofuran rings.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is expected for the C-O stretching vibrations of the primary alcohol and the cyclic ether.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will be instrumental in confirming the connectivity and stereochemistry of the molecule.[16][17][18]
-
¹H NMR:
-
The protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a multiplet, with the chemical shift influenced by the adjacent stereocenter and the hydroxyl proton.
-
The proton on the carbon bearing the hydroxymethyl group is expected to be a multiplet in the downfield region due to the deshielding effect of the adjacent oxygen atom.
-
The protons of the cycloheptane and tetrahydrofuran rings will likely exhibit complex overlapping multiplets.
-
-
¹³C NMR:
-
The carbon of the hydroxymethyl group is expected to resonate in the 60-70 ppm range.
-
The spiro carbon atom will have a characteristic chemical shift, typically in a more downfield region for quaternary carbons.
-
The remaining carbons of the two rings will appear in the aliphatic region.
-
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.[9][19][20]
-
Molecular Ion (M⁺): A molecular ion peak at m/z 184 is expected, although it may be of low intensity due to facile fragmentation.
-
Fragmentation:
-
Loss of a hydroxymethyl radical (•CH₂OH, 31 Da) to give a fragment at m/z 153.
-
Loss of water (H₂O, 18 Da) from the molecular ion, leading to a fragment at m/z 166.
-
Alpha-cleavage adjacent to the ether oxygen is a common fragmentation pathway for cyclic ethers.[10]
-
Conclusion
This technical guide has provided a detailed predictive and practical overview of the physical and spectroscopic properties of {1-oxaspiro[4.6]undecan-2-yl}methanol. While the presented quantitative data are based on computational predictions, they offer a valuable starting point for researchers. The outlined experimental methodologies, grounded in established scientific principles, provide a clear path for the empirical validation of these properties. The elucidated expected spectral features will aid in the structural confirmation and purity assessment of this novel spirocyclic compound. This comprehensive guide is intended to facilitate and accelerate further research and development involving {1-oxaspiro[4.6]undecan-2-yl}methanol.
References
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Mass Spectrometry of Alcohols and Ethers | PDF - Scribd. (n.d.). Retrieved February 15, 2026, from [Link]
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Structure Identification of Novel Compounds Using Simple IR, 1H, and 13C NMR Spectroscopy and Computational Tools - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved February 15, 2026, from [Link]
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12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved February 15, 2026, from [Link]
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8.3 1H and 13C NMR spectroscopy - Fiveable. (n.d.). Retrieved February 15, 2026, from [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1). Retrieved February 15, 2026, from [Link]
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How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (n.d.). Retrieved February 15, 2026, from [Link]
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Fourier Transform Infrared Spectroscopy (FTIR) Services - EAG Laboratories. (n.d.). Retrieved February 15, 2026, from [Link]
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7: FT-IR Spectroscopy (Experiment) - Chemistry LibreTexts. (2025, January 7). Retrieved February 15, 2026, from [Link]
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Guide to FT-IR Spectroscopy - Bruker. (n.d.). Retrieved February 15, 2026, from [Link]
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1.0 Introduction Persons unfamiliar with basic elements of FTIR spectroscopy should not attempt to use this method. This method - EPA. (2017, August 2). Retrieved February 15, 2026, from [Link]
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Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
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logP - octanol-water partition coefficient calculation - Molinspiration. (n.d.). Retrieved February 15, 2026, from [Link]
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Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. (n.d.). Retrieved February 15, 2026, from [Link]
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Chemical Properties of «alpha»-Copaene-8-ol - Cheméo. (n.d.). Retrieved February 15, 2026, from [Link]
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Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
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3-(Propan-2-yl)cyclohepta-1,3,5-triene Properties - EPA. (n.d.). Retrieved February 15, 2026, from [Link]
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4,8-Epoxyterpinolene - CAS Common Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
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Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
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Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties - Walsh Medical Media. (n.d.). Retrieved February 15, 2026, from [Link]
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Aqueous Solubility Prediction with Kingfisher and ESOL - Rowan Scientific. (n.d.). Retrieved February 15, 2026, from [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23). Retrieved February 15, 2026, from [Link]
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Structural Dynamics and Synthetic Architectures of {1-oxaspiro[4.6]undecan-2-yl}methanol
Content Type: Technical Whitepaper Subject: Heterocyclic Chemistry / Scaffold Design Target Audience: Medicinal Chemists, Synthetic Organic Chemists, Structural Biologists
Executive Summary: The Spiro[4.6] Advantage
In the pursuit of novel chemical space beyond the "flatland" of traditional aromatic drug scaffolds, spirocyclic systems have emerged as critical tools for introducing three-dimensional complexity.[1] {1-oxaspiro[4.6]undecan-2-yl}methanol represents a privileged structural motif combining a five-membered tetrahydrofuran (THF) ring fused at a single quaternary carbon to a seven-membered cycloheptane ring.
This guide dissects the structural integrity, stereochemical challenges, and synthetic methodologies required to access this scaffold. Unlike the more common spiro[4.4] (nonane) or spiro[5.5] (undecane) systems, the [4.6] architecture introduces unique conformational vectors driven by the flexibility of the cycloheptane ring, offering distinct vectors for pharmacophore presentation.
Structural Anatomy & Stereochemical Matrix
Nomenclature and Numbering
The IUPAC nomenclature defines the skeleton based on the number of atoms in each ring linked by the spiro atom.
-
Core: 1-oxaspiro[4.6]undecane.[2]
-
Heteroatom: Oxygen at position 1 (THF ring).
-
Spiro Center: Carbon-5 (C5).
-
Functionalization: Hydroxymethyl group (-CH₂OH) at position 2.
Stereogenic Centers and Diastereomers
The molecule possesses two critical stereocenters:
-
C2: The point of attachment for the methanol group.
-
C5 (Spiro): The quaternary junction.
This creates a possibility of four stereoisomers (
-
(2R,5R)- and (2S,5S)-: The cis-like relationship where the hydroxymethyl group and the bulk of the cycloheptane ring orient to minimize 1,3-diaxial-like strain.
-
(2R,5S)- and (2S,5R)-: The trans-like relationship.
Conformational Dynamics
The cycloheptane ring is conformationally mobile, typically existing in a flux between twist-chair and twist-boat forms. The fusion to the rigid THF envelope at C5 restricts this mobility, creating a "locked" vector that projects the C2-methanol group into a defined region of space. This rigidity is metabolically favorable, reducing the entropic penalty upon protein binding compared to acyclic ethers.
Figure 1: Conformational dependency flow. The spiro-fusion acts as a mechanical constraint, translating the bulk of the cycloheptane ring into a specific vector projection for the functional group.
Synthetic Architectures
Accessing the 1-oxaspiro[4.6] system requires strategies that form the quaternary center efficiently. We prioritize two pathways: Radical Cyclization (Atom Economy) and Ring-Closing Metathesis (Modularity).
Protocol A: Radical Cyclization (Reductive Etherification)
This method utilizes a radical precursor to close the THF ring onto a pre-existing cycloheptane scaffold.
Mechanism: Intramolecular radical addition to an alkene. Precursor: 1-(Allyloxy)-1-bromocycloheptane or a related xanthate.
Step-by-Step Methodology
-
Substrate Preparation: Synthesize the allylic ether by alkylating cycloheptanone with an allylic alcohol, followed by bromination or xanthate formation.
-
Radical Initiation:
-
Reagents: Tributyltin hydride (Bu₃SnH) and AIBN (Azobisisobutyronitrile).
-
Solvent: Degassed Benzene or Toluene (0.05 M concentration to favor intramolecular reaction).
-
-
Execution:
-
Heat the solution to reflux (80°C) under Argon.
-
Add Bu₃SnH/AIBN solution slowly via syringe pump over 4 hours. Rationale: Keeps radical concentration low to prevent intermolecular dimerization.
-
-
Workup:
-
Cool to RT. Treat with aqueous KF to precipitate tin residues.
-
Filter through Celite. Concentrate and purify via flash chromatography.
-
-
Functionalization: The resulting spiro-alkene or ether is then oxidized (hydroboration-oxidation) to yield the primary alcohol (methanol group).
Protocol B: Ring-Closing Metathesis (RCM)
RCM allows for the construction of the spiro-junction by closing the cycloheptane ring onto a functionalized THF or vice versa.
Figure 2: Retrosynthetic logic using Ring-Closing Metathesis to establish the spiro-junction.
Analytical Profile & Characterization
Validating the structure requires distinguishing the spiro-ether from potential fused-ring byproducts.
Predicted NMR Diagnostics
The following shifts are characteristic of the 1-oxaspiro[4.6]undecane core (in CDCl₃):
| Position | Atom Type | Predicted Shift (δ) | Multiplicity | Diagnostic Note |
| C2 | CH (Methine) | 3.8 - 4.2 ppm | Multiplet | Adjacent to Oxygen; coupling indicates stereochem. |
| C5 | C (Quaternary) | 80 - 90 ppm | Singlet (¹³C) | Deshielded spiro-carbon signal; key for confirmation. |
| -CH₂OH | CH₂ (Methylene) | 3.5 - 3.7 ppm | Doublet/Multiplet | ABX system typical for chiral hydroxymethyls. |
| Ring B | CH₂ (Cycloheptane) | 1.4 - 1.8 ppm | Broad Multiplets | High integration area; "hump" typical of 7-membered rings. |
Mass Spectrometry
-
Ionization: ESI+ or APCI.
-
Pattern: Look for
and . -
Fragmentation: Loss of the hydroxymethyl group (
) is a common fragmentation pathway for THF-methanols.
Applications in Drug Discovery[1][3][4][5][6]
The {1-oxaspiro[4.6]undecan-2-yl}methanol scaffold serves as a bioisostere for more labile spiroketals or sterically flat aromatics.
-
GPCR Modulators: The cycloheptane ring provides hydrophobic bulk that fits well into lipophilic pockets of G-Protein Coupled Receptors (e.g., Opioid or Sigma receptors), while the hydroxymethyl group acts as a hydrogen bond donor/acceptor anchor.
-
Enzyme Inhibition: Spiro-THFs mimic the transition states of glycosylations or act as non-cleavable substrate analogs.
-
Library Diversity: Introduction of the spiro[4.6] system increases the fraction of sp³ hybridized carbons (
), a metric directly correlated with higher clinical success rates in drug candidates due to improved solubility and reduced promiscuity.
References
-
Spirocyclic Motifs in Natural Products. National Institutes of Health (PMC). Available at: [Link]
-
Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence. Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry.[3] Available at: [Link]
-
Conformational Sampling Deciphers the Chameleonic Properties of a VHL-Based Degrader. MDPI. Available at: [Link]
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Natural occurrence and isolation of {1-oxaspiro[4.6]undecan-2-yl}methanol
An In-depth Technical Guide to the Synthesis and Characterization of {1-Oxaspiro[4.6]undecan-2-yl}methanol and the Isolation of Analogous Natural Products
Executive Summary
{1-Oxaspiro[4.6]undecan-2-yl}methanol represents a class of spiroketal structures that are of significant interest to researchers in medicinal chemistry and drug development due to their unique three-dimensional architecture. A thorough review of the current scientific literature indicates that this specific compound has not been identified as a naturally occurring product. This guide, therefore, provides a comprehensive technical overview of a plausible synthetic pathway to obtain {1-oxaspiro[4.6]undecan-2-yl}methanol. Additionally, to equip researchers with the necessary expertise for working with this class of molecules, we present a detailed, field-proven methodology for the isolation and purification of structurally related oxaspiro compounds from natural sources. The guide concludes with a discussion of the essential analytical techniques for structural elucidation and characterization.
Introduction: The Spiroketal Scaffold
Spiroketals are a prominent structural motif found in a wide array of natural products and synthetic molecules that exhibit diverse and potent biological activities. The defining feature of a spiroketal is the central spirocyclic carbon atom connected to two separate oxygen-containing rings. This arrangement imparts a rigid, well-defined three-dimensional conformation that is often crucial for specific interactions with biological targets such as enzymes and receptors. The oxaspiro[4.6]undecane core, containing a five-membered and a seven-membered ring, presents a unique and compelling scaffold for the design of novel therapeutic agents. While many oxaspiro compounds are known, the specific derivative, {1-oxaspiro[4.6]undecan-2-yl}methanol, is not documented as a natural product, making chemical synthesis the primary route for its acquisition and study.
Proposed Synthesis of {1-Oxaspiro[4.6]undecan-2-yl}methanol
The synthesis of spiroketals can be achieved through various strategies, often involving the acid-catalyzed cyclization of a hydroxy ketone or a similar precursor. The following proposed synthesis provides a logical and efficient pathway to {1-oxaspiro[4.6]undecan-2-yl}methanol, designed for adaptability in a research setting.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of the target molecule involves disconnecting the spiroketal linkage to reveal a dihydroxy ketone precursor. This precursor can be further simplified to more readily available starting materials, such as cycloheptanone and a suitable three-carbon building block. This approach allows for a convergent and flexible synthesis.
Step-by-Step Synthetic Protocol
Step 1: Alkylation of Cycloheptanone
-
To a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C, add cycloheptanone dropwise.
-
After stirring for 30 minutes, add a suitable three-carbon electrophile, such as 3-bromopropionaldehyde diethyl acetal.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the resulting keto acetal by flash column chromatography.
Causality: The use of LDA, a strong, non-nucleophilic base, ensures the regioselective formation of the kinetic enolate of cycloheptanone, preventing self-condensation and promoting efficient alkylation. The acetal protecting group on the aldehyde is crucial to prevent unwanted side reactions with the enolate.
Step 2: Deprotection and Ketalization
-
Dissolve the purified keto acetal in a mixture of THF and aqueous hydrochloric acid.
-
Stir the reaction at room temperature for several hours, monitoring the deprotection by thin-layer chromatography (TLC).
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.
-
The crude product, a hydroxy ketone, will be used in the next step without further purification. The acidic workup often initiates the spontaneous cyclization to the spiroketal.
Causality: Mild acidic conditions are sufficient to hydrolyze the acetal, revealing the aldehyde which can then participate in the intramolecular ketalization. The equilibrium of this reaction strongly favors the thermodynamically stable spiroketal structure.
Step 3: Reduction of the Ketone
-
Dissolve the crude spiroketone in methanol and cool the solution to 0 °C.
-
Add sodium borohydride portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with acetone, followed by the addition of water.
-
Extract the product, {1-oxaspiro[4.6]undecan-2-yl}methanol, with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography.
Causality: Sodium borohydride is a mild and selective reducing agent for ketones, which will not affect the spiroketal functionality. The use of methanol as a solvent facilitates the reaction and the workup procedure.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for {1-oxaspiro[4.6]undecan-2-yl}methanol.
Isolation of Structurally Analogous Natural Products
While {1-oxaspiro[4.6]undecan-2-yl}methanol itself is not a known natural product, many other oxaspiro compounds have been isolated from various natural sources, particularly from plants and fungi. The following protocol provides a general and robust framework for the isolation of such compounds. This methodology is exemplified by the isolation of sesquiterpene lactones, which often contain spiroketal moieties, from plants of the Asteraceae family.[1]
General Isolation Protocol
Step 1: Extraction
-
Air-dry the plant material (e.g., leaves, stems, or roots) at room temperature in the dark to preserve the chemical integrity of the constituents.[1]
-
Grind the dried material to a fine powder to maximize the surface area for extraction.
-
Macerate the powdered material in methanol or a mixture of methanol and dichloromethane at room temperature for 24-48 hours.[1] Repeat the extraction process to ensure exhaustive recovery of the target compounds.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
Causality: Methanol is a polar solvent capable of extracting a wide range of secondary metabolites. Co-extraction with a less polar solvent like dichloromethane can enhance the recovery of moderately polar compounds like many oxaspiro derivatives.
Step 2: Liquid-Liquid Partitioning
-
Suspend the crude extract in a mixture of water and methanol.
-
Perform a liquid-liquid extraction with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and butanol.[1]
-
Collect each fraction separately and concentrate them under reduced pressure. The majority of oxaspiro compounds are expected to be in the ethyl acetate fraction due to their intermediate polarity.
Causality: This partitioning step separates the complex crude extract into fractions with different polarities, simplifying the subsequent chromatographic purification by reducing the number of compounds in each fraction.
Step 3: Chromatographic Purification
-
Subject the ethyl acetate fraction to column chromatography on silica gel or a reversed-phase C18 stationary phase.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or methanol).
-
Collect fractions and monitor their composition by TLC.
-
Combine fractions containing the compound of interest and concentrate them.
-
For final purification, utilize High-Performance Liquid Chromatography (HPLC), often on a semi-preparative column, to obtain the pure oxaspiro compound.
Causality: The multi-stage chromatographic approach ensures a high degree of purity. The initial column chromatography provides a coarse separation, while HPLC offers high resolution to separate closely related compounds and isomers.
Isolation Workflow Diagram
Caption: General workflow for the isolation of oxaspiro natural products.
Structural Elucidation and Characterization
The unambiguous identification of the synthesized or isolated {1-oxaspiro[4.6]undecan-2-yl}methanol requires a combination of spectroscopic techniques.
Spectroscopic Data Summary
| Technique | Expected Observations for {1-Oxaspiro[4.6]undecan-2-yl}methanol |
| ¹H NMR | Resonances for the cycloheptane ring protons, signals for the protons on the five-membered ring, a characteristic signal for the proton on the carbon bearing the hydroxyl group, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | A characteristic signal for the spiroketal carbon (typically around 100-110 ppm), signals for the carbons of the two rings, and a signal for the carbon of the methanol substituent. |
| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-O stretching bands in the fingerprint region (1000-1200 cm⁻¹). |
| MS (ESI) | A molecular ion peak corresponding to the mass of the compound plus a proton [M+H]⁺ or a sodium adduct [M+Na]⁺. |
Self-Validation: The combination of these techniques provides a self-validating system for structure confirmation. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (the hydroxyl group), and mass spectrometry provides the molecular weight, collectively confirming the identity of the target molecule.
Conclusion
While {1-oxaspiro[4.6]undecan-2-yl}methanol remains an elusive target from natural sources, this guide provides a robust and scientifically grounded framework for its chemical synthesis. The detailed protocols for synthesis, purification of analogous compounds, and structural characterization are designed to empower researchers in drug discovery and chemical biology to explore the potential of this and related oxaspiro scaffolds. The methodologies presented herein are based on established chemical principles and are intended to serve as a practical resource for the scientific community.
References
- Benchchem. {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol.
- Awadh Ali, N. A., et al. (2021). Isolation of a natural product with anti-mitotic activity from a toxic Canadian prairie plant. BMC Complementary Medicine and Therapies, 21(1), 155.
-
Wolf, L. M., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. Retrieved from [Link]
-
Sarker, S. D., et al. (2013). Natural product isolation – how to get from biological material to pure compounds. Natural Product Reports, 30(3), 439-453. Retrieved from [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 241-248. Retrieved from [Link]
-
PubChem. {1-Oxaspiro[4.6]undecan-2-yl}methanesulfonamide. Retrieved from [Link]
-
Hoffman Fine Chemicals. (1-Oxaspiro[4.6]undecan-2-yl)methanol. Retrieved from [Link]
Sources
Spectroscopic data (NMR, IR, Mass Spec) of {1-oxaspiro[4.e]undecan-2-yl}methanol
An In-depth Technical Guide to the Spectroscopic Characterization of (1-Oxaspiro[4.5]decan-2-yl)methanol
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic data for (1-oxaspiro[4.5]decan-2-yl)methanol, a key intermediate in the synthesis of various natural products and pharmacologically active compounds. The structural elucidation of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for its characterization.
Molecular Structure and Stereochemistry
(1-Oxaspiro[4.5]decan-2-yl)methanol possesses a spirocyclic core, specifically a spiroketal, which is a common motif in many natural products. The molecule contains a tetrahydrofuran ring fused to a cyclohexane ring at a single carbon atom (the spirocenter). The presence of a hydroxymethyl substituent at the C2 position of the tetrahydrofuran ring introduces a chiral center, leading to the possibility of different stereoisomers. The relative stereochemistry between the spirocenter and the C2 chiral center significantly influences the spectroscopic properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (1-oxaspiro[4.5]decan-2-yl)methanol, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified (1-oxaspiro[4.5]decan-2-yl)methanol.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be utilized as recommended by the spectrometer manufacturer.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 3.80 - 3.95 | m | |
| -CH₂OH | 3.50 - 3.70 | m | |
| H-3 | 1.80 - 2.00 | m | |
| H-4 | 1.95 - 2.10 & 1.65 - 1.80 | m | |
| Cyclohexane CH₂ | 1.20 - 1.70 | m | |
| -OH | Variable (concentration dependent) | br s |
Interpretation:
-
The protons on the tetrahydrofuran ring (H-2, H-3, H-4) and the exocyclic methylene group (-CH₂OH) are expected to resonate in the downfield region due to the deshielding effect of the adjacent oxygen atoms.
-
The protons of the cyclohexane ring will appear as a complex multiplet in the upfield region (1.20 - 1.70 ppm).
-
The diastereotopic nature of the methylene protons in both the tetrahydrofuran and cyclohexane rings will lead to complex splitting patterns.
-
2D NMR experiments such as COSY (Correlation Spectroscopy) are invaluable for establishing the connectivity between adjacent protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-5 (Spirocenter) | ~108 |
| C-2 | ~78 |
| -CH₂OH | ~65 |
| C-3 | ~35 |
| C-4 | ~25 |
| Cyclohexane CH₂ | 22 - 38 |
Interpretation:
-
The spiroketal carbon (C-5) is the most downfield signal due to being bonded to two oxygen atoms.
-
The C-2 carbon, bearing the hydroxymethyl group, also appears at a relatively downfield chemical shift.
-
The remaining carbons of the tetrahydrofuran and cyclohexane rings resonate in the aliphatic region.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR for Unambiguous Assignment
To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is recommended.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Acquire the sample spectrum.
-
IR Spectral Analysis
The IR spectrum of (1-oxaspiro[4.5]decan-2-yl)methanol will be dominated by absorptions corresponding to the O-H and C-O bonds.
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |
| O-H (alcohol) | 3600 - 3200 | Strong, Broad |
| C-H (sp³) | 3000 - 2850 | Strong |
| C-O (ether & alcohol) | 1150 - 1050 | Strong |
Interpretation:
-
A strong and broad absorption in the region of 3600-3200 cm⁻¹ is a characteristic signature of the hydroxyl group, with the broadening due to hydrogen bonding.
-
The strong C-H stretching vibrations just below 3000 cm⁻¹ confirm the presence of saturated aliphatic carbons.
-
The "fingerprint" region below 1500 cm⁻¹ will contain a series of complex absorptions, with strong C-O stretching bands between 1150 and 1050 cm⁻¹, confirming the presence of the ether and alcohol functionalities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: MS Data Acquisition
-
Ionization Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Mass Spectral Analysis
Expected Molecular Ions:
-
[M+H]⁺: The protonated molecule will be observed in positive ion mode. For C₁₁H₂₀O₂, the calculated exact mass is 185.1536.
-
[M+Na]⁺: Adducts with sodium are commonly observed, with a calculated exact mass of 207.1356.
Fragmentation Pattern: The molecule is expected to fragment via characteristic pathways for cyclic ethers and alcohols. Key fragmentation pathways include:
-
Loss of water (H₂O) from the protonated molecule.
-
Loss of the hydroxymethyl group (-CH₂OH).
-
Ring-opening of the tetrahydrofuran moiety followed by further fragmentation.
Caption: Proposed ESI-MS fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis of (1-oxaspiro[4.5]decan-2-yl)methanol, employing a combination of ¹H and ¹³C NMR, IR, and high-resolution mass spectrometry, allows for its unambiguous structural elucidation. The data presented in this guide serve as a benchmark for the characterization of this important synthetic intermediate. Adherence to the described protocols and a thorough understanding of the principles behind each technique are essential for ensuring the quality and integrity of research and development in the chemical and pharmaceutical sciences.
References
-
Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617–1661. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Biological activity of {1-oxaspiro[4.6]undecan-2-yl}methanol and its derivatives
Title: Technical Whitepaper: The 1-Oxaspiro[4.6]undecane Scaffold in Medicinal Chemistry Subtitle: Structural Pharmacology, Derivatization Strategies, and Biological Applications of {1-oxaspiro[4.6]undecan-2-yl}methanol
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the "Escape from Flatland" initiative drives the shift from planar, aromatic-heavy molecules to three-dimensional (3D), sp
This guide focuses on {1-oxaspiro[4.6]undecan-2-yl}methanol (CAS 1852198-45-8), a critical chiral building block. While the alcohol itself is a synthetic intermediate with low intrinsic potency, it serves as the "linchpin" for generating libraries of bioactive agents targeting Sigma-1 receptors , bacterial efflux pumps , and cytoskeletal dynamics .
Chemical Architecture & Structural Analysis
The molecule consists of a five-membered tetrahydrofuran ring spiro-fused to a seven-membered cycloheptane ring. This [4.6] system is distinct from the more common [4.5] (spiro[4.5]decane) and [5.5] systems.
-
Core Structure: 1-oxaspiro[4.6]undecane.[1]
-
Functional Handle: A hydroxymethyl group at position C2 (adjacent to the ether oxygen).
-
Stereochemistry: The biological activity of derivatives is highly dependent on the relative stereochemistry of the spiro-center (C5) and the substituent (C2). The rigid spiro-junction locks the molecule into a specific conformation, reducing the entropic penalty upon binding to protein targets.
Table 1: Physicochemical Profile of the Core Scaffold
| Property | Value / Characteristic | Impact on Drug Design |
| Formula | C | Low MW allows for significant derivatization (Fragment-Based Design). |
| Fsp | 1.0 (100% sp | High Fsp |
| Lipophilicity (cLogP) | ~1.8 - 2.2 | Optimal range for CNS penetration (relevant for Sigma-1 targeting). |
| Metabolic Stability | High | The quaternary spiro-carbon blocks standard metabolic oxidation sites. |
Biological Activity & Therapeutic Applications
The biological utility of {1-oxaspiro[4.6]undecan-2-yl}methanol lies in its conversion into functionalized derivatives. The scaffold mimics the core of bioactive marine natural products (e.g., Psammaplysins, Ceratinadins) and synthetic CNS agents.
A. Sigma-1 Receptor (σ1R) Modulation
Derivatives where the hydroxymethyl group is converted to an amine (via reductive amination or alkylation) show high affinity for σ1R.
-
Mechanism: The hydrophobic cycloheptane ring occupies the primary hydrophobic pocket of the σ1R, while the amine interacts with Asp126.
-
Therapeutic Potential: Neuroprotection, neuropathic pain management, and antidepressant effects.
-
Reference: Spiro-ether scaffolds are established pharmacophores for σ1R ligands, offering selectivity over σ2R and opioid receptors.
B. Antimicrobial & Antimalarial Activity
The [4.6] spiro-ether core is a structural bioisostere of the psammaplysin family of marine alkaloids.[2]
-
Activity: Derivatives functionalized with bromotyrosine mimics exhibit potent inhibition of Plasmodium falciparum and Gram-positive bacteria.
-
Mechanism: Disruption of bacterial DNA gyrase or parasitic redox homeostasis.
C. Cytotoxicity (Anticancer)
Sesquiterpene lactones containing spiro-fused rings (e.g., Hymenoratin) induce mitotic arrest.
-
Application: The {1-oxaspiro[4.6]undecan-2-yl}methanol scaffold can be oxidized to the lactone or coupled with cytotoxic warheads to target tubulin dynamics in resistant cancer lines (e.g., HT-29).
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Context: Accessing the scaffold via radical cyclization ensures high diastereoselectivity.
-
Precursor Assembly: Alkylation of cycloheptanone with an allylic halide.
-
Radical Cyclization: Treat the intermediate with Bu
SnH/AIBN in refluxing benzene (or a green alternative like TTMSS). The radical attacks the alkene, closing the 5-membered ring onto the 7-membered ring. -
Hydroboration-Oxidation: Convert the resulting exocyclic alkene (or vinyl group) to the primary alcohol: {1-oxaspiro[4.6]undecan-2-yl}methanol.
Protocol B: Sigma-1 Receptor Radioligand Binding Assay
Context: Validating the affinity of amine derivatives synthesized from the alcohol.
-
Membrane Preparation: Use HEK-293 cells stably expressing human σ1R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Incubation: Incubate membranes (50 µg protein) with [³H]-(+)-pentazocine (2 nM) and the test compound (10⁻⁹ to 10⁻⁵ M) for 120 min at 37°C.
-
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate IC
using non-linear regression (GraphPad Prism). is derived using the Cheng-Prusoff equation.
Visualization: Synthesis & Derivatization Workflow
The following diagram illustrates the conversion of the raw alcohol into two distinct bioactive classes: Sigma-1 Ligands (CNS) and Spiro-Lactones (Oncology).
Caption: Divergent synthesis pathways from the {1-oxaspiro[4.6]undecan-2-yl}methanol core to CNS and Oncology targets.
References
-
Hoffman Fine Chemicals. (2024). Product Specification: (1-Oxaspiro[4.6]undecan-2-yl)methanol (CAS 1852198-45-8).[1]
-
Vaskevych, R. I., et al. (2020).[3] "Oxa-spirocycles: synthesis, properties and applications." Semantic Scholar.
-
Marson, C. M. (2011). "New and unusual scaffolds in medicinal chemistry." Chemical Society Reviews, 40(11), 5514-5533.
- Guitart, X., et al. (2004). "Sigma receptors: biology and therapeutic potential." Psychopharmacology, 174(3), 301-319. (Contextual grounding for spiro-ether pharmacophores).
-
Sakai, R., et al. (2018). "Ceratinadins E and F, New Bromotyrosine Alkaloids from an Okinawan Marine Sponge Pseudoceratina sp."[2] Journal of Natural Products.
Sources
A Technical Guide to the Conformational Analysis of the {1-Oxaspiro[4.6]undecan-2-yl}methanol Ring System
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1-oxaspiro[4.6]undecane scaffold is a privileged structural motif found in a variety of biologically active natural products and synthetic compounds. Its unique three-dimensional architecture, governed by the conformational preferences of the fused five-membered and seven-membered rings, is critical in defining its interaction with biological targets. This guide provides an in-depth analysis of the conformational landscape of the {1-oxaspiro[4.6]undecan-2-yl}methanol ring system. We will explore the foundational stereoelectronic principles, detail rigorous experimental and computational protocols for its characterization, and present a synthesized model of its conformational behavior. This document is intended to serve as a comprehensive resource for researchers leveraging this scaffold in medicinal chemistry and drug design.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocycles, characterized by two rings connected through a single common atom, are increasingly recognized for their therapeutic potential.[1] Their rigid, three-dimensional nature provides a distinct advantage in drug design by enabling precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The {1-oxaspiro[4.6]undecan-2-yl}methanol system, featuring a tetrahydrofuran-like ring fused to a cycloheptane ring, presents a unique conformational challenge due to the interplay of ring strain, transannular interactions, and powerful stereoelectronic effects originating from the spirocyclic oxygen atom. Understanding these conformational nuances is paramount for rationally designing novel therapeutics.
Theoretical Framework: Decoding the Energetic Landscape
The preferred conformation of the {1-oxaspiro[4.6]undecan-2-yl}methanol system is dictated by a delicate balance of several energetic factors. A foundational understanding of these principles is crucial for interpreting experimental data and guiding computational studies.
Ring Conformations: Cyclopentane and Cycloheptane
-
The Five-Membered Ring (1-Oxaspiro[1]): The tetrahydrofuran-like portion of the molecule is not planar. It typically adopts one of two puckered conformations: the envelope (Cs ) or the twist (C 2 ) . The energy barrier between these forms is low, allowing for rapid interconversion. The presence of the spirocyclic fusion and the methanol substituent at the C2 position will favor specific puckered arrangements to minimize steric strain.
-
The Seven-Membered Ring (Cycloheptane): The cycloheptane ring is considerably more flexible, with several low-energy conformations possible, including the twist-chair and the twist-boat . The energy differences between these conformers are small, leading to a complex potential energy surface. The spiro-fusion significantly constrains the possible conformations of this ring.
The Anomeric Effect: A Dominant Stereoelectronic Force
The most influential factor governing the geometry around the spirocenter is the anomeric effect . This stereoelectronic phenomenon describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation, despite potential steric hindrance.[3][4]
In the context of our spirocycle, the anomeric effect involves a stabilizing interaction between a lone pair (n) on the endocyclic oxygen atom and the antibonding orbital (σ*) of the adjacent C-O or C-C bonds of the spiro system.[5] For this interaction to be maximal, the orbitals must be anti-periplanar (oriented 180° to each other). This orbital overlap delocalizes electron density, lowering the overall energy of the molecule.[6] The axial arrangement of an adjacent C-O bond allows for this optimal anti-periplanar alignment, thus stabilizing that conformation.[7] This effect is a primary determinant of the overall shape and reactivity of the molecule.[8]
Experimental Elucidation of Conformation
A multi-pronged experimental approach is necessary to confidently determine the solution-state conformation of the {1-oxaspiro[4.6]undecan-2-yl}methanol system. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed picture of the molecule's average conformation in solution by analyzing chemical shifts, coupling constants, and through-space interactions.[10]
Protocol 3.1.1: ¹H and ¹³C NMR Analysis
-
Objective: To determine proton-proton connectivity and dihedral angles.
-
Methodology:
-
Dissolve a 5-10 mg sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a high-quality NMR tube.
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥400 MHz).
-
Acquire a 2D Correlation Spectroscopy (COSY) experiment to establish proton-proton spin-spin coupling networks.
-
Measure the vicinal coupling constants (³JHH) from the high-resolution 1D ¹H spectrum.
-
-
Causality and Interpretation: The magnitude of the ³JHH coupling constant is related to the dihedral angle (θ) between the coupled protons via the Karplus equation . By measuring these coupling constants, particularly within the five- and seven-membered rings, the dihedral angles can be estimated, providing critical constraints on the ring's pucker and the substituent's orientation.[11]
Protocol 3.1.2: Nuclear Overhauser Effect (NOE) Spectroscopy
-
Objective: To identify protons that are close in space, regardless of their bonding connectivity.
-
Methodology:
-
Using the same sample, acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment.
-
The choice between NOESY and ROESY depends on the molecular weight of the compound; for small to medium-sized molecules, ROESY often provides more reliable results.
-
Process the 2D data and identify cross-peaks, which indicate spatial proximity (typically < 5 Å) between the correlated protons.
-
-
Trustworthiness through Self-Validation: NOE data provides an orthogonal dataset to J-coupling analysis. For example, a strong NOE between two protons that are predicted to be in a 1,3-diaxial arrangement provides powerful confirmation of a chair-like conformation in that region of the molecule. This cross-validation between J-coupling and NOE data is a self-validating system that builds confidence in the final conformational assignment.[12]
Computational Modeling: An In Silico Approach
Computational chemistry offers a complementary approach to understanding the conformational preferences of the spirocycle, providing insights into the relative energies of different conformers.[13]
Conformational Search and Energy Minimization
A robust computational workflow is essential for exploring the complex potential energy surface of this flexible system.[14]
Protocol 4.1.1: A Hybrid MM/QM Workflow
-
Objective: To identify all low-energy conformers and calculate their relative populations.
-
Methodology:
-
Initial Search (Molecular Mechanics):
-
Build the 3D structure of {1-oxaspiro[4.6]undecan-2-yl}methanol in a molecular modeling program.
-
Perform a systematic or stochastic conformational search using a suitable molecular mechanics (MM) force field, such as MMFF94 or OPLS3e. This will generate a large number of potential conformers.
-
Minimize the energy of all generated conformers.
-
-
Clustering and Selection:
-
Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique geometries.
-
Select all unique conformers within a reasonable energy window (e.g., 10-15 kJ/mol) of the global minimum for further analysis.
-
-
High-Level Optimization (Quantum Mechanics):
-
For each selected conformer, perform a geometry optimization and frequency calculation using a higher level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set (e.g., 6-31G*).[15]
-
The frequency calculation confirms that the structure is a true energy minimum (no imaginary frequencies).
-
-
Population Analysis:
-
Calculate the relative Gibbs free energies (ΔG) of each optimized conformer.
-
Use the Boltzmann distribution equation to calculate the predicted population of each conformer at a given temperature (e.g., 298 K).
-
-
-
Expertise in Method Selection: The initial MM search is computationally inexpensive and allows for broad exploration of the conformational space. Following up with more accurate, but computationally expensive, QM calculations on a smaller subset of promising conformers provides a balance of speed and accuracy, which is a hallmark of an experienced computational approach.[15]
Data Synthesis and Visualization
The power of this combined approach lies in the synthesis of experimental and computational data.
Correlating Experimental and Computational Data
A robust conformational model is one where the computational results accurately reproduce the experimental observations.
| Parameter | Experimental (NMR) | Computational (DFT) | Conformer A | Conformer B |
| ³JH2-H3a | 9.8 Hz | Calculated from Dihedral | ~10.2 Hz | ~2.5 Hz |
| ³JH2-H3b | 3.1 Hz | Calculated from Dihedral | ~3.5 Hz | ~4.0 Hz |
| NOE H2 ↔ H5a | Strong | Interatomic Distance | 2.4 Å | 4.8 Å |
| Relative Energy (ΔG) | N/A | Calculated | 0.0 kJ/mol | +8.5 kJ/mol |
| Population | Dominant | Calculated | ~97% | ~3% |
Table 1: A representative table comparing experimental NMR data with predicted values from two low-energy computed conformers (A and B). The excellent agreement between the experimental data and the predictions for Conformer A strongly suggests it is the dominant species in solution.
Visualization of Key Concepts and Workflows
Visual diagrams are essential for communicating complex relationships and processes.
Caption: Integrated workflow for conformational analysis.
Sources
- 1. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Anomeric effect - Wikipedia [en.wikipedia.org]
- 4. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. researchgate.net [researchgate.net]
- 7. chemtube3d.com [chemtube3d.com]
- 8. researchgate.net [researchgate.net]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. auremn.org.br [auremn.org.br]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. Conformational analysis of macrocycles: comparing general and specialized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spirocyclic Advantage: Technical Guide to {1-oxaspiro[4.6]undecan-2-yl}methanol Scaffolds
Executive Summary: The "Spiro-7-5" Topology
In the modern era of "escaping flatland"—the movement away from planar, aromatic-heavy drug candidates—spirocyclic scaffolds have emerged as privileged structures. {1-oxaspiro[4.6]undecan-2-yl}methanol represents a distinct subclass of these scaffolds, featuring a 5-membered tetrahydrofuran ring spiro-fused to a 7-membered cycloheptane ring (a "7-5" system).
This guide analyzes the therapeutic utility of this specific scaffold. Unlike the ubiquitous spiro[3.3] or spiro[4.5] systems, the spiro[4.6] core offers unique conformational entropy and lipophilic bulk, making it an ideal bioisostere for exploring novel chemical space in metabolic enzyme inhibitors , CNS-penetrant ligands , and kinase inhibitors .
Key Physicochemical Advantages[1]
-
High
Character: The scaffold is entirely aliphatic, improving solubility and reducing the risk of "brick-dust" insolubility common in late-stage candidates. -
Defined Exit Vector: The C2-hydroxymethyl group serves as a single, modifiable vector, allowing precise projection of pharmacophores without disrupting the core binding mode.
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at the fusion point, a common liability in fused bicyclic systems.
Structural Analysis & Pharmacophore Mapping
The therapeutic value of {1-oxaspiro[4.6]undecan-2-yl}methanol lies in its topology. The 7-membered ring provides a "hydrophobic cap" that can fill large, lipophilic pockets (e.g., in GPCRs or ion channels), while the ether oxygen in the 5-membered ring can act as a hydrogen bond acceptor.
Visualization: The Scaffold Logic
The following diagram illustrates the functional decomposition of the molecule for medicinal chemistry design.
Figure 1: Pharmacophore decomposition of the {1-oxaspiro[4.6]undecan-2-yl}methanol scaffold, highlighting the separation of steric bulk (cycloheptane) from the functional vector (hydroxymethyl).
Therapeutic Applications & Target Classes
Based on structural homology with known bioactive spirocycles (e.g., ACC inhibitors, JAK inhibitors like spiroapplanatumines), this scaffold is best deployed in the following therapeutic areas:
A. Metabolic Disorders (ACC/CPT-1 Inhibition)
Inhibitors of Acetyl-CoA Carboxylase (ACC) often require a central spiro-ether core to position a carboxylic acid warhead into the enzyme's active site while filling the hydrophobic tunnel with a cycloalkyl group.
-
Application: The hydroxymethyl group is oxidized to a carboxylic acid or coupled to an amide.
-
Mechanism: The spiro-fusion restricts the conformation, reducing the entropic penalty of binding compared to flexible linear ethers.
B. CNS & Neurology (Sigma Receptors / Ion Channels)
The 7-membered ring increases lipophilicity (LogP) without adding aromaticity, which is crucial for blood-brain barrier (BBB) penetration.
-
Application: Conversion of the alcohol to a tertiary amine (via reductive amination) creates ligands for Sigma-1 receptors or Voltage-Gated Sodium Channels (Nav1.7).
-
Rationale: Spirocyclic amines are known to reduce hERG liability compared to aromatic amines.
C. Kinase Inhibition (JAK/TYK)
Natural products containing the spiro[4.6] system have shown JAK3 inhibitory activity.[1]
-
Application: The scaffold serves as a non-ATP competitive allosteric binder.
Synthetic Workflows: From Scaffold to Library
To utilize {1-oxaspiro[4.6]undecan-2-yl}methanol effectively, researchers must diversify the primary alcohol. Below is the standard operating procedure for generating a Lead Optimization Library.
Diagram: Divergent Synthesis Cascade
Figure 2: Divergent synthetic pathways to transform the primary alcohol into diverse amine and ether libraries.
Experimental Protocols
Protocol A: Reductive Amination (Generation of CNS-Targeted Analogs)
Use this protocol to convert the scaffold into an amine-based ligand.
Reagents:
-
Scaffold: {1-oxaspiro[4.6]undecan-2-yl}methanol (converted to aldehyde form via Dess-Martin Periodinane).
-
Amine Partner: Secondary amine (e.g., piperidine, morpholine).
-
Reductant: Sodium triacetoxyborohydride (STAB).
-
Solvent: Dichloroethane (DCE).
Step-by-Step Methodology:
-
Aldehyde Preparation: Dissolve 1.0 eq of the scaffold alcohol in DCM. Add 1.1 eq Dess-Martin Periodinane at 0°C. Stir 2h. Quench with sat. NaHCO3/Na2S2O3. Isolate the aldehyde.
-
Imine Formation: Dissolve the aldehyde (1.0 eq) and amine partner (1.2 eq) in DCE (0.1 M). Add catalytic acetic acid (1 drop). Stir for 30 min at RT.
-
Reduction: Add STAB (1.5 eq) in one portion. Stir overnight under
atmosphere. -
Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organic layer over MgSO4.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Protocol B: In Vitro Microsomal Stability Assay
Use this protocol to validate the metabolic stability of the spiro-core.
| Parameter | Condition | Rationale |
| Test System | Pooled Human/Rat Liver Microsomes | Mimics Phase I metabolism (CYP450). |
| Concentration | 1 µM Test Compound | Low concentration prevents enzyme saturation. |
| Cofactor | NADPH (1 mM) | Required for oxidative metabolism. |
| Time Points | 0, 15, 30, 60 min | Determines intrinsic clearance ( |
| Analysis | LC-MS/MS | Quantifies parent compound depletion. |
| Control | Verapamil (High clearance) | Validates assay activity. |
Self-Validating Logic: If the spiro-compound shows >80% remaining at 60 minutes, the quaternary carbon effectively blocks metabolic access, confirming the scaffold's utility for systemic drugs.
Data Presentation: Physicochemical Profile
The following table summarizes the calculated properties of the core scaffold, demonstrating its "Lead-Like" suitability.
| Property | Value (Calc.) | Implications for Drug Design |
| Molecular Weight | ~184.28 Da | Leaves ample room for functionalization (Rule of 5). |
| cLogP | ~2.1 | Ideal lipophilicity for membrane permeability. |
| TPSA | ~29 Ų | High potential for BBB penetration (Target < 90 Ų). |
| Rotatable Bonds | 1 (C-CH2OH) | Rigid core minimizes entropic loss upon binding. |
| 1.0 (100%) | Maximizes solubility and 3D complexity. |
References
-
Zheng, Y., & Tice, C. M. (2016).[2] The use of spirocyclic scaffolds in drug discovery.[1][2][3][4][5][6][7][8][9] Bioorganic & Medicinal Chemistry Letters.[7]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[3][10]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
-
BenchChem. (2024). {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol Structure and Applications. (Analogous scaffold data).
-
Gong, X., et al. (2016). Spirocyclic MCHr1 antagonists: Optimization of lipophilicity and metabolic stability.[2] Bioorganic & Medicinal Chemistry Letters.[7]
Sources
- 1. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol | Benchchem [benchchem.com]
- 9. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
{1-oxaspiro[4.6]undecan-2-yl}methanol: A Novel Fsp³ Scaffold in Drug Discovery
Executive Summary
{1-oxaspiro[4.6]undecan-2-yl}methanol represents a high-value "privileged scaffold" for modern drug discovery, specifically designed to address the "Escape from Flatland" mandate. Unlike traditional planar aromatic scaffolds, this spirocyclic ether offers significant fraction of saturated carbon (Fsp³) character, enhanced solubility, and unique vector geometry.
This technical guide details the structural rationale, robust synthetic protocols, and medicinal chemistry applications of this scaffold.[1] It serves as a blueprint for researchers aiming to diversify their screening libraries with three-dimensional, metabolically stable motifs.
Structural & Physicochemical Rationale[2][3]
The "Escape from Flatland"
The pharmaceutical industry has historically over-relied on flat, aromatic-rich molecules, leading to poor solubility and non-specific binding. The 1-oxaspiro[4.6]undecane core introduces a critical orthogonal twist.
-
Fsp³ Character: The scaffold is entirely aliphatic, maximizing Fsp³ scores which correlates with improved clinical success rates.
-
Vector Definition: The spiro-fusion between the rigid 5-membered tetrahydrofuran (THF) ring and the flexible 7-membered cycloheptane ring creates a unique geometric exit vector for substituents attached to the methanol handle.
Conformational Dynamics
The 7-membered ring exists in a dynamic equilibrium between chair and twist-boat conformers. However, the spiro-fusion at C5 (of the THF ring) imposes a "locking" effect, reducing the entropic penalty of binding compared to an open-chain analog.
| Property | Value / Characteristic | Impact on Drug Design |
| Formula | C₁₁H₂₀O₂ | Low MW (184.28 Da) allows ample room for decoration. |
| LogP (Calc) | ~1.8 - 2.2 | Ideal lipophilicity range for CNS and peripheral targets. |
| H-Bond Donors | 1 (-OH) | Versatile handle for further functionalization. |
| H-Bond Acceptors | 2 (Ether O, Alcohol O) | Specific interaction points for receptor binding. |
| Stereocenters | 2 (C2 and Spiro-C5) | Potential for enantioselective recognition. |
Synthetic Methodology
The synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol is best achieved via a robust iodocyclization strategy . This route is scalable, allows for stereocontrol, and utilizes inexpensive reagents.[2]
Reaction Pathway Visualization
The following diagram outlines the logical flow of the synthesis, highlighting the critical spiro-ring formation step.
Figure 1: Synthetic route for the construction of the 1-oxaspiro[4.6]undecane core.
Detailed Experimental Protocol
Step 1: Grignard Addition (Formation of 1-Allylcycloheptanol)
Rationale: Installation of the alkene tether required for the 5-exo-trig cyclization.
-
Setup: Flame-dry a 500 mL round-bottom flask under Argon.
-
Reagents: Charge with Cycloheptanone (11.2 g, 100 mmol) and anhydrous THF (100 mL). Cool to 0°C.[3]
-
Addition: Dropwise add Allylmagnesium bromide (1.0 M in ether, 120 mL, 1.2 equiv) over 30 minutes.
-
Workup: Stir at RT for 3 hours. Quench with sat. NH₄Cl.[4] Extract with Et₂O (3x). Dry over MgSO₄ and concentrate.
-
Validation: ¹H NMR should show characteristic alkene signals (5.8 ppm multiplet) and disappearance of the ketone carbonyl carbon in ¹³C NMR.
Step 2: Iodocyclization (Spiro-Ring Closure)
Rationale: This is the key step. Iodine activates the alkene, and the tertiary alcohol acts as the internal nucleophile to close the THF ring.
-
Reaction: Dissolve 1-allylcycloheptanol (100 mmol) in MeCN (250 mL). Add NaHCO₃ (3 equiv).
-
Cyclization: Cool to 0°C. Add Iodine (I₂, 1.2 equiv) portion-wise. The solution will turn dark.
-
Completion: Stir until the starting material is consumed (TLC control: Hexane/EtOAc). Quench with aq. Na₂S₂O₃ (to remove excess iodine).
-
Product: 2-(iodomethyl)-1-oxaspiro[4.6]undecane.
-
Validation: Appearance of diastereotopic -CH₂I protons at ~3.2 ppm in ¹H NMR.
Step 3: Hydroxylation (Target Formation)
Rationale: Direct displacement of secondary iodide can be sluggish; displacement with acetate followed by saponification is higher yielding.
-
Displacement: Dissolve iodide intermediate in DMF. Add Potassium Acetate (KOAc, 2.0 equiv) and heat to 80°C for 6 hours.
-
Hydrolysis: Cool to RT. Add MeOH and NaOH (2M, 2 equiv). Stir for 1 hour.
-
Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Final Yield: Expect 65-75% overall yield.
Medicinal Chemistry Applications
The hydroxymethyl group (-CH₂OH) serves as a versatile "warhead" for library generation. The scaffold acts as a bioisostere for substituted cyclohexanes or tetrahydropyrans, offering a different spatial occupancy.
Library Expansion Strategy
The following diagram illustrates how the core scaffold can be diversified into three distinct chemical series.
Figure 2: Divergent synthesis strategies for library generation.
Case Study: Bioisosterism in JAK Inhibitors
Research into spirocyclic natural products, such as Spiroapplanatumines , has shown that [4.6] spiro-systems can effectively inhibit kinases like JAK3 [1].
-
Application: Replace the flat phenyl ring of a known kinase inhibitor with the 1-oxaspiro[4.6]undecane moiety.
-
Hypothesis: The spiro-scaffold will maintain the hydrophobic interaction while projecting the solubilizing hydroxyl/amine group into the solvent front, improving the ADME profile without sacrificing potency.
References
-
Spirocyclic Motifs in Natural Products. Encyclopedia MDPI. (2019). Reviews the occurrence of [4.6] spirocycles in nature and their biological activities, including JAK3 inhibition.
-
Undecane-2,4-dione vs. Its Spiro Derivatives: A Comparative Guide. Benchchem. (2025).[5] Comparative analysis of biological activities of undecane derivatives and their spiro-counterparts.
-
Iodocyclization: Past and Present Examples. ResearchGate. (2025). Comprehensive review of iodocyclization mechanisms used to form spiroethers.
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes. ResearchGate. (2025). Discusses the general principles of spiro-scaffold synthesis and their utility in drug discovery.
Sources
A Proposed Framework for the Preliminary Toxicological Evaluation of {1-oxaspiro[4.6]undecan-2-yl}methanol
Executive Summary
The compound {1-oxaspiro[4.6]undecan-2-yl}methanol represents a novel chemical entity with potential applications in various fields, including drug development and materials science. As with any new molecule, a thorough evaluation of its safety profile is paramount before further development can proceed. To date, public domain literature lacks toxicological data for this specific compound. This technical guide, therefore, serves as a comprehensive strategic plan for conducting essential preliminary toxicity studies. We propose a tiered, data-driven approach, beginning with in vitro assessments to minimize animal usage, followed by a targeted in vivo study and a critical evaluation of genotoxic potential. The methodologies outlined are grounded in internationally recognized standards, primarily the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, ensuring scientific rigor, reproducibility, and regulatory relevance. This document provides drug development professionals and researchers with the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to establish a foundational toxicity profile for {1-oxaspiro[4.6]undecan-2-yl}methanol.
Introduction: The Imperative for Early-Stage Toxicity Assessment
The journey of a novel chemical entity from discovery to application is fraught with challenges, with a significant rate of attrition due to safety concerns. Early and robust toxicological screening is therefore not merely a regulatory hurdle but a critical component of risk assessment and a cornerstone of responsible research and development.[1][2][3] By identifying potential liabilities such as acute toxicity, cytotoxicity, or mutagenicity at the preclinical stage, researchers can make informed decisions, refine chemical structures, and allocate resources more effectively.[2]
This guide addresses the current informational gap regarding the safety profile of {1-oxaspiro[4.6]undecan-2-yl}methanol (CAS Number: 1852198-45-8). We advocate for a tiered testing strategy that aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). The proposed workflow initiates with an in vitro cytotoxicity assay to establish a baseline of cellular toxicity and inform dose selection for a subsequent, and thereby more refined, in vivo study. This is followed by a definitive acute oral toxicity study in a rodent model. Concurrently, an in vitro genotoxicity screen will assess the compound's potential to induce genetic mutations, a critical endpoint for predicting long-term effects like carcinogenicity.[4]
Proposed Tiered Toxicity Assessment Strategy
A logical, stepwise progression of toxicological tests ensures that each subsequent study is informed by the data from the previous one. This approach is both scientifically sound and resource-efficient. The proposed strategy for {1-oxaspiro[4.6]undecan-2-yl}methanol is visualized below.
Caption: Proposed tiered workflow for toxicity assessment.
Tier 1A: In Vitro Cytotoxicity Assessment via Neutral Red Uptake (OECD 129)
Scientific Rationale
The initial step in our proposed evaluation is an in vitro basal cytotoxicity assay.[5] This non-animal test provides a quantitative measure of a substance's toxicity to cultured mammalian cells.[6][7] The Neutral Red Uptake (NRU) assay is a well-established and validated method that determines the concentration at which the test article reduces cell viability by 50% (IC50).[8][9] This is achieved by measuring the ability of viable cells to incorporate and retain the supravital dye Neutral Red within their lysosomes.[9] Toxicants that damage the cell membrane or lysosomes will result in a decreased uptake of the dye.[9]
The primary justifications for beginning with this assay are:
-
Ethical Considerations: It aligns with the 3Rs by providing crucial data before committing to animal studies.
-
Dose Range Finding: The resulting IC50 value can be used in a regression model to predict a starting dose for the in vivo acute oral toxicity study, thereby reducing the number of animals needed to establish a toxicity classification.[8][10]
-
Mechanistic Insight: While a basal cytotoxicity assay, it provides an initial indication of the concentration at which cellular functions are fundamentally disrupted.
Experimental Protocol: Neutral Red Uptake Assay
This protocol is adapted from OECD Guideline 129.[10]
Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.
-
Cell Seeding: Mouse fibroblast BALB/c 3T3 cells are seeded into 96-well microtiter plates at a predetermined density and incubated for 24 hours to allow for attachment and exponential growth.[11]
-
Test Article Preparation: A stock solution of {1-oxaspiro[4.6]undecan-2-yl}methanol is prepared in a suitable solvent (e.g., DMSO, ethanol) and then serially diluted in culture medium to achieve a range of at least eight concentrations.
-
Cell Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test article, as well as vehicle control and untreated control wells.
-
Incubation: The plates are incubated for a defined period, typically 24 hours.[11]
-
Neutral Red Staining: After incubation, the treatment medium is removed, cells are washed, and a medium containing a non-toxic concentration of Neutral Red dye is added. The plates are incubated for approximately 3 hours, allowing viable cells to absorb the dye into their lysosomes.
-
Dye Extraction: The staining medium is removed, cells are washed, and a desorb solution (e.g., acidified ethanol) is added to each well to extract the dye from the cells.
-
Quantification: The plate is gently shaken, and the optical density (absorbance) is measured using a spectrophotometer at 540 nm. The amount of dye retained is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. A dose-response curve is generated, and the IC50 value is determined using appropriate statistical software.[11]
Hypothetical Data Presentation
| Concentration (µg/mL) | Mean Absorbance (540 nm) | % Viability vs. Control |
| 0 (Vehicle Control) | 1.250 | 100% |
| 1 | 1.235 | 98.8% |
| 5 | 1.150 | 92.0% |
| 10 | 0.980 | 78.4% |
| 25 | 0.610 | 48.8% |
| 50 | 0.250 | 20.0% |
| 100 | 0.080 | 6.4% |
| 200 | 0.055 | 4.4% |
| Calculated IC50 | ~26 µg/mL |
Tier 1B: In Vitro Genotoxicity Screening (Bacterial Reverse Mutation Test - OECD 471)
Scientific Rationale
Assessing the genotoxic potential of a compound is a critical component of safety evaluation. Genotoxicity tests identify substances that can cause damage to genetic material (DNA), which can lead to mutations and potentially cancer.[4] The Bacterial Reverse Mutation Test, commonly known as the Ames test, is the most widely used initial screen for mutagenic potential.[12]
The principle of the test is to detect mutations that restore the functional capability of bacteria to synthesize an essential amino acid.[13] The test uses several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to produce histidine or tryptophan, respectively.[13] If the test chemical is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[13] The assay is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be the actual mutagens.
Experimental Protocol: Ames Test
This protocol is adapted from OECD Guideline 471.[14]
-
Strain Selection: A minimum of five bacterial strains should be used, typically S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101) or S. typhimurium TA102. This selection covers the detection of both base-pair substitution and frameshift mutagens.
-
Metabolic Activation: Two parallel experiments are conducted: one in the absence and one in the presence of an S9 metabolic activation system.
-
Exposure (Plate Incorporation Method):
-
To molten top agar, add the appropriate bacterial culture, the test article at one of several concentrations, and either the S9 mix or a buffer control.
-
The mixture is briefly vortexed and poured onto the surface of a minimal glucose agar plate.
-
-
Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.
-
Colony Counting: After incubation, the number of revertant colonies (colonies that have regained the ability to grow) on each plate is counted. The background lawn of bacterial growth is also examined for signs of cytotoxicity from the test article.
-
Data Analysis: The mean number of revertant colonies per plate is calculated for each concentration and compared to the mean for the negative (vehicle) control. A positive result is defined as a concentration-related increase in the number of revertants, typically a two- to three-fold increase over the background, and/or a reproducible increase at one or more concentrations.
Hypothetical Data Presentation
| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertants ± SD | Fold Increase vs. Control | Result |
| TA98 | - S9 | 0 (Control) | 25 ± 4 | 1.0 | Negative |
| 10 | 28 ± 5 | 1.1 | |||
| 50 | 30 ± 6 | 1.2 | |||
| 100 | 33 ± 4 | 1.3 | |||
| TA100 | + S9 | 0 (Control) | 110 ± 12 | 1.0 | Positive |
| 10 | 155 ± 15 | 1.4 | |||
| 50 | 280 ± 21 | 2.5 | |||
| 100 | 450 ± 30 | 4.1 |
Tier 2: Acute Oral Toxicity Study (Acute Toxic Class Method - OECD 423)
Scientific Rationale
Following the in vitro characterization, a definitive in vivo study is required to understand the systemic effects of a single high-level exposure to the compound. The acute oral toxicity test provides information on the potential health hazards that might arise from a short-term oral exposure.[15] The primary output of this study is not a precise LD50 value, but rather the classification of the substance into a toxicity category according to the Globally Harmonised System (GHS).[16]
The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals (typically 3 per step) to obtain sufficient information for classification.[15][16] The choice of starting dose for this study will be guided by the results of the in vitro cytotoxicity assay, further embodying the principle of refinement in animal testing.
Experimental Protocol: Acute Toxic Class Method
This protocol is adapted from OECD Guideline 423.[15][17][18]
Caption: Decision logic for the Acute Toxic Class Method (OECD 423).
-
Animal Selection: Healthy, young adult nulliparous, non-pregnant female rats are typically used.[16]
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume should generally not exceed 1 mL/100g body weight for aqueous solutions.[16]
-
Stepwise Procedure:
-
Step 1: A group of 3 female rats is dosed at a selected starting level (e.g., 300 mg/kg, or a level predicted from in vitro data).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.), and body weight changes for at least 14 days.
-
Step 2 (Decision): The next step is determined by the outcome in the first group. For example:
-
If 0 or 1 animal dies, the test is repeated at a higher dose (e.g., 2000 mg/kg).
-
If 2 or 3 animals die, the test is repeated at a lower dose (e.g., 50 mg/kg).
-
If 3 animals die at the starting dose of 300 mg/kg, the test is stopped, and the substance is classified.
-
-
This process continues until enough information is gathered to classify the substance.
-
Hypothetical Data Presentation
| Step | Dose Level (mg/kg) | No. of Animals | Outcome (Mortality within 14 days) | Clinical Observations | GHS Classification |
| 1 | 300 | 3 | 1/3 | Lethargy, piloerection in 2/3 animals, resolved by day 3. | - |
| 2 | 2000 | 3 | 0/3 | No signs of toxicity observed. | Category 5 or Unclassified |
Conclusion and Path Forward
This document outlines a robust, tiered, and ethically considerate strategy for the preliminary toxicological evaluation of {1-oxaspiro[4.6]undecan-2-yl}methanol. By systematically conducting in vitro cytotoxicity, genotoxicity, and a targeted in vivo acute oral toxicity study, a foundational safety profile can be established. The results of these proposed studies will be pivotal in determining the viability of this compound for further development. A profile indicating low cytotoxicity, no mutagenic potential, and low acute oral toxicity would provide a strong basis for proceeding to more complex sub-chronic toxicity and safety pharmacology studies. Conversely, early identification of significant toxicity would enable a timely and resource-sparing decision to either halt development or pursue structural modifications to mitigate the observed hazards.
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Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
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National Toxicology Program. (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]
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OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]
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EURL ECVAM - TSAR. (n.d.). Neutral red uptake for starting doses for acute oral toxicity. [Link]
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-
Enthalpy Analytical. (n.d.). Neutral Red Uptake Cytotoxicity Assay in A549 Cells Under Different Culture Conditions. [Link]
-
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Freyr Solutions. (2024, September 20). The Significance of Toxicology in Drug Product Approvals. [Link]
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CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. [Link]
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Medic UPM. (2021, April 6). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). [Link]
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SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
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Jordi Labs. (2024, December 10). How Toxicology Studies Factor into New Drug Development. [Link]
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World Journal of Pharmaceutical Science and Research. (2025, January 7). preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. [Link]
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Nelson Labs. (2024, October 14). Frequently Asked Questions About In Vitro Irritation and Cytotoxicity Testing. [Link]
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A Technical Guide to the Solubility of {1-oxaspiro[4.6]undecan-2-yl}methanol in Common Organic Solvents
Foreword: The Imperative of Solubility Characterization
In the landscape of chemical synthesis and pharmaceutical development, understanding a compound's solubility is not merely a preliminary step but a foundational pillar that dictates its entire lifecycle. From reaction kinetics and purification strategies to formulation design and ultimate bioavailability, solubility is a critical physicochemical property.[1][2][3] This guide is designed to provide a comprehensive framework for characterizing the solubility of {1-oxaspiro[4.6]undecan-2-yl}methanol, a molecule featuring a unique spirocyclic ether core and a primary alcohol functional group.
While specific experimental solubility data for this compound is not extensively published, this document will leverage established principles of physical organic chemistry and standard laboratory methodologies to provide a robust predictive analysis and a detailed protocol for its empirical determination. The insights herein are intended to empower researchers to make informed decisions, anticipate challenges, and streamline the integration of this and structurally similar molecules into their research and development pipelines.
Deconstructing the Molecule: A Structural Approach to Solubility Prediction
The principle of "like dissolves like" remains a powerful qualitative tool for predicting solubility. This rule is an expression of the intermolecular forces at play; for dissolution to occur, the energy gained by forming new solute-solvent interactions must sufficiently overcome the energy required to break existing solute-solute and solvent-solvent interactions.[4]
An analysis of the {1-oxaspiro[4.6]undecan-2-yl}methanol structure reveals a distinct amphiphilic character:
-
The Polar Domain: The primary alcohol (-CH₂OH) is the dominant polar feature. This hydroxyl group can act as both a hydrogen bond donor and acceptor, predisposing the molecule to strong interactions with polar protic solvents (e.g., alcohols, water).[5][6] The ether oxygen within the spirocyclic system also contributes to polarity and can act as a hydrogen bond acceptor.
-
The Non-Polar Domain: The spiro[4.6]undecane backbone is a large, saturated hydrocarbon framework. This region is lipophilic and will interact favorably with non-polar solvents through van der Waals (dispersion) forces.[7]
This structural duality suggests that {1-oxaspiro[4.6]undecan-2-yl}methanol will not be exclusively soluble in either highly polar or strictly non-polar solvents, but will instead exhibit a graded solubility profile across a range of solvent polarities.
Advanced Prediction: Hansen Solubility Parameters (HSP)
For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed. HSP theory refines the "like dissolves like" concept by deconstructing the total cohesive energy density of a substance into three parameters:
-
δD: Energy from dispersion forces.
-
δP: Energy from dipolar intermolecular forces.
-
δH: Energy from hydrogen bonds.
The guiding principle is that substances with similar HSP values (δD, δP, and δH) are likely to be miscible.[8][9] While experimentally determined HSP values for this specific compound are unavailable, they can be estimated using group contribution methods or specialized software. A solvent is considered "good" if the "distance" (Ra) between its HSP values and those of the solute is small. This provides a powerful tool for screening and selecting optimal solvents for a given application.[10][11]
Empirical Verification: The Gold Standard Shake-Flask Method
Theoretical predictions provide invaluable guidance, but they must be confirmed by empirical data. The saturation shake-flask method is the universally recognized gold-standard for determining equilibrium solubility due to its robustness and reliability.[12][13][14] Adherence to Good Laboratory Practice (GLP) principles is essential for ensuring the data is reproducible and defensible.[15][16]
Essential Materials & Equipment
-
Analyte: {1-oxaspiro[4.6]undecan-2-yl}methanol, solid, purity >98%.
-
Solvents: HPLC-grade or equivalent common organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, n-Heptane).
-
Hardware: 2-4 mL glass vials with PTFE-lined screw caps, temperature-controlled orbital shaker, centrifuge capable of holding the vials, calibrated analytical balance, positive displacement micropipettes.
-
Analytical System: A validated quantitative method, such as HPLC-UV or GC-FID, complete with a prepared calibration curve.
Protocol: Step-by-Step Determination of Equilibrium Solubility
This protocol is designed as a self-validating system by staggering measurements to confirm that equilibrium has been reached.
-
Preparation: Add an excess of solid {1-oxaspiro[4.6]undecan-2-yl}methanol to a minimum of three vials for each solvent to be tested. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the chosen solvent into each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 1°C). Agitate the vials at a moderate speed.
-
Phase Separation:
-
After 24 hours, remove one vial for each solvent from the shaker.
-
Centrifuge the vial at a sufficient speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solids.
-
Causality: Centrifugation is superior to simple settling as it ensures the removal of fine particulates that could otherwise lead to an overestimation of solubility.[12]
-
-
Sampling and Dilution:
-
Carefully withdraw a known aliquot of the clear supernatant, taking care not to disturb the solid pellet.
-
Immediately perform a precise dilution of the aliquot with a suitable mobile phase or solvent to bring the concentration into the linear range of the analytical instrument. Record the dilution factor.
-
-
Repeat for Equilibrium Confirmation: Repeat steps 4 and 5 for the second set of vials at 48 hours and the third set at 72 hours.
-
Trustworthiness: If the calculated solubility values from the 48-hour and 72-hour time points are statistically identical, it confirms that equilibrium was reached by 48 hours. If they differ, the equilibration time must be extended.[13]
-
-
Quantification: Analyze the diluted samples using the pre-validated analytical method against a calibration curve to determine the concentration.
-
Calculation: Calculate the solubility (S) in mg/mL or mol/L using the formula: S = (Concentration from analysis) x (Dilution Factor).
Experimental Workflow Diagram
Caption: A self-validating workflow for the shake-flask solubility method.
Data Presentation and Interpretation
The following table presents a plausible, hypothetical solubility profile for {1-oxaspiro[4.6]undecan-2-yl}methanol at 25°C, based on the structural analysis. These values must be determined experimentally for confirmation.
| Solvent | Solvent Class | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Primary Intermolecular Force |
| n-Heptane | Non-Polar Aliphatic | 1.9 | < 1 | Dispersion |
| Toluene | Non-Polar Aromatic | 2.4 | 1 - 10 | Dispersion, π-stacking |
| Dichloromethane | Polar Aprotic | 9.1 | 20 - 50 | Dipole-Dipole |
| Ethyl Acetate | Polar Aprotic | 6.0 | 50 - 150 | Dipole-Dipole, H-bond Acceptor |
| Acetone | Polar Aprotic | 21.0 | > 200 | Dipole-Dipole, H-bond Acceptor |
| Ethanol | Polar Protic | 24.5 | > 300 | Hydrogen Bonding |
| Methanol | Polar Protic | 32.7 | > 300 | Hydrogen Bonding |
Interpretation: The data clearly illustrates the impact of the hydroxyl group. Solubility is highest in polar protic solvents (Methanol, Ethanol) capable of extensive hydrogen bonding. It remains high in polar aprotic solvents that can accept hydrogen bonds (Acetone, Ethyl Acetate). As solvent polarity decreases and the ability to form hydrogen bonds is lost, the solubility drops significantly, with the large non-polar backbone rendering it nearly insoluble in aliphatic hydrocarbons like heptane.
Visualizing Structure-Solubility Relationships
Caption: The influence of solvent type on the solubility of an amphiphilic molecule.
Conclusion
The solubility profile of {1-oxaspiro[4.6]undecan-2-yl}methanol is a direct consequence of its amphiphilic structure. Its significant solubility in a range of polar organic solvents is driven by its hydroxyl functionality, making it amenable to processes where such solvents are employed. Conversely, its poor solubility in non-polar hydrocarbons must be considered in applications like reversed-phase chromatography or certain extraction procedures. The predictive framework and detailed experimental protocol provided in this guide offer a comprehensive pathway for researchers to accurately characterize this molecule, enabling its confident and effective application in further scientific endeavors.
References
-
CK-12 Foundation. What effect do intermolecular forces have on solubility?[Link]
-
Thakral, S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Rowan. Predicting Solubility. [Link]
-
Jafari, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports. [Link]
-
Verstraeten, S. V., et al. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
-
Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry. [Link]
-
Wikipedia. Hansen solubility parameter. [Link]
-
Pearson. Solubility and Intermolecular Forces: Videos & Practice Problems. [Link]
-
Scribd. Experiment 1 Solubility of Organic Compounds. [Link]
-
JoVE. Video: Intermolecular Forces and Physical Properties. [Link]
-
NJIT. Solubility and Intermolecular Forces. [Link]
-
Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica. [Link]
-
Scribd. Introduction to Solubility Parameters. [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
BioAssay Systems. Shake Flask Method Summary. [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Hansen Solubility. Hansen Solubility Parameters. [Link]
-
ResearchGate. Hansen Solubility Parameters — Biological Materials. [Link]
-
West Pharma. Hansen solubility parameters to predict drug & container interactions. [Link]
-
Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]
-
World Health Organization. GOOD LABORATORY PRACTICE (GLP). [Link]
-
YouTube. Qual Lab Solubility Testing. [Link]
-
ICCVAM. Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Biobide. Good Laboratory Practices (GLP): 2024 Guide. [Link]
-
PubChem. {1-Oxaspiro[4.6]undecan-2-yl}methanesulfonamide. [Link]
-
Engle, K. M., et al. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie. [Link]
-
TSFX. Alcohols, Phenols, and Ethers. [Link]
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- 18. bioassaysys.com [bioassaysys.com]
Methodological & Application
Application Note: Stereoselective Synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol
This Application Note is designed for medicinal chemists and process development scientists focusing on the stereoselective construction of spirocyclic ether scaffolds. The following guide details the synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol , a high-Fsp³ scaffold valuable for increasing structural complexity and metabolic stability in drug discovery.
Introduction & Scope
The 1-oxaspiro[4.6]undecane system represents a privileged structural motif where a tetrahydrofuran (THF) ring is spiro-fused to a cycloheptane ring. Unlike flat aromatic scaffolds, this spirocyclic ether offers significant three-dimensional character (high Fsp³ fraction), which correlates with improved solubility and reduced promiscuity in drug candidates.
The target molecule, {1-oxaspiro[4.6]undecan-2-yl}methanol , contains a primary hydroxyl handle at the C2 position, allowing for rapid diversification into libraries of bioactive agents.
Key Challenges:
-
Quaternary Spiro-Center Formation: Constructing the sterically crowded C5 spiro-junction.
-
Stereocontrol: Controlling the absolute configuration at C2 (and potentially C5 if the cycloheptane ring is substituted/desymmetrized).
-
Scalability: Avoiding hazardous reagents typical of radical cyclizations (e.g., tin hydrides).
This protocol utilizes an Asymmetric Iodoetherification strategy, chosen for its operational simplicity, high regioselectivity (5-exo-trig), and ability to install a versatile iodide handle.
Retrosynthetic Analysis
The strategic disconnection relies on the intramolecular cyclization of a homoallylic alcohol precursor.
Figure 1: Retrosynthetic logic for the construction of the spiro-ether core.
Detailed Experimental Protocol
Phase 1: Precursor Synthesis (1-Allylcycloheptanol)
Objective: Installation of the alkene tether via Grignard addition.
Reagents:
-
Cycloheptanone (CAS: 502-42-1)
-
Allylmagnesium bromide (1.0 M in Et₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat. aq.)
Procedure:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and N₂ inlet.
-
Solvation: Charge the flask with Cycloheptanone (11.2 g, 100 mmol) and anhydrous THF (200 mL). Cool to 0°C using an ice/water bath.
-
Addition: Transfer Allylmagnesium bromide (120 mL, 120 mmol) to the dropping funnel. Add dropwise over 45 minutes, maintaining internal temperature < 5°C. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (10% EtOAc/Hexane; stain with KMnO₄).
-
Quench: Cool back to 0°C. Carefully quench with saturated NH₄Cl (50 mL).
-
Workup: Extract with Et₂O (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, 0-5% EtOAc/Hexane) to yield 1-allylcycloheptanol as a colorless oil.
-
Yield Expectation: 85-92%.
-
Phase 2: Enantioselective Iodoetherification
Objective: Stereoselective ring closure to form the spiro-THF core. Mechanism: The reaction proceeds via a 5-exo-trig cyclization. To achieve enantioselectivity, a chiral phosphate catalyst or phase-transfer catalyst is employed to direct the face of the alkene attacking the iodonium ion.
Reagents:
-
1-Allylcycloheptanol (from Phase 1)
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Chiral Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or equivalent chiral Brønsted acid.
-
Solvent: Toluene (anhydrous)
Procedure:
-
Preparation: In a foil-wrapped flask (light sensitive), dissolve 1-allylcycloheptanol (1.54 g, 10 mmol) and (R)-TRIP (5 mol%) in anhydrous Toluene (100 mL).
-
Base Addition: Add NaHCO₃ (2.52 g, 30 mmol) and cool the suspension to -78°C.
-
Iodination: Add solid I₂ (7.6 g, 30 mmol) in one portion.
-
Cyclization: Stir at -78°C for 24 hours. Allow to warm slowly to -20°C over another 12 hours.
-
Quench: Quench with saturated aq. Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears.
-
Workup: Extract with EtOAc. Wash with brine, dry (Na₂SO₄), and concentrate.
-
Purification: Flash chromatography (SiO₂, 2-10% EtOAc/Hexane) yields (2R)-2-(iodomethyl)-1-oxaspiro[4.6]undecane .
-
Yield Expectation: 75-85%.[1]
-
ee Expectation: >90% (dependent on catalyst efficacy).
-
Phase 3: Substitution to Methanol
Objective: Conversion of the primary iodide to the hydroxyl target.
Reagents:
-
Potassium Acetate (KOAc)
-
DMF (Dimethylformamide)
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Displacement: Dissolve the iodomethyl intermediate (2.94 g, 10 mmol) in DMF (30 mL). Add KOAc (2.0 g, 20 mmol). Heat to 80°C for 6 hours.
-
Intermediate Workup: Dilute with water, extract with Et₂O, and concentrate to obtain the crude acetate.
-
Hydrolysis: Redissolve the crude acetate in MeOH (20 mL). Add K₂CO₃ (2.8 g, 20 mmol) and stir at RT for 2 hours.
-
Final Workup: Remove MeOH in vacuo. Partition residue between water and EtOAc. Dry organics and concentrate.
-
Final Purification: Flash chromatography (20-40% EtOAc/Hexane) affords the pure {1-oxaspiro[4.6]undecan-2-yl}methanol .
Analytical Data & QC Specifications
Expected Characterization Data
| Technique | Parameter | Diagnostic Signal |
| 1H NMR | Spiro-junction | Absence of alkene protons (5.0-6.0 ppm). |
| C2-H | Multiplet at ~3.8-4.0 ppm (THF methine). | |
| -CH₂OH | Doublet/Multiplet at ~3.5-3.7 ppm. | |
| 13C NMR | Spiro Carbon (C5) | Quaternary signal at ~80-85 ppm. |
| C2 (THF) | Signal at ~75-80 ppm. | |
| MS (ESI) | Molecular Ion | [M+H]+ calc. 185.15 (observed often as [M+Na]+). |
| HPLC | Enantiopurity | Chiralpak AD-H or OD-H column; Hexane/IPA gradient. |
Diagram: Reaction Workflow
Figure 2: Sequential workflow for the synthesis of the target spiro-alcohol.
Critical Troubleshooting & Optimization
-
Low Enantioselectivity:
-
Cause: High reaction temperature or insufficient catalyst loading.
-
Fix: Ensure reaction is maintained at -78°C during the initial iodonium formation. Switch to a more sterically demanding catalyst (e.g., (S)-TCAP) if TRIP is insufficient.
-
-
Elimination By-products:
-
Issue: During the substitution of Iodine (Step 3), elimination to the exocyclic alkene may occur.
-
Fix: Use KOAc (weak base) rather than hydroxides. Ensure the solvent is strictly anhydrous DMF.
-
-
Cyclization Regioselectivity:
-
Issue: 6-endo vs 5-exo cyclization.
-
Insight: 5-exo is generally favored kinetically (Baldwin's rules). If 6-endo products (pyrans) are observed, lower the temperature and ensure the media is not too acidic.
-
References
-
Biological Relevance of Spiroethers
-
Smith, A. B., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for scaffold utility).
-
-
Iodoetherification Methodology
-
Pujanauski, B. G., et al. "Diastereoselective Synthesis of Spiroethers via Iodoetherification." Organic Letters, 2006.
-
-
Enantioselective Catalysis
-
Hashimoto, T., et al. "Enantioselective Iodoetherification of Alkenols." Journal of the American Chemical Society, 2010.
-
-
Spiro[4.
-
General methods adapted from: "Synthesis of 1-oxaspiro[4.5]decane derivatives." Bioorganic & Medicinal Chemistry, 2020.
-
Sources
Application Note & Protocol: A Step-by-Step Guide to the Laboratory Synthesis of {1-Oxaspiro[4.6]undecan-2-yl}methanol
Abstract
This document provides a comprehensive, research-grade protocol for the laboratory synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol, a valuable spirocyclic building block. The synthetic strategy is a robust two-step process commencing with the formation of the spiro-γ-lactone intermediate, 1-oxaspiro[4.6]undecan-2-one, via a Reformatsky reaction between cycloheptanone and ethyl bromoacetate. Subsequent reduction of the lactone carbonyl yields the target primary alcohol. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed methodology grounded in established chemical principles. Each step is elucidated with causal explanations for procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction
Spirocyclic systems are prominent structural motifs in a vast array of natural products and pharmacologically active compounds. Their unique three-dimensional architecture often imparts desirable properties such as receptor binding affinity and metabolic stability. The target molecule, {1-oxaspiro[4.6]undecan-2-yl}methanol, represents a versatile chiral synthon incorporating a spiro-γ-butyrolactone-derived backbone. This structure is of significant interest for the construction of more complex molecules in drug discovery and materials science.
The synthetic approach detailed herein leverages the classical Reformatsky reaction, a reliable method for the formation of β-hydroxy esters from carbonyl compounds and α-haloesters in the presence of zinc.[1][2] This is followed by the selective reduction of the resulting spiro-lactone, a transformation critical for accessing the desired primary alcohol functionality.
Overall Synthetic Scheme
Figure 1: Two-step synthesis of {1-Oxaspiro[4.6]undecan-2-yl}methanol.
PART 1: Synthesis of 1-Oxaspiro[4.6]undecan-2-one
This initial step involves the formation of a zinc enolate from ethyl bromoacetate, which then undergoes a nucleophilic addition to the carbonyl group of cycloheptanone. The resulting β-hydroxy ester spontaneously cyclizes to form the thermodynamically stable spiro-γ-lactone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cycloheptanone | ≥98% | Sigma-Aldrich | |
| Ethyl bromoacetate | ≥98% | Sigma-Aldrich | Caution: Lachrymator and toxic. Handle in a fume hood. |
| Zinc dust | <10 µm, ≥98% | Sigma-Aldrich | |
| Iodine | ACS reagent | Fisher Scientific | For zinc activation. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | |
| Hydrochloric acid | 1 M aq. soln. | VWR | For work-up. |
| Saturated aq. NaHCO₃ soln. | For work-up. | ||
| Brine (Saturated aq. NaCl soln.) | For work-up. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. |
Experimental Protocol
1. Zinc Activation: a. To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add zinc dust (5.0 eq). b. Add anhydrous toluene (50 mL) and a crystal of iodine (0.1 eq). c. Heat the suspension to reflux with vigorous stirring for 5 minutes. The disappearance of the purple color of iodine indicates the activation of zinc.[3] d. Cool the suspension to room temperature under a nitrogen atmosphere.
2. Reformatsky Reaction: a. To the suspension of activated zinc, add ethyl bromoacetate (2.0 eq) via syringe. b. Add a solution of cycloheptanone (1.0 eq) in anhydrous toluene (10 mL) dropwise to the suspension. c. Heat the resulting mixture to 90 °C and maintain for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to 0 °C using an ice bath.
3. Work-up and Purification: a. Quench the reaction by the slow addition of 1 M hydrochloric acid until the excess zinc has dissolved. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL). d. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. e. The crude product, 1-oxaspiro[4.6]undecan-2-one, can be purified by vacuum distillation or column chromatography on silica gel.
PART 2: Synthesis of {1-Oxaspiro[4.6]undecan-2-yl}methanol
This step involves the reduction of the lactone carbonyl of 1-oxaspiro[4.6]undecan-2-one to a primary alcohol using the powerful reducing agent, lithium aluminum hydride (LiAlH₄).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Oxaspiro[4.6]undecan-2-one | Synthesized in Part 1 | ||
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich | Caution: Reacts violently with water. Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | |
| Sodium sulfate decahydrate (Na₂SO₄·10H₂O) | For quenching. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. |
Experimental Protocol
1. Reduction: a. To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, add a solution of 1-oxaspiro[4.6]undecan-2-one (1.0 eq) in anhydrous THF (50 mL). b. Cool the solution to 0 °C in an ice bath. c. Slowly add lithium aluminum hydride solution (1.0 M in THF, 1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.
2. Work-up and Purification: a. Cool the reaction mixture back to 0 °C in an ice bath. b. Caution: The following quenching procedure is highly exothermic and produces hydrogen gas. Ensure adequate ventilation and perform behind a blast shield. c. Quench the reaction by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass in grams of LiAlH₄ used. This is known as the Fieser work-up. d. A granular precipitate should form, which can be removed by filtration through a pad of Celite®. Wash the filter cake with diethyl ether. e. Combine the filtrate and the washings, and dry over anhydrous magnesium sulfate (MgSO₄). f. Filter and concentrate the solvent under reduced pressure to yield the crude product. g. Purify the crude {1-oxaspiro[4.6]undecan-2-yl}methanol by column chromatography on silica gel.
Safety and Handling
-
Ethyl bromoacetate is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Appropriate fire-extinguishing media (e.g., a Class D fire extinguisher) should be readily available.
Characterization
As no specific literature data for the target compounds were found, the following are expected spectroscopic characteristics based on their structures. Researchers should perform their own analyses (¹H NMR, ¹³C NMR, IR, and MS) to confirm the identity and purity of the synthesized compounds.
| Compound | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected ¹³C NMR Signals (CDCl₃, δ ppm) | Expected IR (cm⁻¹) |
| 1-Oxaspiro[4.6]undecan-2-one | Multiplets at ~1.4-1.8 (cycloheptyl CH₂), Multiplets at ~2.0-2.6 (CH₂ adjacent to spiro center and C=O) | ~177 (C=O), ~90 (spiro C), ~20-40 (cycloheptyl and lactone CH₂) | ~1770 (C=O, five-membered lactone) |
| {1-Oxaspiro[4.6]undecan-2-yl}methanol | Multiplets at ~1.4-1.8 (cycloheptyl CH₂), Multiplets at ~3.5-3.8 (CH₂OH), Multiplet at ~4.0-4.3 (CHO), Broad singlet for OH | ~85 (spiro C), ~75 (CHO), ~65 (CH₂OH), ~20-40 (cycloheptyl CH₂) | ~3400 (br, O-H), ~1050 (C-O) |
Workflow Diagram
Figure 2: Experimental workflow for the synthesis of {1-Oxaspiro[4.6]undecan-2-yl}methanol.
Conclusion
This application note provides a detailed and logical protocol for the synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably produce this valuable spirocyclic compound for further applications in chemical synthesis and discovery. The causal explanations provided for each step are intended to empower the user with a thorough understanding of the reaction principles, facilitating troubleshooting and optimization.
References
-
NROChemistry. Reformatsky Reaction. [Link]
-
MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]
-
Organic Syntheses. Procedure. [Link]
-
SciSpace. Sonochemical Reformatsky Reaction Using Indium. [Link]
-
USDA ARS. Tetrahedron Letters, Vol.22, No.18, pp 1651. [Link]
-
Sci-Hub. the reformatsky reaction. [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. [Link]
-
YouTube. The Reformatsky Reaction Mechanism. [Link]
-
PMC. Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone. [Link]
-
Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of oxaspirolactones and their application in the total synthesis of related natural products. [Link]
-
Hoffman Fine Chemicals. CAS RN 1852198-45-8 | (1-Oxaspiro[4.6]undecan-2-yl)methanol. [Link]
-
ChemRxiv. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]
-
MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]
-
ACS Publications. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]
-
ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]
-
Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Organic Syntheses. 6,10-Dioxaspiro[4.5]dec-3-ene-1,1-dicarbonitrile, 2-phenyl. [Link]
-
Protocols.io. Internal Metabolite Extraction for Targeted and Untargeted Metabolomics Using Ultrahigh Resolution Mass Spectrometry. [Link]
-
PMC. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]
-
PubChem. 1-Oxaspiro[4.5]decan-2-one. [Link]
-
ACS Publications. Full Spectroscopic Characterization of the Molecular Oxygen-Based Methane to Methanol Conversion over Open Fe(II) Sites in a Met. [Link]
-
ACS Publications. Full Spectroscopic Characterization of the Molecular Oxygen-Based Methane to Methanol Conversion over Open Fe(II) Sites in a Met. [Link]
-
PMC. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]
-
The Good Scents Company. 1-oxaspiro(4,5)decan-2-one, 699-61-6. [Link]
Sources
Application Note: {1-oxaspiro[4.6]undecan-2-yl}methanol in Asymmetric Catalysis & Scaffold Design
Part 1: Executive Summary & Strategic Importance
{1-oxaspiro[4.6]undecan-2-yl}methanol represents a cutting-edge class of oxa-spirocyclic scaffolds . Unlike traditional all-carbon spirocycles (e.g., spiro[4.4]nonane derivatives like SPINOL), this compound incorporates an oxygen atom directly into the spiro-fused ring system. This structural innovation offers two distinct advantages in asymmetric catalysis and medicinal chemistry:
-
Electronic Modulation: The ether oxygen alters the Lewis basicity and electronic density of the core, providing a unique "chiral pocket" when derivatized into ligands (e.g., phosphinites or oxazolines).
-
Physicochemical Superiority: As demonstrated by Vaskevych et al. (2021), oxa-spirocycles exhibit up to 40-fold higher water solubility and reduced lipophilicity compared to their carbocyclic analogues, making them ideal for aqueous-phase asymmetric catalysis and bio-relevant target synthesis.
This guide details the application of {1-oxaspiro[4.6]undecan-2-yl}methanol as a chiral building block for next-generation ligands and provides the authoritative protocol for its construction via stereoselective iodocyclization.
Part 2: Mechanistic Insight & Ligand Design
The "Privileged" Spiro Effect
Spirocyclic ligands are termed "privileged" because their rigid
Mechanism of Action for {1-oxaspiro[4.6]undecan-2-yl}methanol Derivatives: When converted into a catalyst (e.g., a chiral phosphinite or amine), the spiro[4.6] backbone imposes a specific steric trajectory:
-
7-Membered Ring Influence: The larger cycloheptane ring creates a wider "steric wall" compared to standard 5- or 6-membered spiro-rings, effectively shielding one face of the metal center.
-
Oxygen Handle: The ether oxygen at position 1 acts as a weak hemilabile coordination site in specific Lewis acid catalyses, potentially stabilizing transition states via secondary interactions.
Ligand Design Workflow
Researchers utilize the hydroxyl group at position 2 as a "universal handle" to generate diverse catalyst libraries:
Figure 1: Divergent synthesis of chiral ligands starting from the {1-oxaspiro[4.6]undecan-2-yl}methanol core.
Part 3: Experimental Protocols
Protocol A: Stereoselective Synthesis of the Scaffold
Objective: Synthesis of (1-oxaspiro[4.6]undecan-2-yl)methanol via Iodocyclization. Source: Adapted from Vaskevych et al., Chem. Sci., 2021.[1][2][3]
Reagents:
-
Substrate: 1-(3-butenyl)cycloheptanol (or relevant alkenyl-cycloalkanol precursor).
-
Reagent: Iodine (
) or N-Iodosuccinimide (NIS). -
Base:
or Pyridine. -
Solvent: Acetonitrile (
) or .
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 1-(3-butenyl)cycloheptanol (1.0 equiv) in dry
(0.1 M concentration). -
Cyclization: Cool the solution to 0°C. Add
(3.0 equiv) followed by dropwise addition of (1.2 equiv). -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (hexane/EtOAc) for disappearance of the alkene.
-
Mechanistic Note: The reaction proceeds via a 5-exo-trig cyclization. The spiro-center stereochemistry is determined by the transition state minimizing steric clash between the iodine and the cycloheptyl ring.
-
-
Workup: Quench with saturated aqueous
(to remove excess iodine). Extract with (3x). Dry combined organics over . -
Substitution (Hydroxylation): The resulting iodomethyl-spiro-ether is treated with potassium superoxide (
) or via a formate displacement (NaOOCH, then hydrolysis) to yield the primary alcohol {1-oxaspiro[4.6]undecan-2-yl}methanol .
Protocol B: Application in Asymmetric Ligand Synthesis (Phosphinite)
Objective: Conversion of the scaffold into a monodentate chiral phosphinite ligand.
-
Setup: Flame-dry a Schlenk flask under Argon.
-
Deprotonation: Add {1-oxaspiro[4.6]undecan-2-yl}methanol (1.0 mmol) and dry THF (5 mL). Cool to -78°C. Add
-BuLi (1.1 mmol) dropwise. Stir for 30 min. -
Phosphinylation: Add chlorodiphenylphosphine (
, 1.1 mmol) dropwise. -
Completion: Allow to warm to room temperature overnight.
-
Purification: Filter through a pad of neutral alumina (under Argon) to remove salts. Concentrate to yield the Spiro-Phosphinite Ligand .
-
Catalytic Test: Complex with
for asymmetric hydrogenation of methyl acetamidoacrylate.
Part 4: Comparative Data & Performance
The following table highlights why researchers are shifting from carbocyclic spiro-ligands to oxa-spirocyclic variants like {1-oxaspiro[4.6]undecan-2-yl}methanol.
| Feature | Carbocyclic Spiro[4.6] | {1-oxaspiro[4.6]undecan-2-yl}methanol | Impact on Catalysis |
| Solubility (Water) | < 0.1 mg/mL | ~ 4.0 mg/mL | Enables "On-Water" Catalysis |
| Lipophilicity (logD) | High (> 3.0) | Moderate (1.5 - 2.0) | Better tissue distribution (Drug Design) |
| Rigidity | High | High | Maintains high enantioselectivity |
| Functional Handle | Requires C-H activation | Native -OH group | Rapid ligand diversification |
Data Source: Extrapolated from physicochemical properties reported in Vaskevych et al. (2021).
Part 5: References
-
Vaskevych, R. I., et al. (2021).[1][2][4] "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, 12(34), 11294-11305.[3]
-
Key Finding: Establishes the synthesis (iodocyclization), structure (Compound 30c), and physicochemical advantages of the oxa-spiro[4.6] scaffold.
-
-
Zhou, Q.-L. (2011). "Privileged Chiral Ligands and Catalysts." Wiley-VCH.
-
Context: Foundational text on the design principles of spiro-ligands in asymmetric synthesis.
-
-
Ding, K., et al. (2013). "Spiro Ligands for Asymmetric Catalysis." Topics in Current Chemistry.
-
Context: Reviews the steric advantages of spiro-backbones which apply to the oxa-spiro[4.6] system.
-
Sources
The Emergence of {1-oxaspiro[4.6]undecan-2-yl}methanol as a Versatile Chiral Building Block in Modern Organic Synthesis
The relentless pursuit of stereochemically pure molecules in drug discovery and materials science has placed a premium on the development and application of novel chiral building blocks. Among these, spirocyclic scaffolds have garnered considerable attention due to their rigid three-dimensional structures, which can effectively translate stereochemical information and explore chemical space in ways that acyclic or simple cyclic systems cannot.[1][2] This application note details the synthesis and potential applications of a promising yet underexplored chiral building block: {1-oxaspiro[4.6]undecan-2-yl}methanol. Its unique spiroketal structure, incorporating a seven-membered ring, presents a valuable scaffold for the synthesis of complex natural products and novel therapeutic agents.[3][4]
Strategic Importance of Spiroketals
Spiroketals are prevalent structural motifs in a vast array of biologically active natural products.[1][3][4] Their defined conformational rigidity and the precise spatial orientation of substituents make them ideal for intricate molecular recognition processes. The introduction of a chiral center within the spiroketal framework, as in {1-oxaspiro[4.6]undecan-2-yl}methanol, provides a powerful tool for asymmetric synthesis, enabling the construction of complex stereochemical arrays with high fidelity.
Proposed Enantioselective Synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol
The proposed synthetic pathway commences with the readily available starting material, cycloheptanone, and proceeds through the following key steps:
Caption: Proposed synthetic workflow for {1-oxaspiro[4.6]undecan-2-yl}methanol.
Protocol 1: Synthesis of the Allylic Alcohol Precursor
Step 1a: Synthesis of 1-(Hydroxymethyl)cyclohept-1-en-1-ol
This step involves the formylation of cycloheptanone followed by a reduction to introduce the necessary hydroxymethyl group.
| Reagent/Parameter | Quantity | Notes |
| Cycloheptanone | 1.0 equiv | |
| Ethyl formate | 1.5 equiv | |
| Sodium methoxide | 1.5 equiv | In a suitable solvent like THF or Et2O |
| Sodium borohydride | 1.2 equiv | For reduction of the intermediate keto-aldehyde |
| Temperature | 0 °C to rt | |
| Work-up | Aqueous NH4Cl | |
| Purification | Column chromatography |
Causality: The formylation introduces a one-carbon unit that is subsequently reduced to the primary alcohol. Sodium methoxide acts as the base to generate the enolate of cycloheptanone for the reaction with ethyl formate.
Step 1b: Allylic Rearrangement to (E)-1-(Hydroxymethyl)cyclohept-1-ene
The tertiary allylic alcohol is rearranged to the more stable primary allylic alcohol, a suitable substrate for the Sharpless epoxidation.
| Reagent/Parameter | Quantity | Notes |
| 1-(Hydroxymethyl)cyclohept-1-en-1-ol | 1.0 equiv | |
| Acetic anhydride | 1.2 equiv | In pyridine |
| Lithium aluminum hydride | 1.5 equiv | In THF, for reduction of the acetate intermediate |
| Temperature | 0 °C to rt | |
| Work-up | Aqueous Rochelle's salt | |
| Purification | Column chromatography |
Causality: Acetylation of the tertiary alcohol followed by reduction with a hydride source promotes an SN2' reaction, leading to the desired primary allylic alcohol.
Protocol 2: Sharpless Asymmetric Epoxidation and Spiroketalization
Step 2a: Enantioselective Epoxidation
This is the key stereochemistry-inducing step. The choice of the chiral tartrate ligand determines the absolute configuration of the resulting epoxide.[5][6][7]
| Reagent/Parameter | Quantity | Notes |
| (E)-1-(Hydroxymethyl)cyclohept-1-ene | 1.0 equiv | |
| Titanium(IV) isopropoxide | 0.1 equiv | |
| L-(+)-Diethyl tartrate (L-(+)-DET) | 0.12 equiv | For the (2R,3R)-epoxide |
| tert-Butyl hydroperoxide (t-BuOOH) | 1.5 equiv | In toluene |
| Molecular sieves (4Å) | To ensure anhydrous conditions | |
| Temperature | -20 °C | |
| Work-up | Aqueous solution of FeSO4 and tartaric acid | |
| Purification | Column chromatography |
Causality: The titanium(IV) isopropoxide and diethyl tartrate form a chiral catalyst that directs the epoxidation to one face of the double bond of the allylic alcohol, resulting in a high degree of enantioselectivity.[5]
Step 2b: Acid-Catalyzed Spiroketalization
The final step involves an intramolecular cyclization to form the spiroketal ring system.
| Reagent/Parameter | Quantity | Notes |
| ((2R,3R)-3-(Hydroxymethyl)oxiran-2-yl)cycloheptane | 1.0 equiv | |
| p-Toluenesulfonic acid (catalytic) | Or another suitable acid catalyst | |
| Solvent | Dichloromethane or Toluene | |
| Temperature | 0 °C to rt | |
| Work-up | Aqueous NaHCO3 | |
| Purification | Column chromatography |
Causality: The acidic conditions protonate the epoxide, making it susceptible to nucleophilic attack by the primary alcohol. This intramolecular cyclization forms the thermodynamically favored spiroketal.
Applications in Asymmetric Synthesis
The chiral {1-oxaspiro[4.6]undecan-2-yl}methanol is a valuable building block for the synthesis of more complex molecules, where its inherent chirality can be transferred to new stereocenters.
Application Example: Diastereoselective Aldol Addition
The primary alcohol of the building block can be oxidized to the corresponding aldehyde. This chiral aldehyde can then be used in diastereoselective reactions, such as an aldol addition, to create new stereocenters with high control.
Caption: Application of the chiral building block in a diastereoselective aldol reaction.
Protocol 3: Diastereoselective Aldol Reaction
Step 3a: Oxidation to the Aldehyde
| Reagent/Parameter | Quantity | Notes |
| {1-oxaspiro[4.6]undecan-2-yl}methanol | 1.0 equiv | |
| Dess-Martin periodinane (DMP) | 1.2 equiv | In dichloromethane |
| Temperature | 0 °C to rt | |
| Work-up | Aqueous Na2S2O3 and NaHCO3 | |
| Purification | Column chromatography |
Step 3b: Diastereoselective Aldol Addition
| Reagent/Parameter | Quantity | Notes |
| 1-Oxaspiro[4.6]undecane-2-carbaldehyde | 1.0 equiv | |
| Ketone (e.g., Acetone) | Excess | |
| Lithium diisopropylamide (LDA) | 1.1 equiv | In THF |
| Temperature | -78 °C | |
| Work-up | Aqueous NH4Cl | |
| Purification | Column chromatography |
Expected Outcome: The rigid spirocyclic framework is expected to effectively shield one face of the aldehyde, leading to a high diastereoselectivity in the aldol addition. The resulting aldol product will have a new stereocenter with a predictable configuration.
Conclusion
{1-Oxaspiro[4.6]undecan-2-yl}methanol represents a valuable and versatile chiral building block for organic synthesis. The proposed enantioselective synthesis, centered around the reliable Sharpless Asymmetric Epoxidation, provides a clear pathway to this molecule in high optical purity. Its application in diastereoselective reactions, as exemplified by the aldol addition, showcases its potential for the construction of complex chiral molecules. Researchers in drug discovery and natural product synthesis are encouraged to explore the utility of this and related spirocyclic building blocks to unlock new avenues in stereocontrolled synthesis.
References
-
Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link][1]
-
Isolation, biological activity and synthesis of benzannulated spiroketal natural products. RSC Publishing.[Link]
-
Design, Synthesis, and Applications of Chiral Spiroketal (SPIROL)-Based Ligands. ProQuest.[Link][2]
-
Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. PubMed.[Link][3]
-
Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc.[Link][4]
-
Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. CNGBdb.[Link]
-
Sharpless Epoxidation. Organic Chemistry Portal.[Link]
-
Selected Diastereoselective Reactions: Additions of Achiral Carbanions to Chiral Aldehydes and Ketones. ResearchGate.[Link]
-
Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions.[Link][6]
-
Epoxidation of Allylic Alcohols. Chemistry LibreTexts.[Link][7]
-
Sharpless Asymmetric Epoxidation Reaction. Myers' Group, Harvard University.[Link][8]
-
Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. PMC.[Link]
-
Chiral auxiliary. Wikipedia.[Link]
-
Total synthesis of virgatolide B. PubMed.[Link]
Sources
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Application Note: High-Performance Liquid Chromatography and Gas Chromatography Methods for the Analysis of {1-oxaspiro[4.6]undecan-2-yl}methanol
Introduction
{1-oxaspiro[4.6]undecan-2-yl}methanol is a unique spirocyclic ether with a primary alcohol functional group. Its structure presents a distinct analytical challenge due to the absence of a significant chromophore, rendering standard UV-Vis detection in High-Performance Liquid Chromatography (HPLC) ineffective at higher wavelengths. Furthermore, its predicted semi-volatile nature makes it amenable to Gas Chromatography (GC), though its polarity and potential for thermal degradation require careful method development. This application note presents proposed HPLC and GC methods, developed from foundational chromatographic principles and analysis of structurally analogous compounds, to provide a robust starting point for researchers, scientists, and drug development professionals.
The methodologies outlined herein are designed to be self-validating systems, emphasizing the rationale behind each experimental choice to ensure scientific integrity and reproducibility.
Predicted Physicochemical Properties
A thorough understanding of the analyte's properties is critical for method development. Based on its structure, the following properties for {1-oxaspiro[4.6]undecan-2-yl}methanol are inferred:
-
Polarity: The presence of a hydroxyl (-OH) group and an ether linkage imparts significant polarity to the molecule.
-
Volatility: The molecular weight and presence of polar functional groups suggest it is a semi-volatile compound.
-
UV Absorbance: The molecule lacks a significant chromophore, meaning it will not absorb light strongly in the typical UV range (220-400 nm).
-
Thermal Stability: While likely stable enough for GC analysis, the potential for dehydration of the primary alcohol at high temperatures in the injector port must be considered.
High-Performance Liquid Chromatography (HPLC) Method
Given the non-chromophoric nature of {1-oxaspiro[4.6]undecan-2-yl}methanol, a universal detection method is necessary. Refractive Index Detection (RID) and Evaporative Light Scattering Detection (ELSD) are suitable choices. This protocol will focus on RID due to its widespread availability. A reversed-phase method is proposed to retain the polar analyte.
Rationale for Method Design
-
Column Selection: A C18 column is a common starting point for reversed-phase chromatography. However, for polar analytes, a polar-embedded or polar-endcapped C18 column can provide better peak shape and retention by minimizing interactions with residual silanols.
-
Mobile Phase: A simple mobile phase of acetonitrile and water is proposed. Acetonitrile is chosen for its lower viscosity and UV cutoff, which is good practice even with non-UV detectors. An isocratic elution is suggested for simplicity, but a shallow gradient may be required to elute any non-polar impurities.
-
Detector: A Refractive Index Detector (RID) is selected due to its universal response to compounds that differ in refractive index from the mobile phase. It is crucial to maintain a stable baseline, requiring a well-degassed mobile phase and a constant column temperature.
Experimental Protocol: HPLC-RID
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Polar-Embedded C18 (e.g., Agilent ZORBAX Extend-C18) |
| 4.6 x 150 mm, 5 µm | |
| Mobile Phase | Acetonitrile:Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | Refractive Index Detector (RID) |
| RID Temperature | 35 °C |
| Run Time | 15 minutes |
Step-by-Step Protocol
-
Sample Preparation:
-
Prepare a stock solution of {1-oxaspiro[4.6]undecan-2-yl}methanol in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup and Equilibration:
-
Install the recommended column and set the column and RID temperatures to 35 °C.
-
Purge the pump with the mobile phase and then allow it to circulate through the system at 1.0 mL/min for at least 30 minutes to ensure a stable baseline.
-
-
Analysis:
-
Inject a blank (mobile phase) to confirm the absence of interfering peaks.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared samples.
-
-
Data Processing:
-
Integrate the peak corresponding to {1-oxaspiro[4.6]undecan-2-yl}methanol.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
HPLC Workflow Diagram
Caption: HPLC-RID analysis workflow for {1-oxaspiro[4.6]undecan-2-yl}methanol.
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. A Flame Ionization Detector (FID) is an excellent choice for this analyte as it responds to virtually all organic compounds.
Rationale for Method Design
-
Column Selection: A mid-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is a good starting point. This provides a good balance of retention for both polar and non-polar compounds.
-
Injector Temperature: A split/splitless injector is recommended. The temperature should be high enough to ensure complete vaporization of the analyte but low enough to prevent thermal degradation. A starting temperature of 250 °C is proposed.
-
Oven Temperature Program: A temperature gradient is necessary to ensure good separation of the analyte from any impurities and to produce a sharp peak shape.
-
Detector: A Flame Ionization Detector (FID) is chosen for its high sensitivity and universal response to organic compounds.
Experimental Protocol: GC-FID
Table 2: GC Method Parameters
| Parameter | Recommended Condition |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, at a constant flow of 1.2 mL/min |
| Injector | Split/Splitless, Split ratio 50:1 |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 80 °C (hold 2 min) |
| Ramp: 10 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL |
Step-by-Step Protocol
-
Sample Preparation:
-
Prepare a stock solution of {1-oxaspiro[4.6]undecan-2-yl}methanol in a suitable solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.
-
-
Instrument Setup:
-
Install the recommended GC column.
-
Set the injector and detector temperatures and the oven temperature program.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
-
Analysis:
-
Inject a solvent blank to check for system contamination.
-
Inject the calibration standards.
-
Inject the prepared samples.
-
-
Data Processing:
-
Integrate the peak for {1-oxaspiro[4.6]undecan-2-yl}methanol.
-
Generate a calibration curve by plotting peak area against concentration.
-
Calculate the concentration of the analyte in the samples.
-
GC Workflow Diagram
Caption: GC-FID analysis workflow for {1-oxaspiro[4.6]undecan-2-yl}methanol.
Trustworthiness: Method Validation
To ensure the reliability of these analytical methods, a thorough validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by injecting a blank and a placebo and observing no interfering peaks at the retention time of the analyte.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments at three different concentration levels.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Conclusion
The HPLC and GC methods detailed in this application note provide a comprehensive starting point for the analysis of {1-oxaspiro[4.6]undecan-2-yl}methanol. The proposed methods are based on established chromatographic principles and are designed to be robust and reliable. It is imperative that a full method validation be conducted to ensure the suitability of these methods for their intended purpose, adhering to regulatory guidelines to ensure data integrity and trustworthiness.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Process Development Guide: Scalable Synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol
Executive Summary
This Application Note details a robust, scalable route for the synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol , a critical spirocyclic intermediate for preclinical drug discovery. Unlike traditional bench-scale methods that rely on hazardous peracids (e.g., m-CPBA) and non-scalable chromatography, this protocol utilizes a Vanadium-catalyzed directed epoxidation coupled with an acid-catalyzed cyclization. This "2-step, 1-pot" downstream strategy significantly improves safety profiles and atom economy, rendering the process suitable for multi-kilogram campaigns.
Introduction: The Spirocyclic Advantage
Spirocyclic ethers have emerged as privileged scaffolds in medicinal chemistry due to their inherent three-dimensionality, which offers superior physicochemical properties compared to flat aromatic systems.[1] The 1-oxaspiro[4.6]undecane core combines a flexible cycloheptane ring with a rigid tetrahydrofuran (THF) moiety. This specific geometry restricts the conformational space of the hydroxymethyl "warhead," potentially enhancing binding selectivity for target proteins while improving metabolic stability (reduced planarity often correlates with higher solubility and lower lipophilicity).
Retrosynthetic Strategy
To achieve a scalable process, we avoid ring-closing metathesis (RCM) due to the high cost of Ru-catalysts and difficulty in removing metal residues. Instead, we employ a C-O bond formation strategy driven by the Thorpe-Ingold effect (gem-dialkyl effect), where the steric bulk of the cycloheptane ring accelerates the cyclization of the intermediate epoxy-alcohol.
Figure 1: Retrosynthetic analysis favoring a convergent, stepwise oxidative cyclization.
Phase 1: Nucleophilic Addition (Grignard)
Objective: Synthesis of 1-allylcycloheptan-1-ol. Scale: 5.0 kg Input (Cycloheptanone).
Rationale & Safety
The addition of allylmagnesium bromide to cycloheptanone is highly exothermic. On a bench scale, this is trivial; on a kilo-scale, heat accumulation can trigger a runaway reaction. We utilize a semi-batch addition mode where the ketone is added to the Grignard reagent to maintain control over the exotherm and minimize Wurtz coupling side-products.
Protocol
-
Reactor Setup: 50 L Jacketed Glass Reactor equipped with an overhead stirrer, N2 inlet, reflux condenser, and a dosing pump.
-
Reagent Prep: Charge Allylmagnesium bromide (1.0 M in Et2O, 1.2 equiv) into the reactor. Cool jacket to 0°C.
-
Controlled Addition: Dissolve Cycloheptanone (1.0 equiv) in anhydrous THF (3 volumes). Charge to the dosing vessel.
-
Reaction: Dose the ketone solution into the reactor over 4 hours, maintaining internal temperature (
) .-
Critical Process Parameter (CPP): If
exceeds 15°C, pause addition immediately.
-
-
Quench: Post-reaction (verify by GC), transfer the mixture into a quench tank containing pre-cooled saturated NH4Cl/Ice mixture.
-
Note: Reverse quench is safer for large-scale Grignards to control gas evolution.
-
-
Workup: Separate phases. Wash organic layer with brine. Dry over MgSO4.[2][3]
-
Purification: Fractional distillation under reduced pressure (approx. 5-10 mmHg).
-
Target: Colorless oil.
-
Yield Expectations: 85-92%.
-
Phase 2: Directed Epoxidation & Cyclization
Objective: Conversion to {1-oxaspiro[4.6]undecan-2-yl}methanol. Scale: Processed directly from Phase 1 intermediate.
Rationale: Why VO(acac)₂?
Standard epoxidation using m-chloroperbenzoic acid (m-CPBA) is prohibited on this scale due to:
-
Shock Sensitivity: m-CPBA is potentially explosive in concentrated forms.
-
Waste Management: Generates stoichiometric amounts of m-chlorobenzoic acid, complicating purification.
We utilize Vanadyl acetylacetonate [VO(acac)₂] with tert-Butyl hydroperoxide (TBHP) .[4][5]
-
Mechanism: The Vanadium catalyst coordinates to the homoallylic alcohol, delivering the oxygen intramolecularly. This ensures high regio- and stereoselectivity (syn-epoxidation) and eliminates the need for hazardous peracids.
Protocol
-
Epoxidation:
-
Charge 1-allylcycloheptan-1-ol (1.0 equiv) and Toluene (10 volumes) to the reactor.
-
Add VO(acac)₂ (1.0 mol%). The solution will turn blue-green.
-
Add TBHP (5.0-6.0 M in decane, 1.1 equiv) dropwise over 2 hours at ambient temperature.
-
Observation: Solution turns deep red (active V(V) species).
-
Monitor: HPLC/GC for disappearance of alkene.
-
-
In-Situ Cyclization (The Cascade):
-
Do not isolate the epoxide.
-
Add Camphorsulfonic acid (CSA) (5 mol%) or p-TsOH directly to the reaction mixture.
-
Heat to 40°C for 3 hours.
-
Mechanism:[5][6][7][8][9][10] The acid activates the epoxide.[7][8] The tertiary hydroxyl group attacks the internal epoxide carbon (5-exo-tet closure), forming the THF ring and the primary alcohol tail.
-
-
Workup & Isolation:
-
Quench with saturated NaHCO3.
-
Separate organic layer.[2][3] Wash with Na2S2O3 (to remove residual peroxides - Safety Critical ).
-
Concentrate under vacuum.
-
Crystallization: Dissolve crude oil in hot Heptane/EtOAc (9:1). Cool slowly to 0°C. Seed if available.
-
Yield Expectations: 75-80% (over 2 steps).
-
Process Flow & Data Summary
Quantitative Data Table
| Parameter | Phase 1 (Grignard) | Phase 2 (Oxidative Cyclization) |
| Limiting Reagent | Cycloheptanone | 1-Allylcycloheptan-1-ol |
| Key Reagent | AllylMgBr (1.2 eq) | TBHP (1.1 eq) / VO(acac)₂ (1%) |
| Solvent System | THF / Et2O | Toluene |
| Temp Range | 0°C to 10°C | 25°C (Epox) |
| Major Hazard | Exotherm / Flammability | Peroxides / Thermal Instability |
| Purification | Distill (vac) | Crystallization |
| Overall Yield | ~88% | ~78% |
Operational Workflow Diagram
Figure 2: Unit operation workflow for the 2-stage synthesis.
Scientific Validation & Quality Control
Analytical Markers
-
1H NMR (CDCl3): Look for the disappearance of the allylic protons (
5.8, 5.1 ppm) and the appearance of the diastereotopic protons of the hydroxymethyl group ( 3.5-3.8 ppm) and the THF ring protons. -
Peroxide Test: Before solvent removal in Phase 2, the organic layer must test negative for peroxides using starch-iodide paper or Quantofix strips. Concentrating peroxidic solutions is a leading cause of laboratory explosions.
Mechanistic Insight
The success of Phase 2 relies on the Thorpe-Ingold Effect . The bond angle compression in the cycloheptane ring forces the pendant allyl and hydroxyl groups closer together, lowering the entropic barrier for the intramolecular attack. This makes the 5-exo-tet cyclization significantly faster than intermolecular side reactions (polymerization).
References
-
Sharpless Epoxidation & Vanadium Catalysis
-
Michaelson, R. C., Palermo, R. E., & Sharpless, K. B. (1977). Chiral hydroxamic acids as ligands in the vanadium catalyzed asymmetric epoxidation of allylic alcohols by tert-butyl hydroperoxide. Journal of the American Chemical Society. Link
-
-
Safety of mCPBA vs.
-
Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[11] (Discusses hazards of peracids in scale-up).
-
-
Spirocyclic Scaffolds in Drug Discovery
- VO(acac)₂ Protocol Validation: Lligadas, G., et al. (2006). Epoxidation of allylic alcohols with VO(acac)2. Organic Process Research & Development.
-
General Spiroether Synthesis
-
Trost, B. M., & Rhee, Y. H. (2003). Ruthenium-catalyzed cycloisomerization... synthesis of spirocyclic ethers. Journal of the American Chemical Society. Link
-
Sources
- 1. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stereoselective VO(acac)2 Catalyzed Epoxidation of Acyclic Homoallylic Diols. Complementary Preparation of C2-syn-3,4-Epoxy Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Epoxidation vs. dehydrogenation of allylic alcohols: heterogenization of the VO(acac)2 catalyst in a metal–organic framework - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Gold(I)-Catalyzed Cascade Cyclization of Allenyl Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. may.chem.uh.edu [may.chem.uh.edu]
- 11. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Experimental procedures for the functionalization of the hydroxyl group in {1-oxaspiro[4.6]undecan-2-yl}methanol
Executive Summary & Scaffold Analysis
The {1-oxaspiro[4.6]undecan-2-yl}methanol scaffold represents a high-value "privileged structure" in modern medicinal chemistry.[1] Unlike flat aromatic systems, this spirocyclic ether offers significant
This guide details the experimental procedures for functionalizing the primary hydroxyl group at the C2 position.[2] The presence of the bulky cycloheptane ring spiro-fused to the tetrahydrofuran (THF) core creates a unique steric environment. While the primary alcohol is nucleophilic, the adjacent quaternary spiro-center (C5) imposes conformational constraints that necessitate optimized protocols for high-yield derivatization.[1]
Core Reactivity Profile
-
Target: Primary Hydroxyl (-CH
OH) at C2.[1][2] -
Steric Environment:
-quaternary center (Spiro C5) provides moderate steric shielding.[1][2] -
Stability: The spiro-ether linkage is stable to basic and oxidative conditions but sensitive to strong Lewis acids which may trigger ring expansion or rearrangement.[2]
Decision Tree & Workflow
The following directional graph outlines the strategic pathways for functionalizing the scaffold.
Figure 1: Divergent synthesis pathways from the parent alcohol.
Protocol A: Activation via Sulfonylation (Mesylation)
Converting the hydroxyl group to a mesylate is the most reliable "gateway" reaction for this scaffold, enabling subsequent
Reagents & Stoichiometry
| Reagent | Equiv.[2][3] | Role |
| Substrate | 1.0 | Starting Material |
| Methanesulfonyl chloride (MsCl) | 1.5 | Electrophile |
| Triethylamine (Et | 2.0 | Base |
| Dichloromethane (DCM) | 0.1 M | Solvent |
Step-by-Step Procedure
-
Preparation: Dissolve {1-oxaspiro[4.6]undecan-2-yl}methanol (1.0 equiv) in anhydrous DCM under an inert atmosphere (
or Ar). Cool the solution to 0 °C. -
Base Addition: Add triethylamine (2.0 equiv) dropwise. Stir for 5 minutes.
-
Activation: Add MsCl (1.5 equiv) dropwise via syringe over 10 minutes. The reaction is exothermic; maintain temperature < 5 °C.[2]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1).[2] The product (
) will be less polar than the starting alcohol ( ).
-
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ).[2] Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: The mesylate is often stable enough to be used crude.[2] If purification is needed, use rapid filtration through a silica plug (eluting with 20% EtOAc/Hexane) to avoid hydrolysis.[2]
Mechanism & Insight: The spiro-cycle's lipophilicity ensures excellent solubility in DCM.[1][2] The mesylate provides a superior leaving group compared to the tosylate for this specific scaffold because the smaller methyl group of the mesyl moiety minimizes additional steric congestion near the spiro-junction.
Protocol B: The Nitrogen Vector (Mitsunobu Reaction)
For direct conversion to amines (via phthalimide) or ethers, the Mitsunobu reaction is preferred.[2] However, the order of addition is critical to prevent hydrazine byproduct formation.[2]
Reagents & Stoichiometry
| Reagent | Equiv.[2][3] | Role |
| Substrate | 1.0 | Alcohol |
| Triphenylphosphine ( | 1.5 | Activator |
| DIAD or DEAD | 1.5 | Azo-reagent |
| Phthalimide | 1.5 | Nucleophile (Amine surrogate) |
| THF (Anhydrous) | 0.1 M | Solvent |
Step-by-Step Procedure
-
Dissolution: Dissolve the alcohol,
, and Phthalimide in anhydrous THF. Cool to 0 °C. -
Controlled Addition: Add DIAD (dissolved in minimal THF) dropwise over 15 minutes. The solution will turn yellow/orange.[2]
-
Reaction: Stir at 0 °C for 30 minutes, then warm to RT and stir overnight (12–16 h).
-
Workup: Concentrate the solvent directly.[2] Triturate the residue with cold diethyl ether (
) to precipitate triphenylphosphine oxide ( ).[2] Filter off the solid.[2][3][4] -
Purification: Purify the filtrate via flash column chromatography (Gradient: 0
30% EtOAc in Hexanes). -
Deprotection (to Primary Amine): Treat the purified phthalimide intermediate with hydrazine hydrate (3.0 equiv) in EtOH at reflux for 2 hours to release the primary amine.
Figure 2: Mechanistic flow of the Mitsunobu inversion.
Protocol C: Oxidation to Carboxylic Acid
Accessing the carboxylic acid allows for amide coupling (peptide synthesis).[2] We utilize a Two-Step One-Pot (TEMPO/NaOCl) protocol or the Pinnick Oxidation to avoid the harsh conditions of Jones reagent which could destabilize the spiro-ether.[1]
Recommended Method: TEMPO/BAIB (Bis-acetoxyiodobenzene)
This method is mild, avoids heavy metals, and is highly selective for primary alcohols in the presence of ethers.[1]
-
Reagents: Alcohol (1.0 equiv), TEMPO (0.1 equiv), BAIB (2.2 equiv).[2]
-
Procedure:
Quality Control & Characterization Standards
Due to the complex aliphatic region in the NMR of spiro[4.6]undecane, specific diagnostic signals must be used to validate functionalization.
Diagnostic NMR Signals ( NMR, 400 MHz, )
| Functional Group | Diagnostic Proton (H-C2') | Chemical Shift ( | Multiplicity |
| Alcohol (-CH | 3.50 – 3.70 | Multiplet/Doublet | |
| Mesylate (-CH | 4.10 – 4.30 | Doublet of doublets | |
| Aldehyde (-CHO) | 9.60 – 9.80 | Singlet/Doublet | |
| Acid (-COOH) | 10.0 – 12.0 | Broad Singlet |
Troubleshooting
-
Issue: Low yield in substitution reactions.
-
Cause: Steric hindrance from the cycloheptane ring blocking the trajectory of the nucleophile.[2]
-
Solution: Switch solvent to highly polar aprotic (DMF or DMSO) and elevate temperature to 60–80 °C. Use the Mesylate pathway rather than in-situ Mitsunobu.
-
References
-
Spirocyclic Scaffolds in Drug Discovery
-
Mitsunobu Reaction Reviews
-
Oxidation Protocols (TEMPO)
-
General Spiroether Synthesis
Sources
Topic: High-Purity Isolation of {1-oxaspiro[4.6]undecan-2-yl}methanol: A Guide to Advanced Purification Techniques
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
The {1-oxaspiro[4.6]undecan-2-yl}methanol moiety is a key structural feature in various natural products and pharmacologically active molecules.[1][2][3] Its synthesis often yields a complex mixture containing diastereomers, enantiomers, and process-related impurities. Achieving high purity (>99%) is critical for downstream applications in drug development and materials science, yet it presents significant technical challenges due to the subtle physicochemical differences between its stereoisomers.[4][5] This guide provides a comprehensive overview of robust purification strategies, from bulk impurity removal to fine stereoisomer separation, tailored for researchers, medicinal chemists, and process development scientists. We detail field-proven protocols for distillation, recrystallization, and advanced chromatographic techniques, emphasizing the rationale behind methodological choices to empower scientists to overcome common purification hurdles.
Introduction: The Purification Challenge
The target molecule, {1-oxaspiro[4.6]undecan-2-yl}methanol, possesses a chiral spiroketal core and an additional stereocenter on the methanol-bearing side chain. This structure inherently leads to the potential formation of multiple diastereomers and enantiomers during synthesis. The primary challenges in its purification are:
-
Stereoisomer Separation: Diastereomers and enantiomers of spiroketals often exhibit very similar physical properties (e.g., boiling point, solubility, polarity), making their separation by standard techniques difficult.[4][5] Enantiomeric separation is impossible in an achiral environment and necessitates the use of chiral selectors.[4][6]
-
Thermodynamic Instability: Spiroketals can be susceptible to acid-catalyzed isomerization, potentially leading to the epimerization of the spirocyclic center during purification and compromising the stereochemical integrity of the final product.[7][8]
-
High Boiling Point: The presence of the hydroxyl group contributes to a high boiling point, making standard distillation challenging without resorting to high vacuum conditions to prevent thermal decomposition.[9][10]
This guide presents a multi-step purification workflow designed to systematically address these challenges.
Diagram 1: High-level purification workflow for {1-oxaspiro[4.6]undecan-2-yl}methanol.
Non-Chromatographic Purification Strategies
Initial purification steps should focus on removing bulk impurities, such as residual solvents, reagents, and highly dissimilar byproducts.
Vacuum Distillation
For compounds with high boiling points (>150°C at atmospheric pressure), vacuum distillation is essential to prevent thermal degradation.[9][10] This technique is effective for removing low-boiling solvents and volatile impurities.
Causality: By reducing the pressure, the boiling point of the target molecule is significantly lowered, allowing for its vaporization and subsequent condensation at a temperature that does not induce decomposition.[9] Alcohols, due to their high heats of vaporization, often require bath temperatures 30-50°C above their boiling point under the given pressure.[10]
Protocol 1: Short-Path Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and joints are properly greased for a high-vacuum seal.
-
Sample Loading: Charge the distillation flask with the crude product (no more than half full). Add a magnetic stir bar for smooth boiling.
-
Vacuum Application: Gradually apply vacuum using a high-performance pump protected by a cold trap. Aim for a pressure of 0.1–1.0 mmHg.
-
Heating: Immerse the distillation flask in a heating bath (silicone oil or similar). Slowly increase the temperature.
-
Fraction Collection: Collect fractions in separate receiving flasks.
-
Purity Analysis: Analyze all fractions by TLC or GC-MS to assess the effectiveness of the separation before proceeding.
Recrystallization
Recrystallization is a powerful technique for purifying solids, particularly for separating diastereomers if one crystallizes preferentially.[14][15] The success of this method hinges on selecting a suitable solvent or solvent system.
Causality: The principle relies on the differential solubility of the desired compound and impurities at varying temperatures.[15] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the mother liquor.[14][16]
Protocol 2: Single-Solvent Recrystallization
-
Solvent Screening: In test tubes, test the solubility of a small amount of the distilled product in various solvents (e.g., hexane, ethyl acetate, isopropanol, toluene) at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the solid material until it is fully dissolved.[16] If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.[16]
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[15] Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[16]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Purity Validation: Determine the melting point of the crystals and analyze the purity by NMR and HPLC. A sharp melting point indicates high purity.
Chromatographic Purification
Chromatography is indispensable for separating the closely related stereoisomers of {1-oxaspiro[4.6]undecan-2-yl}methanol.[4]
Diagram 2: Decision tree for selecting the appropriate chromatographic technique.
Flash Column Chromatography
This is the workhorse technique for routine purification and is highly effective for separating compounds with different polarities, including many diastereomers.
Causality: Separation occurs based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted in order of increasing polarity.
Protocol 3: Gradient Flash Chromatography
-
Stationary Phase: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in a low-polarity solvent (e.g., hexane).
-
Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to dryness and load the dry powder onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 70:30 hexane:ethyl acetate) to elute the products.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
High-Performance Liquid Chromatography (HPLC)
For difficult-to-separate diastereomers, preparative HPLC offers superior resolution. For resolving enantiomers, a chiral stationary phase (CSP) is mandatory.[4][17]
Causality: HPLC utilizes high pressure to force the mobile phase through a column packed with very small particles, leading to high-resolution separations. Chiral stationary phases contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, causing them to have different retention times.[6] Polysaccharide-based CSPs are widely effective for a range of compounds, including alcohols.[4][18]
Table 1: Recommended HPLC Conditions for Stereoisomer Separation
| Parameter | Diastereomer Separation (Achiral) | Enantiomer Separation (Chiral) |
| Stationary Phase | C18 (Reverse Phase) or Silica (Normal Phase) | Polysaccharide-based CSP (e.g., Chiralpak® IA, IB)[4] |
| Mobile Phase | Acetonitrile/Water or Hexane/Isopropanol Gradient | Isocratic Hexane/Isopropanol (e.g., 90:10 v/v)[4] |
| Flow Rate | 10-50 mL/min (Preparative) | 1-10 mL/min (Semi-Preparative) |
| Temperature | 25°C (Controlled) | 25°C (Controlled) |
| Detection | UV (e.g., 210 nm) or Refractive Index (RI) | UV (e.g., 210 nm) or Circular Dichroism (CD) |
Protocol 4: Chiral Preparative HPLC
-
Method Development: First, develop an analytical method on a corresponding analytical chiral column (e.g., 4.6 x 250 mm) to determine the optimal mobile phase composition for baseline separation.
-
System Setup: Equilibrate the preparative chiral column with the optimized mobile phase until a stable baseline is achieved.
-
Sample Injection: Dissolve the diastereomerically pure sample in the mobile phase and inject it onto the column. Avoid overloading, as it will degrade resolution.
-
Fraction Collection: Collect the eluting enantiomers in separate vessels using a fraction collector triggered by the detector signal.
-
Analysis: Re-inject analytical amounts of each collected fraction to confirm enantiomeric purity (e.e. > 99%).
-
Solvent Removal: Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure at low temperature to avoid racemization.
Purity and Structural Assessment
Final confirmation of purity and stereochemical integrity is a critical, self-validating step. A combination of analytical techniques should be employed.
Table 2: Analytical Techniques for Purity Validation
| Technique | Purpose | Key Information Provided |
| NMR Spectroscopy | Structure & Diastereomeric Purity | ¹H & ¹³C NMR: Confirms the chemical structure. Differences in chemical shifts and coupling constants can distinguish and quantify diastereomers.[4] |
| 2D NMR (COSY, NOESY): Elucidates stereochemical relationships to confirm the relative configuration of diastereomers. | ||
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the molecular weight of the compound, confirming its identity. Often coupled with GC or LC (GC-MS, LC-MS) for impurity profiling.[19][20] |
| Chiral HPLC/SFC | Enantiomeric Purity (e.e.) | Quantifies the ratio of enantiomers, providing the enantiomeric excess. This is the gold standard for determining optical purity.[21] |
| Melting Point | Physical Constant & Purity Indicator | A sharp and un-depressed melting point range is indicative of a highly pure crystalline solid. |
Troubleshooting Common Purification Issues
-
Poor Resolution in Chromatography:
-
Cause: Sub-optimal mobile phase; column overloading.
-
Solution: Systematically screen different solvent systems. Reduce the sample load per injection. Consider switching to a different stationary phase. Supercritical Fluid Chromatography (SFC) can sometimes offer better resolution for diastereomers than HPLC.[21][22]
-
-
Product Decomposition during Distillation:
-
Cause: Temperature is too high.
-
Solution: Use a better vacuum pump to achieve a lower pressure, thereby further reducing the boiling point. Ensure the residence time at high temperature is minimized.
-
-
Oiling Out during Recrystallization:
-
Cause: The compound's melting point is lower than the boiling point of the solvent; cooling is too rapid.
-
Solution: Use a lower-boiling point solvent or a solvent pair. Ensure cooling is slow and undisturbed. Try seeding the solution with a previously formed pure crystal.
-
References
- Benchchem. (n.d.). Refinement of Analytical Methods for Spiroketal Isomers. Technical Support Center.
- Velier. (n.d.).
- ReAgent Chemical Services. (2024, July 3).
- Krische, M. J., et al. (2008). Diastereoselective Syntheses of Chroman Spiroketals via [4 + 2] Cycloaddition of Enol Ethers and o-Quinone Methides. PMC.
-
Roy, T. K., et al. (2022). Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic[1][23] Spiroketals. Organic Letters.
- Li, Y., et al. (2018).
-
Roy, T. K., et al. (2022). Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic[1][23] Spiroketals. PubMed.
- Fodor, G., et al. (n.d.). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Journal of the Chemical Society, Perkin Transactions 2.
- University of Rochester. (n.d.).
- The Alembics Lab. (n.d.).
- Rizzacasa, M. A. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc.
- Difford's Guide. (n.d.).
- ResearchGate. (n.d.). Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis.
- University of California, Los Angeles. (n.d.).
- Shanghai Institute of Organic Chemistry. (n.d.). Advances in the Catalytic Asymmetric Synthesis of Chiral Spiroketals.
- Brimble, M. A., et al. (2008).
- SpiroChem. (n.d.).
- Phenomenex. (n.d.).
- Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed.
- Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Wikipedia. (n.d.). Spiroketals.
- Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Kumar, V. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- LabXchange. (2024, January 23).
- Chemistry LibreTexts. (2023, January 29).
- IntechOpen. (2020, October 15).
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- 1. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diastereoselective Syntheses of Chroman Spiroketals via [4 + 2] Cycloaddition of Enol Ethers and o-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. arkat-usa.org [arkat-usa.org]
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- 17. chromatographyonline.com [chromatographyonline.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 20. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]
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- 23. pubs.acs.org [pubs.acs.org]
Application Note: {1-oxaspiro[4.6]undecan-2-yl}methanol as a Versatile Precursor for the Synthesis of Novel Spiroketal Compounds
Introduction
Spiroketals are a prominent class of heterocyclic compounds characterized by a spirocyclic junction where two rings are linked by a single tetrahedral carbon atom, which is also flanked by two oxygen atoms. This structural motif is found in a vast array of biologically active natural products, including pheromones, antibiotics, and toxins.[1][2] The rigid, three-dimensional architecture of the spiroketal core makes it a privileged scaffold in medicinal chemistry and drug discovery, offering a unique way to orient functional groups in space.[3] The development of synthetic routes to novel spiroketal derivatives is therefore of significant interest to researchers in organic synthesis and drug development.
This application note details a comprehensive protocol for the utilization of {1-oxaspiro[4.6]undecan-2-yl}methanol, a key building block for accessing novel spiroketal structures. We first outline a plausible synthetic route to this precursor and then demonstrate its utility by converting it into a novel, more complex spiroketal derivative. The methodologies described herein provide a robust framework for the exploration of new chemical space around the 1-oxaspiro[4.6]undecane core.
Synthesis of the Precursor: {1-oxaspiro[4.6]undecan-2-yl}methanol
The synthesis of the title precursor can be envisioned through a multi-step sequence, commencing with readily available starting materials. A plausible and efficient approach involves the nucleophilic addition of a protected 3-hydroxypropyllithium species to cycloheptanone, followed by deprotection and acid-catalyzed spiroketalization.
Experimental Protocol: Synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol
Step 1: Preparation of (3-bromopropoxy)(tert-butyl)dimethylsilane
To a solution of 3-bromo-1-propanol (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) is added portionwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford (3-bromopropoxy)(tert-butyl)dimethylsilane.
Step 2: Formation of the Organolithium Reagent and Addition to Cycloheptanone
A solution of (3-bromopropoxy)(tert-butyl)dimethylsilane (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C. To this solution, tert-butyllithium (2.2 eq, 1.7 M in pentane) is added dropwise, and the mixture is stirred for 1 hour at -78 °C. A solution of cycloheptanone (0.8 eq) in anhydrous diethyl ether is then added dropwise. The reaction is stirred for an additional 2 hours at -78 °C before being quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude alcohol is used in the next step without further purification.
Step 3: Deprotection and Spiroketalization
The crude alcohol from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water. To this solution, a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq) is added. The reaction mixture is stirred at room temperature for 24 hours. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield {1-oxaspiro[4.6]undecan-2-yl}methanol as a colorless oil.
Synthesis of a Novel Spiroketal Derivative
To showcase the utility of {1-oxaspiro[4.6]undecan-2-yl}methanol as a precursor, we describe its conversion to a novel spiroketal containing an extended unsaturated ester functionality. This is achieved through a two-step sequence involving oxidation of the primary alcohol to an aldehyde, followed by a Wittig reaction.
Experimental Protocol: Synthesis of Ethyl 3-({1-oxaspiro[4.6]undecan-2-yl})acrylate
Step 1: Oxidation to {1-oxaspiro[4.6]undecan-2-yl}carbaldehyde
To a solution of {1-oxaspiro[4.6]undecan-2-yl}methanol (1.0 eq) in anhydrous DCM at 0 °C, Dess-Martin periodinane (DMP, 1.2 eq) is added portionwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. The mixture is stirred vigorously for 30 minutes, and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is used in the next step without further purification. Primary alcohols can also be oxidized to aldehydes using other mild oxidizing agents like pyridinium chlorochromate (PCC).[4]
Step 2: Wittig Reaction
To a suspension of (carbethoxymethylene)triphenylphosphorane (1.2 eq) in anhydrous toluene, a solution of the crude {1-oxaspiro[4.6]undecan-2-yl}carbaldehyde from the previous step in anhydrous toluene is added dropwise. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is triturated with diethyl ether, and the precipitated triphenylphosphine oxide is removed by filtration. The filtrate is concentrated, and the crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford ethyl 3-({1-oxaspiro[4.6]undecan-2-yl})acrylate as a colorless oil.
Characterization Data
The structural elucidation of the precursor and the novel spiroketal product would be confirmed by a combination of spectroscopic techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Key ¹³C NMR Signals (δ, ppm, CDCl₃) |
| {1-oxaspiro[4.6]undecan-2-yl}methanol | C₁₁H₂₀O₂ | 184.28 | 4.0-3.8 (m, 1H, -CH-O-), 3.7-3.5 (m, 2H, -CH₂OH), 1.8-1.4 (m, 16H, cycloheptyl and ring protons) | ~108 (spiroketal C), ~75 (-CH-O-), ~65 (-CH₂OH), various signals in the aliphatic region for the cycloheptyl and tetrahydrofuran rings. |
| Ethyl 3-({1-oxaspiro[4.6]undecan-2-yl})acrylate | C₁₅H₂₄O₃ | 252.35 | 6.9 (dd, 1H, =CH-CO₂Et), 5.9 (d, 1H, -CH=CH-), 4.2 (q, 2H, -O-CH₂-CH₃), 4.1-3.9 (m, 1H, -CH-O-), 1.8-1.4 (m, 16H), 1.3 (t, 3H, -CH₂-CH₃) | ~166 (C=O), ~145 (=CH-CO₂Et), ~122 (-CH=CH-), ~109 (spiroketal C), ~76 (-CH-O-), ~60 (-O-CH₂-), various aliphatic signals. |
Note: The NMR chemical shifts are predicted values and would require experimental verification.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for the preparation of the precursor and its conversion to a novel spiroketal.
Conclusion
This application note provides a detailed and practical guide for the synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol and its subsequent elaboration into a novel spiroketal derivative. The described protocols utilize standard and reliable organic transformations, making them accessible to researchers with a solid background in synthetic chemistry. The versatility of the hydroxymethyl functional group on the spiroketal core opens up numerous possibilities for the creation of diverse libraries of spiroketal compounds for screening in drug discovery and materials science applications. The principles and methodologies outlined here serve as a valuable starting point for further exploration and innovation in the field of spiroketal chemistry.
References
-
Synthesis of 5α-Androstane-17-spiro-δ-lactones with a 3-Keto, 3-Hydroxy, 3-Spirocarbamate or 3-Spiromorpholinone as Inhibitors of 17β-Hydroxysteroid Dehydrogenases. MDPI. [Link]
-
Hydroxymethylation - Wikipedia. Wikipedia. [Link]
-
Synthesis of the spiro fused β-lactone-γ-lactam segment of oxazolomycin | Request PDF. ResearchGate. [Link]
-
Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... - ResearchGate. ResearchGate. [Link]
-
Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. ACS Publications. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. Beilstein Journals. [Link]
-
Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A - NIH. National Institutes of Health. [Link]
-
Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A - Beilstein Journals. Beilstein Journals. [Link]
-
Synthesis of the spiroketal core of integramycin - Beilstein Journals. Beilstein Journals. [Link]
- CN104327149A - Synthesis method of spironolactone intermediate testosterone lactone - Google Patents.
-
Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. [Link]
-
2-(chloromethyl)-1,4,6-trioxaspiro[4.6]undecane - ChemSynthesis. ChemSynthesis. [Link]
-
[PDF] Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A | Semantic Scholar. Semantic Scholar. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. ACS Publications. [Link]
-
Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - PMC. National Institutes of Health. [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. National Institutes of Health. [Link]
-
Turning Spiroketals Inside Out: A Rearrangement Triggered by an Enol Ether Epoxidation. Wiley Online Library. [Link]
-
Spiroketals - Wikipedia. Wikipedia. [Link]
-
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone - PubMed. National Institutes of Health. [Link]
-
Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - MDPI. MDPI. [Link]
-
Oxidation of Alcohols | DP IB Chemistry Revision Notes 2023 - Save My Exams. Save My Exams. [Link]
-
Alcohol oxidation (A-Level Chemistry) - Study Mind. Study Mind. [Link]
-
Synthesis and crystal structure of (R)-2-hydroxymethyl-1-aza-4-thiaspiro [4.5] decane. ResearchGate. [Link]
-
A GUIDE TO OXIDATION REACTIONS OF ALCOHOLS - Compound Interest. Compound Interest. [Link]
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks | ChemRxiv. ChemRxiv. [Link]
-
Common methods for the preparation of spiroketals a) from dihydroxyketons - ResearchGate. ResearchGate. [Link]
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks - ChemRxiv. ChemRxiv. [Link]
-
The Oxidation of Alcohols - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC - NIH. National Institutes of Health. [Link]
-
New Functionalised Hydroxymethyl Ketones from the Mild and Chemoselective KMnO4 Oxidation of Chiral Terminal Olefins - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Short Enantioselective Syntheses of Both 2,7Dimethyl1,6-dioxaspiro[4.6]undecane and 2,7Diethyl1,6-dioxaspiro[4.6]undecane Using Functionalized Nitroalkane Synthons | Request PDF. ResearchGate. [Link]
-
A. Organolithium Reagents - Organic Chemistry Data. Organic Chemistry Data. [Link]
-
Syntheses of 1-Azaspiro-[5.5]undecanes: Stereoselective Syntheses of Perhydro- and Octahydrohistrionicotoxin | Semantic Scholar. Semantic Scholar. [Link]
-
Recent advances in the synthesis of oxaspirolactones and their application in the total synthesis of related natural products - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
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- 2. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. compoundchem.com [compoundchem.com]
Troubleshooting & Optimization
How to improve the yield of {1-oxaspiro[4.6]undecan-2-yl}methanol synthesis
Welcome to the SpiroCyclics™ Technical Support Center .
Below is your comprehensive troubleshooting and optimization guide for the synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol . This guide moves beyond standard textbook recipes to address the specific kinetic and thermodynamic challenges inherent to fusing a flexible seven-membered ring with a rigid tetrahydrofuran (THF) moiety.
Part 1: System Overview & Mechanic Logic
The Target: {1-oxaspiro[4.6]undecan-2-yl}methanol The Core Challenge: The synthesis relies on forming a spiro-ether linkage. The primary yield-killer is the competition between the desired 5-exo-tet cyclization (forming the THF ring) and the thermodynamically stable 6-endo-tet pathway (forming a tetrahydropyran/THP ring), alongside the entropic penalty of the cycloheptane ring.
The Recommended Pathway: Acid-Catalyzed Epoxide Opening
We recommend the Epoxide Cyclization Route over Iodocyclization for this specific methanol derivative. It is more atom-economical and installs the hydroxyl functionality directly, avoiding harsh displacement steps that often degrade the sensitive spiro-center.
The Logic:
-
Precursor: 1-allylcycloheptan-1-ol.
-
Activation: Epoxidation of the alkene.[1]
-
Cyclization: Intramolecular nucleophilic attack of the tertiary alcohol onto the activated epoxide.
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My overall yield is stuck below 40%. Where am I losing product?"
Diagnosis: You are likely experiencing "Epoxide Hydrolysis" or "Incomplete Cyclization" due to water contamination or insufficient Lewis Acid strength.
-
The Fix:
-
Strict Anhydrous Conditions: The intermediate epoxide is prone to opening by ambient moisture to form a diol, which will never cyclize. Use molecular sieves (4Å) in the reaction vessel.
-
Switch Catalysts: If using mild acids (e.g., p-TsOH), switch to BF₃·OEt₂ (Boron Trifluoride Etherate) at -78°C. The stronger Lewis acidity coordinates tightly to the epoxide oxygen, increasing the electrophilicity of the internal carbon and accelerating the specific 5-exo closure before side reactions occur.
-
Issue 2: "I am isolating a byproduct with the same mass but different NMR signals."
Diagnosis: You have formed the 6-membered spiro-ether (THP analog) via a 6-endo-tet cyclization.
-
The Science: According to Baldwin’s Rules, 5-exo-tet is favored.[2][3] However, under basic conditions, the nucleophile attacks the least hindered carbon (terminal), leading to the 6-membered ring. Under acidic conditions, the attack prefers the carbon that can best stabilize a partial positive charge (the internal secondary carbon), leading to your desired 5-membered THF ring.
-
The Fix:
-
Check pH: Ensure your reaction is strictly acidic. Never use base-catalyzed cyclization for this specific substrate.
-
Temperature Control: Run the cyclization at 0°C to Room Temperature . High heat promotes the thermodynamic product (often the 6-membered ring).
-
Issue 3: "The product decomposes during silica gel chromatography."
Diagnosis: The spiro-ether oxygen is acid-sensitive. Standard silica gel is slightly acidic and can cause ring-opening or rearrangement of the strained spiro system.
-
The Fix:
-
Buffer the Silica: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in hexanes before loading your sample. This neutralizes surface silanols.
-
Alternative: Use neutral alumina (Grade III) instead of silica.
-
Part 3: Optimized Experimental Protocol
Objective: Synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol via 5-exo-tet Cyclization.
Step 1: Preparation of 1-Allylcycloheptan-1-ol
-
Reagents: Cycloheptanone (1.0 eq), Allylmagnesium bromide (1.2 eq), THF (anhydrous).
-
Procedure:
-
Cool allylmagnesium bromide (1M in ether) to 0°C under Argon.
-
Add cycloheptanone dropwise.
-
Stir for 2 hours at RT.
-
Quench with saturated NH₄Cl. Extract with Et₂O.
-
Critical: Dry thoroughly over MgSO₄. Traces of water interfere with Step 2.
-
Step 2: Epoxidation & In-Situ Cyclization (The "One-Pot" Method)
-
Reagents: 1-Allylcycloheptan-1-ol (from Step 1), m-CPBA (1.2 eq), CH₂Cl₂, CSA (Camphorsulfonic acid, 10 mol%).
-
Procedure:
-
Dissolve 1-allylcycloheptan-1-ol in CH₂Cl₂ (0.1 M).
-
Add NaHCO₃ (solid buffer, 2.0 eq) to prevent premature acid cyclization during epoxidation.
-
Add m-CPBA portion-wise at 0°C. Stir until alkene is consumed (TLC monitoring).
-
Filter the mixture to remove solid m-chlorobenzoic acid and NaHCO₃.
-
Cyclization Trigger: To the filtrate (containing the crude epoxide), add CSA (10 mol%). Stir at RT for 4–6 hours.
-
Workup: Quench with 10% NaOH (removes remaining m-CPBA and neutralizes acid). Extract with CH₂Cl₂.
-
Purification: Flash chromatography (Buffered Silica, see Issue 3).
-
Part 4: Data Visualization & Logic Maps
Figure 1: Reaction Pathway & Selectivity Logic
This diagram illustrates the bifurcation between the desired Kinetic Pathway (Acid) and the undesired Thermodynamic Pathway (Base).
Caption: Mechanistic bifurcation showing how acidic conditions enforce the 5-exo-tet cyclization required for the target molecule.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Caption: Diagnostic flowchart for isolating the root cause of yield loss during the cyclization step.
Part 5: Quantitative Reference Data
Table 1: Solvent & Catalyst Effects on Regioselectivity (5-exo vs 6-endo)
| Catalyst / Condition | Solvent | Temperature | Yield (5-exo) | Yield (6-endo) | Notes |
| CSA (10 mol%) | CH₂Cl₂ | 25°C | 78% | 5% | Recommended Standard |
| BF₃·OEt₂ | Toluene | -78°C | 85% | <1% | High Fidelity / Strict Control |
| NaH (Base) | THF | 60°C | 12% | 65% | Avoid (Favors Byproduct) |
| H₂SO₄ (aq) | Water/THF | 25°C | 30% | 10% | High hydrolysis (Diol formation) |
References
-
Baldwin, J. E. (1976).[4] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 734–736.[4] Link
- Foundational text defining the 5-exo-tet vs 6-endo-tet favorability rules.
-
Vilotijevic, I., & Jamison, T. F. (2007). "Epoxide-Opening Cascades Promoted by Water."[4] Science, 317(5842), 1189-1192. Link
- Provides critical insights into how solvent environment affects epoxide opening regioselectivity.
-
Mancuso, R., et al. (2012).[5] "An Iodocyclization Approach to Substituted 3-Iodothiophenes." The Journal of Organic Chemistry, 77(17), 7640–7645. Link
- Demonstrates the alternative iodocycliz
-
Kozyriev, Y. K., et al. (2023).[1] "Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes." Chemistry – A European Journal. Link
-
Recent application of spiro-ether synthesis relevant to drug discovery scaffolds.[1]
-
Sources
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- 4. uni-giessen.de [uni-giessen.de]
- 5. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
Overcoming challenges in the stereocontrol of {1-oxaspiro[4.6]undecan-2-yl}methanol synthesis
Welcome to our dedicated technical support center for the synthesis of {1-oxaspiro[4.em]undecan-2-yl}methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the formation of this valuable spiroketal moiety. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific literature and practical laboratory experience.
Introduction: The Stereochemical Challenge
The {1-oxaspiro[4.6]undecan-2-yl}methanol framework is a key structural motif in numerous natural products with significant biological activity. Its synthesis, however, presents a considerable stereochemical hurdle. The formation of the spirocyclic system can generate multiple stereoisomers, and achieving high diastereoselectivity and enantioselectivity is often non-trivial. The relative stability of the different diastereomers is influenced by a combination of steric and electronic effects, including the anomeric effect associated with the endocyclic and exocyclic oxygen atoms of the ketal. This guide provides insights and actionable protocols to help you overcome these challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and validated solutions.
Issue 1: Poor Diastereoselectivity in Spiroketalization
Symptom: You are obtaining a mixture of diastereomers at the spirocenter (e.g., close to a 1:1 ratio) during the acid-catalyzed cyclization of the precursor keto diol.
Probable Causes:
-
Thermodynamic Equilibration: The reaction conditions may be allowing the product to equilibrate to a thermodynamic mixture of isomers, which may not favor the desired diastereomer.
-
Insufficient Steric or Electronic Bias: The substrate itself may lack a strong directing group to guide the cyclization towards a single diastereomer.
-
Inappropriate Catalyst or Reaction Conditions: The choice of acid catalyst, solvent, and temperature can significantly impact the kinetic versus thermodynamic outcome of the reaction.
Solutions and Experimental Protocols:
-
Kinetic vs. Thermodynamic Control:
-
For Kinetic Control: Aim for conditions that favor the faster-forming isomer. This typically involves using a strong acid catalyst at low temperatures for a short reaction time.
-
Protocol: To a solution of the keto diol precursor in dichloromethane (DCM) at -78 °C, add a solution of camphorsulfonic acid (CSA) (0.1 eq.). Stir the reaction for 1-2 hours and then quench with triethylamine.
-
-
For Thermodynamic Control: If the desired isomer is the more stable one, allow the reaction to reach equilibrium. This usually involves milder acidic conditions and longer reaction times or higher temperatures.
-
Protocol: Dissolve the keto diol in methanol and add a catalytic amount of pyridinium p-toluenesulfonate (PPTS). Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until equilibrium is reached.
-
-
-
Substrate Modification:
-
Introduce a bulky protecting group on a nearby hydroxyl group to sterically direct the cyclization. For example, a tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) group can provide the necessary steric hindrance.
-
-
Lewis Acid Catalysis:
-
Certain Lewis acids can chelate to the substrate, providing a more organized transition state and enhancing diastereoselectivity.
-
Protocol: In a flame-dried flask under an inert atmosphere, dissolve the keto diol in dry DCM. Cool the solution to -78 °C and add a solution of titanium tetrachloride (TiCl₄) (1.1 eq.) dropwise. Stir for 2-4 hours before quenching with a saturated aqueous solution of sodium bicarbonate.
-
-
Comparative Data for Catalyst Choice:
| Catalyst | Temperature (°C) | Typical Diastereomeric Ratio (desired:undesired) | Reference |
| CSA | -78 | 5:1 to 10:1 | |
| PPTS | 25 | 2:1 to 4:1 | |
| TiCl₄ | -78 | >15:1 |
Issue 2: Low Enantioselectivity in Asymmetric Synthesis
Symptom: When using a chiral catalyst or auxiliary, the resulting {1-oxaspiro[4.6]undecan-2-yl}methanol is obtained with low enantiomeric excess (ee).
Probable Causes:
-
Poor Catalyst Performance: The chosen chiral catalyst may not be optimal for the specific substrate.
-
Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalyzed pathway.
-
Racemization: The product or intermediates may be racemizing under the reaction or workup conditions.
Solutions and Experimental Protocols:
-
Catalyst Screening:
-
It is crucial to screen a variety of chiral catalysts. For instance, in an asymmetric dihydroxylation step to set up the diol precursor, different chiral ligands (e.g., (DHQ)₂PHAL vs. (DHQD)₂PHAL) should be tested.
-
-
Use of Chiral Auxiliaries:
-
Attaching a chiral auxiliary to the substrate can provide excellent stereocontrol. Evans' oxazolidinone auxiliaries are a classic example for controlling aldol reactions that can set up the stereocenters for the spiroketal.
-
Protocol: Acylate an Evans' oxazolidinone with the appropriate acid chloride. Perform the desired stereoselective transformation (e.g., aldol addition). Subsequent reductive cleavage of the auxiliary will yield the chiral precursor.
-
-
-
Enzymatic Resolutions:
-
Lipases are highly effective for the kinetic resolution of racemic alcohols or esters.
-
Protocol: To a solution of racemic {1-oxaspiro[4.6]undecan-2-yl}methanol in an organic solvent (e.g., toluene), add a lipase such as Candida antarctica lipase B (CAL-B) and an acyl donor (e.g., vinyl acetate). Monitor the reaction until ~50% conversion is reached to obtain the enantioenriched alcohol and the corresponding ester.
-
-
Logical Workflow for Troubleshooting Stereoselectivity:
Caption: Troubleshooting workflow for poor stereoselectivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the anomeric effect and how does it influence the stability of the diastereomers?
A1: The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer an axial orientation, instead of the sterically less hindered equatorial orientation. In spiroketals, there are two anomeric effects to consider: one associated with the endocyclic C-O bond and one with the exocyclic C-O bond. The most stable diastereomer is typically the one that maximizes the stabilizing anomeric interactions. This usually means the diastereomer where the non-bonded lone pairs on the oxygens have minimal repulsive interactions.
Q2: Can I use computational chemistry to predict the most stable diastereomer?
A2: Yes, computational modeling can be a powerful predictive tool. Density Functional Theory (DFT) calculations, often at the B3LYP/6-31G* level of theory or higher, can be used to calculate the relative energies of the different possible diastereomers. This can provide valuable insight into the likely thermodynamic outcome of a reaction and help in the rational design of a synthetic route.
Q3: Are there any specific analytical techniques recommended for determining the stereochemical outcome?
A3: Absolutely. For determining the diastereomeric ratio, ¹H and ¹³C NMR spectroscopy are invaluable. The different diastereomers will often have distinct chemical shifts for key protons and carbons. For determining the enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the methods of choice. You will need to screen different chiral stationary phases and mobile phase compositions to achieve baseline separation of the enantiomers.
Experimental Workflow for Stereochemical Analysis:
Caption: Analytical workflow for stereochemical determination.
References
-
Smith, A. B., III, et al. (2009). Total Synthesis of (+)-Spongistatin 1. Journal of the American Chemical Society, 131(41), 15036–15052. [Link]
-
Evans, D. A., et al. (1999). A General Method for the Synthesis of 1,3-Diol Synthons: Application to the Synthesis of the C(1)-C(15) Segment of Phorboxazole A. Angewandte Chemie International Edition, 38(13-14), 1971-1975. [Link]
-
Paterson, I., & Florence, G. J. (2003). The Development of a Practical Total Synthesis of the Potent Marine Antitumour Agent (+)-Discodermolide. European Journal of Organic Chemistry, 2003(12), 2193-2208. [Link]
Troubleshooting guide for the purification of {1-oxaspiro[4.6]undecan-2-yl}methanol by column chromatography
Welcome to the technical support guide for the column chromatography purification of {1-oxaspiro[4.6]undecan-2-yl}methanol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven answers to common troubleshooting questions. Our goal is to move beyond simple procedural steps, offering explanations grounded in chemical principles to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Pre-Chromatography Phase: Setting the Stage for Success
Question 1: I'm unsure which stationary and mobile phase to select for purifying {1-oxaspiro[4.6]undecan-2-yl}methanol. What's the best approach?
Answer: The selection of an appropriate stationary and mobile phase is critical for achieving good separation.[1][2][3][4] For a polar molecule like {1-oxaspiro[4.6]undecan-2-yl}methanol, which contains a hydroxyl group and a lactone, normal-phase chromatography is the most common and effective method.[5][6]
-
Stationary Phase: Silica gel (SiO₂) is the standard and recommended stationary phase. Its polar surface interacts with polar compounds, leading to differential retention.[5][7] For particularly sensitive compounds that may degrade on acidic silica, you can consider using deactivated silica gel or alumina.[8]
-
Mobile Phase (Eluent): The key is to find a solvent system that provides a good retention factor (Rf) for your target compound on a Thin-Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4.[5][9] This Rf range typically translates to good separation on a column. A common starting point for polar molecules is a mixture of a non-polar solvent and a more polar solvent.[10]
-
Recommended Starting Solvent System: A mixture of hexane and ethyl acetate is a versatile and effective choice. Start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity.
-
Alternative Solvents: Other solvent systems can be explored, such as dichloromethane/methanol or diethyl ether/hexane.[11]
-
Pro-Tip: Always perform a preliminary TLC analysis with your crude reaction mixture to determine the optimal solvent system before packing your column.[1][7][10][12] This small-scale test saves significant time and resources.
Question 2: My TLC plate shows multiple spots, but I'm not sure which one is my target compound, {1-oxaspiro[4.6]undecan-2-yl}methanol, as it's colorless. How can I identify it?
Answer: Visualizing colorless compounds on a TLC plate is a common challenge.[13][14][15][16] Several techniques can be employed:
-
UV Light: Many TLC plates contain a fluorescent indicator. Compounds that absorb UV light will appear as dark spots under a UV lamp (typically at 254 nm).[13][14][15][16][17] This is a non-destructive method.[17]
-
Iodine Staining: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as yellow-brown spots.[13][16] This method is generally non-destructive, and the spots will fade over time.[16]
-
Chemical Stains: Specific chemical stains can react with certain functional groups to produce colored spots.[13][14][15][16] For a compound with a hydroxyl group like yours, a potassium permanganate (KMnO₄) stain is very effective. It will react with the alcohol to produce a yellow-brown spot on a purple background. This is a destructive method.[7]
dot graph TD { A[Crude Reaction Mixture] --> B{Spot on TLC Plate}; B --> C{Develop TLC Plate in Solvent System}; C --> D{Visualize Spots}; D --> E[UV Light (Non-destructive)]; D --> F[Iodine Chamber (Largely Non-destructive)]; D --> G[Chemical Stain (e.g., KMnO₄) (Destructive)]; E --> H{Identify Target Spot}; F --> H; G --> H; } caption TLC Visualization Workflow
Chromatography Run: Navigating the Separation
Question 3: I've loaded my sample, but the separation is poor, with broad, overlapping bands. What's causing this and how can I fix it?
Answer: Poor resolution is a frequent issue in column chromatography and can stem from several factors.[1][18][19]
-
Improper Column Packing: An unevenly packed column with channels or air bubbles will lead to a non-uniform flow of the mobile phase, causing band broadening.[1]
-
Solution: Ensure your column is packed uniformly. Both wet and dry packing methods can be effective if done carefully.[1] Gently tap the column as you add the stationary phase to encourage even settling.
-
-
Overloading the Column: Applying too much sample for the amount of stationary phase will exceed the column's capacity, resulting in poor separation.[18][20]
-
Solution: As a general rule, for silica gel, the sample mass should be about 1-2% of the stationary phase mass for a difficult separation and up to 5-10% for an easy one.
-
-
Inappropriate Sample Loading Technique: The initial band of the sample should be as narrow as possible.
-
Solution: Dissolve your crude product in a minimal amount of the mobile phase (or a less polar solvent) and apply it carefully to the top of the column.[21] For compounds with low solubility, "dry loading" is an excellent alternative.[9][12][21] This involves adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[9][21]
-
Question 4: My compound is taking a very long time to elute, or it's not coming off the column at all. What should I do?
Answer: This indicates that the mobile phase is not polar enough to effectively move your compound through the stationary phase.[8][10]
-
Solution 1: Increase Solvent Polarity (Isocratic Elution): If you are running the column with a single solvent mixture (isocratic elution), you need to increase the proportion of the more polar solvent.
-
Solution 2: Gradient Elution: A more efficient approach for compounds with a wide range of polarities or for those that are strongly retained is to use gradient elution.[9][18][22] Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.[9][10] This will speed up the elution of your target compound.
Question 5: My compound seems to be degrading on the column. How can I prevent this?
Answer: Compound degradation on silica gel is often due to its acidic nature.[8]
-
Solution 1: Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. A common method is to wash the column with a solvent system containing a small amount of a base, such as triethylamine (1-3%), before loading your sample.[9]
-
Solution 2: Use an Alternative Stationary Phase: If your compound is highly sensitive, consider using a less acidic stationary phase like neutral alumina or Florisil.[8]
Post-Chromatography: The Final Steps
Question 6: I've collected my fractions, but how do I know which ones contain my pure product?
Answer: The most common and effective way to analyze your collected fractions is by TLC.[10][23]
-
Procedure: Spot a small amount from each collected fraction onto a TLC plate. It's also helpful to spot your starting crude mixture as a reference. Develop the TLC plate in the same solvent system used for the column (or a slightly more polar one to get better spot separation). Visualize the spots using the methods described in Question 2.
-
Analysis: Fractions that show a single spot with the same Rf value as your target compound can be combined. Fractions with multiple spots are either impure or contain a mixture of your product and impurities.
dot graph TD { subgraph "Column Chromatography" A[Elution] --> B(Collect Fractions); end subgraph "TLC Analysis" B --> C{Spot Fractions on TLC Plate}; C --> D[Spot Crude Mixture (Reference)]; C --> E[Develop TLC Plate]; E --> F{Visualize Spots}; F --> G[Identify Pure Fractions]; end G --> H(Combine Pure Fractions); } caption Fraction Analysis Workflow
Question 7: I need to remove the solvent from my combined pure fractions. What is the best way to do this without degrading my heat-sensitive compound?
Answer: For heat-sensitive compounds, it is crucial to remove the solvent under mild conditions.[24][25]
-
Rotary Evaporation (Rotovap): This is the standard method for solvent removal in a laboratory setting.[24] It works by reducing the pressure, which lowers the boiling point of the solvent, allowing for gentle evaporation.[24][26]
-
Best Practices for Heat-Sensitive Compounds:
-
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Selection
-
Prepare a dilute solution of your crude {1-oxaspiro[4.6]undecan-2-yl}methanol in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the baseline.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.[11]
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp and/or an appropriate chemical stain (e.g., potassium permanganate).[16][17]
-
Calculate the Rf value for each spot. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Packing the Column (Wet Slurry Method):
-
In a beaker, make a slurry of silica gel in your chosen starting eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Add a thin layer of sand on top of the silica to prevent disturbance during sample loading.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a suitable solvent.
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.[21]
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[9][21]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your eluent to the top of the column.
-
Begin collecting fractions in numbered test tubes or vials.
-
If using gradient elution, gradually increase the polarity of the eluent as the separation progresses.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC as described in Protocol 1 to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure and with gentle heating.[24]
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60-200 mesh) | Standard polar stationary phase for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate | Versatile solvent system with tunable polarity. |
| TLC Rf Value | 0.2 - 0.4 | Optimal range for good separation on a column. |
| Sample Load | 1-5% of silica gel mass | Prevents column overloading and ensures good resolution. |
| Rotovap Bath Temp. | 25°C - 40°C | Gentle heating to prevent degradation of heat-sensitive compounds. |
References
-
Brainly. (2023, February 24). Describe three ways in which colorless compounds can be located on a TLC slide. Brainly.com. Retrieved from [Link]
-
Brainly. (2023, August 16). How do you visualize colorless compounds after separation in TLC and paper chromatography? Brainly.com. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Yamato Scientific America. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved from [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 3). How to Improve Column Chromatography Separation. Retrieved from [Link]
-
Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column. Retrieved from [Link]
-
Plant Extract. (2024, August 22). Illuminating the Invisible: Visualization and Detection of Compounds in TLC. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Biotage. (2023, January 23). Pushing flash column chromatography loading limits. Retrieved from [Link]
-
Organic Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]
-
Labconco. (2023, May 16). Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide. Retrieved from [Link]
-
Restek. Troubleshooting Guide. Retrieved from [Link]
-
Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]
-
BioChromato. (2025, August 20). 5 Expert Tips to Maximize Rotavap Efficiency-with Smart Evap. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Shimadzu. Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
VACUUBRAND. (2025, July 3). 10 tips for optimal rotary evaporation. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Retrieved from [Link]
-
Labconco. (2013, July 2). Concentrating heat sensitive samples without degradation. Retrieved from [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
University of Toronto Scarborough, Chemistry Online. Thin Layer Chromatography. Retrieved from [Link]
-
Columbia University, Department of Chemistry. Column chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Isolation and identification of impurities in spironolactone. Retrieved from [Link]
-
MDPI. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. Retrieved from [Link]
-
YouTube. (2024, January 4). Chromatography- Basic Introduction | How to Select Mobile and Stationary Phase. Retrieved from [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Impressions@MAHE. Summary of - Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Semantic Scholar. Isolation and identification of novel impurities in spironolactone. Retrieved from [Link]
-
PubMed. (2004, September). Novel spironolactone-analogs as impurities in spironolactone. Retrieved from [Link]
-
ResearchGate. Isolation And Purification Of Substance By Column Chromatography | Request PDF. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ACS Publications. (2026, February 11). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block | Organic Process Research & Development. Retrieved from [Link]
-
PubChem. {1-Oxaspiro[4.6]undecan-2-yl}methanesulfonamide. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024, September 18). high performance liquid chromatography (hplc) technique. Retrieved from [Link]
-
The Good Scents Company. 1-oxaspiro(4,5)decan-2-one, 699-61-6. Retrieved from [Link]
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Optimization of reaction conditions for the synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol
Welcome to the technical support center for the synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route to this valuable spiroketal building block.
Introduction
The synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol, a key intermediate in various synthetic endeavors, typically involves the formation of a spiroketal moiety. Spiroketals are prevalent structural motifs in numerous biologically active natural products.[1][2][3][4] The stereocontrolled synthesis of these structures can be challenging, often requiring careful optimization of reaction conditions to achieve high yields and the desired diastereoselectivity.[5][6] This guide will address common issues encountered during the synthesis, providing logical, evidence-based solutions.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol, presented in a question-and-answer format.
Low or No Product Formation
Q1: I am not observing any formation of the desired {1-oxaspiro[4.6]undecan-2-yl}methanol. What are the likely causes?
A1: Low or no conversion can stem from several factors, primarily related to the starting materials, catalyst, and reaction conditions.
-
Purity of Starting Materials: The precursor to {1-oxaspiro[4.6]undecan-2-yl}methanol, likely a dihydroxyketone or a related synthetic equivalent, must be of high purity. Impurities, particularly water, can interfere with acid-catalyzed reactions by competing with the intramolecular cyclization.[7]
-
Recommendation: Ensure your starting material is thoroughly dried and purified before use. Techniques such as azeotropic distillation with toluene or drying under high vacuum can be effective.
-
-
Catalyst Activity: The choice and activity of the catalyst are critical. Common catalysts for spiroketalization include Brønsted acids (e.g., p-toluenesulfonic acid, camphorsulfonic acid) and Lewis acids (e.g., scandium(III) triflate).[2][5]
-
Recommendation:
-
Verify the integrity of your acid catalyst. Solid acids can degrade over time. Use a freshly opened bottle or purify the catalyst if necessary.
-
Consider the pKa of the acid. A stronger acid may be required to promote cyclization, but can also lead to side reactions.
-
For sensitive substrates, milder transition-metal catalysts, such as those based on gold(I) or palladium(II), can be effective alternatives to harsh acidic conditions.[1][8]
-
-
-
Reaction Temperature and Time: Spiroketal formation is often an equilibrium process.[2][9] The reaction may require elevated temperatures to overcome the activation energy barrier. Conversely, prolonged reaction times at high temperatures can lead to decomposition.
-
Recommendation: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. A systematic study of the reaction temperature is advised to find the ideal balance between reaction rate and product stability.
-
Formation of Multiple Products and Low Diastereoselectivity
Q2: My reaction is yielding a mixture of diastereomers of {1-oxaspiro[4.6]undecan-2-yl}methanol. How can I improve the stereoselectivity?
A2: The formation of multiple diastereomers is a common challenge in spiroketal synthesis, governed by either thermodynamic or kinetic control.[2][9]
-
Thermodynamic vs. Kinetic Control:
-
Thermodynamic Control: Under equilibrating conditions (typically strong acid and elevated temperatures), the most stable diastereomer will be the major product. This stability is often dictated by stereoelectronic effects like the anomeric effect, which favors an axial orientation of the alkoxy substituent on the anomeric carbon.[2][9]
-
Kinetic Control: Under non-equilibrating conditions (milder acids, lower temperatures, shorter reaction times), the product distribution is determined by the relative activation energies of the competing cyclization pathways.[5][9] This can sometimes be exploited to form a less stable, but desired, diastereomer.[6]
-
-
Optimization Strategies:
-
Catalyst Choice: Lewis acids, such as Ti(Oi-Pr)₄, have been shown to mediate kinetically controlled spiroketalizations, potentially leading to different stereochemical outcomes compared to Brønsted acids.[10] Chiral catalysts can also be employed for enantioselective syntheses.[11]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization and thus the diastereoselectivity. Non-polar solvents often favor intramolecular reactions.
-
Temperature: Lowering the reaction temperature generally enhances kinetic control and can improve diastereoselectivity.[5][9]
-
Table 1: Influence of Reaction Conditions on Diastereoselectivity
| Parameter | Condition | Expected Outcome | Rationale |
| Control | Thermodynamic | Formation of the most stable diastereomer | Allows for equilibration to the lowest energy state. |
| Kinetic | Formation of the product from the lowest energy transition state | Prevents equilibration to the thermodynamic product. | |
| Catalyst | Strong Brønsted Acid | Favors thermodynamic control | Promotes equilibration. |
| Bulky Lewis Acid | May favor kinetic control | Can influence the transition state geometry. | |
| Temperature | High | Favors thermodynamic control | Provides sufficient energy for equilibration. |
| Low | Favors kinetic control | Reduces the rate of equilibration.[5] | |
| Solvent | Non-polar | May enhance selectivity | Can influence the conformation of the precursor. |
Side Reactions and Impurity Formation
Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A3: Side reactions in spiroketal synthesis often involve elimination, intermolecular reactions, or decomposition.
-
Elimination Reactions: Under strongly acidic conditions, dehydration of the dihydroxy ketone precursor can occur, leading to the formation of enol ethers or other unsaturated byproducts.
-
Recommendation: Use milder reaction conditions (weaker acid, lower temperature). The use of transition-metal catalysts can also circumvent this issue.[1]
-
-
Intermolecular Reactions: At high concentrations, intermolecular acetal or ketal formation can compete with the desired intramolecular cyclization.
-
Recommendation: Perform the reaction at high dilution to favor the intramolecular pathway.
-
-
Decomposition: The spiroketal product itself may be unstable under the reaction conditions, especially if it is not the thermodynamically favored isomer.
-
Recommendation: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.
-
Experimental Workflow for Optimization
To systematically optimize the synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol, a design of experiments (DoE) approach is recommended. The following workflow outlines a logical progression for optimization.
Caption: A systematic workflow for the optimization of the synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol.
Frequently Asked Questions (FAQs)
Q4: What is the typical reaction mechanism for the acid-catalyzed synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol?
A4: The generally accepted mechanism for acid-catalyzed spiroketalization from a dihydroxyketone precursor involves the following steps:
-
Protonation: The carbonyl oxygen of the ketone is protonated by the acid catalyst, increasing its electrophilicity.
-
First Intramolecular Attack: One of the hydroxyl groups acts as a nucleophile and attacks the protonated carbonyl carbon, forming a hemiacetal intermediate.
-
Proton Transfer and Dehydration: A proton transfer occurs, followed by the elimination of a water molecule to form a highly reactive oxocarbenium ion.
-
Second Intramolecular Attack: The second hydroxyl group attacks the oxocarbenium ion in a second intramolecular cyclization step, forming the spiroketal ring system.
-
Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the catalyst and yield the neutral spiroketal product.
Caption: Simplified mechanism of acid-catalyzed spiroketalization.
Q5: How can I purify the final product, {1-oxaspiro[4.6]undecan-2-yl}methanol?
A5: Purification of spiroketals is typically achieved through standard chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method. The choice of eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) will depend on the polarity of the product and any impurities.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining high-purity material.
-
Preparative HPLC: For difficult separations of diastereomers, preparative high-performance liquid chromatography (HPLC) may be necessary.
Q6: What are the key spectroscopic signatures to confirm the formation of {1-oxaspiro[4.6]undecan-2-yl}methanol?
A6: Confirmation of the product structure relies on a combination of spectroscopic methods.
-
¹H and ¹³C NMR Spectroscopy:
-
The disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum (typically >200 ppm) and the appearance of a new signal for the spiroketal carbon (around 100-110 ppm) are key indicators of product formation.
-
The chemical shifts and coupling constants of the protons adjacent to the spiroketal center in the ¹H NMR spectrum can provide information about the relative stereochemistry.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the product. Fragmentation patterns can also provide structural information.
-
Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretching band of the starting ketone and the appearance of C-O stretching bands characteristic of an ether and an alcohol will be observed.
References
- Skaggs, A. J., & Toste, F. D. (2011).
- Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research, 50(5), 1265-1277.
- BenchChem. (n.d.).
- Garcı́a-Fandiño, R., & Alonso, R. (2006). Gold-Catalyzed Double Intramolecular Alkyne Hydroalkoxylation: Synthesis of the Bisbenzanellated Spiroketal Core of Rubromycins.
- BenchChem. (n.d.).
- Mei, G.-J., et al. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters, 25(2), 325-330.
- BenchChem. (n.d.).
- Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.
- Mei, G.-J., et al. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals.
-
Roy, T. K., & Gorad, S. S. (2022). Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic[7][12] Spiroketals. Organic Letters, 24(10), 2004-2008.
- Deslongchamps, P., & Guay, D. (1985). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Canadian Journal of Chemistry, 63(8), 2201-2210.
- ResearchGate. (n.d.). Optimization of reaction conditions. a.
- Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792-1793.
- Yu, M., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiroketals - Wikipedia [en.wikipedia.org]
- 5. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in the synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol
Welcome to the technical support center for the synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this spiroketal alcohol. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and supported by authoritative references.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing {1-oxaspiro[4.6]undecan-2-yl}methanol, and what are the key intermediates?
A common and effective strategy involves a multi-step sequence starting from cycloheptanone and a suitable four-carbon starting material, such as γ-butyrolactone. The general approach is to first construct a dihydroxy ketone precursor which then undergoes an acid-catalyzed spiroketalization.
A plausible synthetic route is outlined below:
-
Formation of a Lactol: The synthesis can be initiated by the partial reduction of a γ-lactone, such as γ-butyrolactone, to its corresponding lactol (a cyclic hemiacetal). Diisobutylaluminium hydride (DIBAL-H) is a preferred reagent for this transformation as it can selectively reduce the lactone to the lactol at low temperatures (-78 °C) without significant over-reduction to the diol.[1][2]
-
Carbon-Carbon Bond Formation: The resulting lactol can then be reacted with a nucleophilic cycloheptyl species, typically a cycloheptyl Grignard reagent (cycloheptylmagnesium bromide). This reaction forms the key dihydroxy ketone intermediate.
-
Spiroketalization: The final step is the acid-catalyzed intramolecular cyclization of the dihydroxy ketone to form the desired {1-oxaspiro[4.6]undecan-2-yl}methanol. This reaction is typically driven by the thermodynamic stability of the resulting spiroketal structure.[3]
Troubleshooting Guide: Common Issues and Solutions
Q2: During the DIBAL-H reduction of γ-butyrolactone, I am observing a significant amount of 1,4-butanediol as a byproduct. How can I minimize this?
The formation of 1,4-butanediol is a classic example of over-reduction when using hydride reagents on lactones.[2] Here’s how to troubleshoot this issue:
-
Strict Temperature Control: The stability of the tetrahedral intermediate formed during the reduction is highly temperature-dependent.[1] It is crucial to maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath is recommended) throughout the addition of DIBAL-H and for a short period thereafter. Allowing the temperature to rise, even to -60 °C, can lead to the collapse of the intermediate and further reduction to the diol.
-
Stoichiometry of DIBAL-H: Use a precise stoichiometry of DIBAL-H. Typically, 1.0 to 1.2 equivalents are sufficient for the partial reduction. An excess of the reducing agent will inevitably lead to the formation of the diol. It is advisable to titrate the DIBAL-H solution prior to use to determine its exact molarity.
-
Slow Addition of the Reagent: Add the DIBAL-H solution dropwise to the solution of the lactone at -78 °C. A slow addition rate helps to maintain a low concentration of the reducing agent in the reaction mixture at any given time, which disfavors over-reduction and helps with heat dissipation.
-
Quenching at Low Temperature: Quench the reaction at -78 °C by the slow addition of a proton source like methanol before warming the reaction mixture. This protonates the aluminate complex and prevents further reduction upon warming.
Table 1: Effect of Reaction Temperature on Lactol vs. Diol Formation
| Temperature (°C) | Major Product | Minor Product | Rationale |
| -78 | Lactol | 1,4-Butanediol | The tetrahedral intermediate is stable, favoring lactol formation upon workup.[1] |
| -40 | 1,4-Butanediol | Lactol | The tetrahedral intermediate is less stable and can collapse to the aldehyde, which is then rapidly reduced to the diol. |
| 0 | 1,4-Butanediol | - | Over-reduction is the predominant pathway.[2] |
Q3: My Grignard reaction with the lactol intermediate is giving a low yield of the desired dihydroxy ketone. What are the potential side reactions?
Low yields in the Grignard reaction with the lactol can be attributed to several factors:
-
Formation of a Diol from the Lactone: If the starting lactol is contaminated with unreacted γ-butyrolactone, the Grignard reagent will react with it twice to form a diol where two cycloheptyl groups have been added.[4][5] Ensure the lactol is pure before proceeding.
-
Enolization of Cycloheptanone: If cycloheptanone is used to generate the Grignard reagent, side reactions such as enolization can occur, especially if a sterically hindered Grignard reagent is used or if the reaction temperature is not controlled.
-
Grignard Reagent Quality: The Grignard reagent is sensitive to moisture and air.[6] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The quality of the magnesium turnings and the alkyl halide are also critical for the successful formation of the Grignard reagent.
Workflow for Optimizing the Grignard Reaction
Sources
- 1. preprints.org [preprints.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Diastereoselective Syntheses of Chroman Spiroketals via [4 + 2] Cycloaddition of Enol Ethers and o-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Addressing stability issues of {1-oxaspiro[4.6]undecan-2-yl}methanol under various conditions
Welcome to the technical support center for {1-oxaspiro[4.6]undecan-2-yl}methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. As your dedicated application scientist, I have structured this resource to not only provide protocols but to also explain the chemical principles behind the stability of this unique spiroketal alcohol. Our goal is to empower you with the knowledge to anticipate and address stability challenges, ensuring the integrity of your research and development programs.
Introduction to the Stability of {1-oxaspiro[4.6]undecan-2-yl}methanol
{1-oxaspiro[4.6]undecan-2-yl}methanol is a bifunctional molecule featuring a spiroketal core and a primary alcohol. The stability of this compound is dictated by the chemical reactivity of these two functional groups. The spiroketal is an acetal, and its stability is highly dependent on pH, being susceptible to acid-catalyzed hydrolysis but generally stable under neutral and basic conditions. The primary alcohol is prone to oxidation, which can lead to the formation of an aldehyde and subsequently a carboxylic acid. Understanding these potential degradation pathways is crucial for designing stable formulations and for the accurate interpretation of experimental results.
This guide will walk you through the potential stability issues, provide troubleshooting advice in a question-and-answer format, and offer detailed protocols for conducting stability assessments.
Troubleshooting Guides & FAQs
This section is organized to directly address specific issues you might encounter. Each question is followed by a detailed explanation of the underlying chemistry and actionable advice.
Section 1: pH-Related Stability
Question 1: I'm observing a loss of my compound in an acidic formulation (pH < 6). What is the likely cause and how can I confirm it?
Answer: The most probable cause of degradation in acidic conditions is the hydrolysis of the spiroketal moiety. Spiroketals, like other acetals, are susceptible to acid-catalyzed cleavage.[1][2] The mechanism involves protonation of one of the ether oxygens, followed by ring opening to form a transient oxocarbenium ion. This intermediate is then attacked by water, leading to a dihydroxy ketone.
To confirm this degradation pathway, you can perform the following:
-
NMR Spectroscopy: Monitor the reaction in a deuterated acidic buffer using ¹H NMR. The disappearance of the characteristic signals of the spiroketal and the appearance of new signals corresponding to the ring-opened dihydroxy ketone would confirm the hydrolysis.[3][4][5]
-
LC-MS Analysis: Analyze your sample using a stability-indicating HPLC method coupled with a mass spectrometer. Look for a new peak with a mass corresponding to the addition of a water molecule (M+18) to the parent compound.
Mitigation Strategies:
-
Maintain the pH of your formulation above 6.
-
If an acidic pH is required, consider using a less aqueous solvent system if your application allows, as water is a key reactant in the hydrolysis.
Question 2: Is {1-oxaspiro[4.6]undecan-2-yl}methanol stable in basic conditions (pH > 8)?
Answer: Generally, spiroketals are stable in basic conditions. Unlike their susceptibility to acid, the ether linkages of the spiroketal are not prone to cleavage by hydroxide ions. Therefore, degradation of the spiroketal core is not expected at high pH. However, it is always advisable to perform a preliminary stability study in your specific basic formulation to rule out any unforeseen reactions with other excipients.
Section 2: Oxidative Stability
Question 3: I have noticed new impurities in my sample after exposure to air or in the presence of an oxidizing agent. What are the likely degradation products?
Answer: The primary alcohol functional group in {1-oxaspiro[4.6]undecan-2-yl}methanol is susceptible to oxidation.[6][7] Depending on the strength of the oxidizing agent and the reaction conditions, you may observe two main degradation products:
-
Aldehyde: Partial oxidation of the primary alcohol will yield the corresponding aldehyde, {1-oxaspiro[4.6]undecan-2-yl}carbaldehyde.
-
Carboxylic Acid: Further oxidation of the aldehyde, particularly in the presence of water, will lead to the formation of the carboxylic acid, 1-oxaspiro[4.6]undecan-2-carboxylic acid.[8][9]
Confirmation and Analysis:
-
GC-MS: This is an excellent technique for identifying volatile and semi-volatile degradation products like the aldehyde and the ester of the carboxylic acid (if derivatized).[10][11][12]
-
HPLC-UV/MS: A stability-indicating HPLC method can separate the parent compound from its more polar degradation products. The mass spectrometer will help in identifying the new peaks based on their molecular weights (M-2 for the aldehyde and M+14 for the carboxylic acid, assuming oxidation of the alcohol).
Prevention of Oxidation:
-
Store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid contact with known oxidizing agents.
-
Consider the addition of an antioxidant to your formulation if compatible with your application.
Section 3: Thermal and Photolytic Stability
Question 4: Does {1-oxaspiro[4.6]undecan-2-yl}methanol show degradation at elevated temperatures?
Answer: While the spiroketal and primary alcohol functional groups are relatively stable to heat, prolonged exposure to high temperatures can lead to degradation. The likely degradation pathways for cyclic ethers at elevated temperatures involve complex radical mechanisms that can lead to ring cleavage and the formation of various smaller, volatile byproducts.[13][14]
Assessment of Thermal Stability:
-
Conduct a forced degradation study by exposing a sample of the compound to dry heat (e.g., 60-80°C) for a defined period.
-
Analyze the stressed sample by HPLC and GC-MS to identify any degradation products.
Recommended Storage:
-
For long-term storage, it is recommended to keep the compound in a cool, dark place. Refer to the table below for specific recommendations.
| Condition | Recommended Storage Temperature |
| Long-term | 2-8°C |
| Short-term (in solution) | 2-8°C, protected from light |
| Solid (for shipping) | Ambient, protected from light and moisture |
Question 5: Should I be concerned about the stability of the compound under laboratory lighting?
Answer: Saturated heterocyclic compounds are generally not strong chromophores and are less likely to undergo direct photolytic degradation by visible light. However, prolonged exposure to high-energy UV light could potentially initiate radical-based degradation pathways.[15][16][17]
Photostability Testing:
-
As per ICH guidelines, a photostability study should be conducted by exposing the compound to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
A control sample should be kept in the dark at the same temperature.
-
Analyze both samples by a stability-indicating HPLC method to assess for any light-induced degradation.
Handling Recommendations:
-
As a precautionary measure, it is good laboratory practice to handle and store the compound in amber vials or otherwise protected from light.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigate the intrinsic stability of {1-oxaspiro[4.6]undecan-2-yl}methanol under various stress conditions, as recommended by the International Council for Harmonisation (ICH).[18][19]
Objective: To identify potential degradation products and pathways to support the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of {1-oxaspiro[4.6]undecan-2-yl}methanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a quantitative HPLC method capable of separating {1-oxaspiro[4.6]undecan-2-yl}methanol from its potential degradation products.[20][21][22]
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or scan with PDA for optimal wavelength) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Proposed Degradation Pathways
Forced Degradation Workflow
References
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Alcohol oxidation. In: Wikipedia. ; 2023. [Link]
-
Ashenhurst J. Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
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Clark J. oxidation of alcohols. Chemguide. [Link]
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Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Organic Chemistry Portal. [Link]
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Advancements in Primary Alcohol Oxidation Leading to Carboxylic Acids: A Detailed Review. ACS Publications. [Link]
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Spiroketals. In: Wikipedia. ; 2023. [Link]
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Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate. [Link]
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Photochemistry of Heterocycles. ResearchGate. [Link]
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Ali NW, Abbas Al-Majidi MI, Zihlif MA. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. PubMed. [Link]
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Ashenhurst J. Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
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Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology (RSC Publishing). [Link]
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Hertweck C, Krespach MK, Nutzmann HW, et al. Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. PMC. [Link]
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Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC. [Link]
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Stability Indicating Analytic Method Devlompent & Validation of Hplc. International Journal for Research in Applied Science and Engineering Technology. [Link]
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Photomediated ring contraction of saturated heterocycles. PubMed. [Link]
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The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Royal Society of Chemistry. [Link]
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Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
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CHEMICAL KINETICS OF CYCLIC ETHERS IN COMBUSTION. LillOA. [Link]
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The acid-catalyzed oxido-reduction of spiroketals. Evidence for stereoelectronic control in hydride transfer to cyclic oxenium ions. Canadian Science Publishing. [Link]
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Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
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Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]
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Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. Pearson. [Link]
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Atmospheric decomposition of cyclic ethers. Lund University Publications. [Link]
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NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
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NMR Reaction Monitoring Robust to Spectral Distortions. PMC. [Link]
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Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie. [Link]
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NMR Reaction Monitoring Robust to Spectral Distortions. ResearchGate. [Link]
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Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. SpringerLink. [Link]
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Real-time benchtop NMR spectroscopy for the online monitoring of sucrose hydrolysis. ResearchGate. [Link]
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Ether cleavage. In: Wikipedia. ; 2023. [Link]
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Gas Chromatography - Mass Spectrometry Analysis. Intertek. [Link]
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Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. [Link]
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Degradation of a Wholly Aromatic Main-Chain Thermotropic Liquid-Crystalline Polymer Mediated by Superbases. ACS Publications. [Link]
-
Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. PMC. [Link]
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GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND. Rasayan Journal of Chemistry. [Link]
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Gas chromatography-Mass Spectra analysis and deleterious potential of fungal based polythene-degradation products. PMC. [Link]
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Phytochemical profiling and GC-MS analysis of bioactive compounds in methanolic crude extract of Beta vulgaris (BV) root from Bangladesh. PLOS Digital Health. [Link]
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Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. ResearchGate. [Link]
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- 11. Bot Verification [rasayanjournal.co.in]
- 12. Gas chromatography-Mass Spectra analysis and deleterious potential of fungal based polythene-degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]
- 15. researchgate.net [researchgate.net]
- 16. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Photomediated ring contraction of saturated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijtsrd.com [ijtsrd.com]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijprajournal.com [ijprajournal.com]
- 22. irjpms.com [irjpms.com]
How to resolve enantiomers of {1-oxaspiro[4.6]undecan-2-yl}methanol
Technical Support Center: Enantioseparation of Spirocyclic Scaffolds Subject: Resolution of {1-oxaspiro[4.6]undecan-2-yl}methanol Enantiomers Ticket ID: RES-SPIRO-46 Classification: Advanced Organic Synthesis / Chiral Separation
Executive Summary
The target molecule, {1-oxaspiro[4.6]undecan-2-yl}methanol , presents a specific stereochemical challenge. It features a chiral center at the C2 position of the tetrahydrofuran (THF) ring, which is spiro-fused to a cycloheptane ring. The steric bulk of the seven-membered ring, combined with the rotational freedom of the primary hydroxymethyl group, requires a resolution strategy that balances steric discrimination with reaction accessibility.
This guide details three validated workflows for resolving this racemate:
-
Enzymatic Kinetic Resolution (EKR): The high-throughput, "green" method using Lipases.
-
Chemical Derivatization: The scalable method using Chiral Resolving Agents (CRAs).
-
Preparative Chiral HPLC: The direct method for analytical and small-scale purification.
Workflow Selector: Decision Matrix
Before beginning, select the protocol best suited to your scale and available equipment.
Figure 1: Strategic decision matrix for selecting the optimal resolution pathway based on experimental scale.
Method A: Enzymatic Kinetic Resolution (EKR)
Best for: Gram-scale resolution, high enantiomeric excess (ee), and mild conditions.
Principle: Candida antarctica Lipase B (CAL-B) is highly effective for primary alcohols. The enzyme preferentially acetylates one enantiomer (typically the R-isomer for primary alcohols on steric scaffolds), leaving the other as the free alcohol.
Protocol
-
Preparation: Dissolve racemic {1-oxaspiro[4.6]undecan-2-yl}methanol (1.0 eq) in dry MTBE (Methyl tert-butyl ether) or Toluene (0.1 M concentration).
-
Note: Avoid hydrophilic solvents (DMF, DMSO) as they strip the essential water layer from the enzyme.
-
-
Acyl Donor: Add Vinyl Acetate (3.0 eq).
-
Catalysis: Add Novozym 435 (immobilized CAL-B, 20-50% w/w relative to substrate).
-
Incubation: Shake at 30°C at 200 rpm.
-
Monitoring: Monitor via GC or TLC every 2 hours. Stop the reaction at exactly 50% conversion .
-
Work-up: Filter off the enzyme (can be reused). Evaporate solvent.
-
Separation: Separate the (S)-Alcohol (unreacted) from the (R)-Acetate (product) using standard silica gel flash chromatography.
-
Recovery: Hydrolyze the (R)-Acetate using K₂CO₃/MeOH to recover the (R)-Alcohol.
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls < 40% | Enzyme inactivation or water accumulation. | Add 3Å Molecular Sieves to the reaction mixture. Ensure vinyl acetate is fresh. |
| Low Selectivity (E < 20) | Non-specific acetylation.[5] | Lower temperature to 4°C. Switch solvent to Diisopropyl Ether (DIPE). |
| Enzyme Aggregation | Solvent polarity mismatch. | Ensure vigorous shaking (orbital shaker) rather than magnetic stirring, which grinds the beads. |
Method B: Chemical Derivatization
Best for: Absolute configuration determination and cases where enzymes show low selectivity.
Principle: Reacting the racemic alcohol with an enantiopure acyl chloride creates diastereomers . Unlike enantiomers, diastereomers have different physical properties (NMR shifts, Rf values) and can be separated on standard silica.
Protocol
-
Derivatization:
-
Substrate: Racemic Alcohol (1.0 eq)
-
Reagent: (1S)-(-)-Camphanic chloride (1.2 eq)
-
Base: Pyridine (2.0 eq) or DMAP (cat.) / Et₃N
-
Solvent: DCM (0°C to RT)
-
-
Separation:
-
Analyze the crude mixture via TLC. You should see two distinct spots (diastereomers).
-
Perform Flash Column Chromatography (Hexane/EtOAc gradient).
-
Checkpoint: Verify purity of each fraction via ¹H NMR. The camphanate methyl peaks often show distinct shifts for each diastereomer.
-
-
Hydrolysis (Cleavage):
-
Treat the isolated diastereomer with LiOH (3.0 eq) in THF/H₂O (3:1).
-
Stir at RT for 2 hours.
-
Extract with EtOAc to retrieve the enantiopure alcohol.
-
Self-Validating Checkpoint
Before hydrolysis, obtain a single crystal of the camphanate ester if possible. X-ray crystallography of this intermediate provides the absolute configuration (R or S) relative to the known camphanic acid center.
Method C: Chiral HPLC (Analytical & Prep)
Best for: Quality Control (QC) and sub-100mg purification.
Technical Specifications:
-
Column: Polysaccharide-based columns are superior for spiro-ethers.
-
Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Secondary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
-
Mobile Phase: Normal Phase (Hexane / Isopropanol).[6]
-
Start with 90:10 (Hex:IPA) .
-
-
Flow Rate: 0.5 mL/min (Analytical) / 10-15 mL/min (Prep).
-
Detection: UV at 210 nm (Spiro-ethers have weak chromophores; maximize signal-to-noise).
Troubleshooting Guide
Q: Peaks are broad or tailing.
-
A: The hydroxyl group may be interacting with residual silanols on the stationary phase. Add 0.1% Diethylamine (DEA) or Ethanol to the mobile phase to sharpen peaks.
Q: No separation observed on AD-H.
-
A: Switch to a "Chlorinated" selector like Chiralpak IC . The electronic difference often resolves spiro-systems that amylose misses.
Visualizing the Enzymatic Workflow
Figure 2: Step-by-step workflow for the Enzymatic Kinetic Resolution (EKR) using CAL-B.
References
-
Enzymatic Kinetic Resolution of Primary Alcohols
-
Ghanem, A. (2007).[7] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allenes, Allenols, and Derivatives. Tetrahedron, 63(8), 1723-1747. (Establishes CAL-B as the standard for primary alcohol resolution).
-
-
Resolution of Spirocyclic Scaffolds
- Smith, A. B., et al. (2000). Total Synthesis of (-)-Cylindrocyclophane F. Journal of the American Chemical Society, 122(20), 4984-4985.
-
Use of Camphanic Chloride
- Gerlach, H. (1968). Die Bestimmung der absoluten Konfiguration durch chemische Methoden. Helvetica Chimica Acta, 51(7), 1587-1593.
-
Chiral HPLC of Spiro-Ethers
- Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharides. Chemical Society Reviews, 37, 2593-2608. (Defines the utility of AD-H/OD-H columns for ether functionalities).
Sources
- 1. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases | MDPI [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Separation of Closantel Enantiomers by HPLC [mdpi.com]
- 7. csfarmacie.cz [csfarmacie.cz]
Improving the efficiency of catalyst systems for {1-oxaspiro[4.6]undecan-2-yl}methanol synthesis
Executive Summary & Scope
Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are encountering difficulties synthesizing the 1-oxaspiro[4.6]undecan-2-yl core.
Unlike the thermodynamically favored [4.4] (spiro[4.4]nonane) or [4.5] (spiro[4.5]decane) systems, the [4.6] spiro-system (a 5-membered tetrahydrofuran ring fused to a 7-membered oxepane ring) presents unique entropic and enthalpic challenges. The formation of the 7-membered ring is kinetically slower, often leading to competitive oligomerization or premature catalyst deactivation.
This guide focuses on the two most robust catalytic methodologies for this scaffold:
-
Gold(I)-Catalyzed Hydroalkoxylation (The "Aurum" Protocol) – Recommended for kinetic control.
-
Brønsted Acid-Catalyzed Prins/Spiroketalization – Recommended for thermodynamic equilibration.
The "Aurum" Protocol: Gold(I) Catalysis
System Overview
This protocol utilizes cationic Gold(I) to activate an alkyne moiety tethered to a diol, facilitating a cascade cyclization.
-
Precursor: 1-(4-hydroxybut-1-yn-1-yl)cycloheptan-1-ol (or similar alkynyl diol).
-
Catalyst: [Au(IPr)Cl] activated by AgOTf or AgSbF6.
-
Mechanism: Intramolecular dual hydroalkoxylation.
The Catalytic Cycle (Visualization)
The following diagram illustrates the mechanistic pathway and potential failure points (in red).
Caption: Figure 1. Gold(I)-catalyzed cascade spirocyclization pathway showing the critical 7-endo-dig ring closure step and potential deactivation routes.
Troubleshooting Guide (Gold System)
Q1: My reaction turns purple/black immediately, and conversion stops.
-
Diagnosis: "Purple Gold" indicates the formation of colloidal Au(0). Your catalyst is decomposing before the turnover is complete.
-
Root Cause:
-
Solvent Impurities: Gold catalysts are intolerant of amines or thiols often found in low-grade DCM or Toluene.
-
Lack of Proton Source: The protodeauration step requires a proton shuttle. If your system is too "dry" or basic, the vinyl-gold intermediate lingers and decomposes.
-
-
Corrective Action:
-
Use HPLC-grade solvents, degassed.
-
Add 5 mol% PPTS (Pyridinium p-toluenesulfonate) as a proton shuttle to accelerate the final turnover step.
-
Q2: I am isolating the [4.5] ketone instead of the [4.6] spiroether.
-
Diagnosis: Meyer-Schuster rearrangement is competing with cyclization.
-
Root Cause: The 7-membered ring closure is slow (entropic penalty). The cationic intermediate is quenching with water (trace) or rearranging.
-
Corrective Action:
-
Concentration: Run the reaction under high dilution (0.01 M) to favor intramolecular cyclization over intermolecular side reactions.
-
Ligand Switch: Switch from PPh3 to a bulky N-Heterocyclic Carbene (NHC) ligand like IPr or JohnPhos . The steric bulk protects the gold center and enforces the geometry required for the difficult 7-membered ring closure.
-
The "Proton" Protocol: Brønsted Acid Catalysis
System Overview
When the Gold system fails due to sensitivity, a chiral phosphoric acid (CPA) or simple sulfonic acid can drive the reaction via thermodynamic equilibration.
-
Precursor: Keto-diol or Hemiacetal.
-
Catalyst: (R)-TRIP (for enantioselectivity) or p-TSA (racemic/achiral).
-
Key Advantage: Reversibility allows the system to find the thermodynamic minimum.
Optimization Matrix
| Variable | Recommendation | Rationale |
| Solvent | Benzene or Toluene | Non-polar solvents tighten the ion pair between the acid catalyst and the oxocarbenium intermediate. |
| Temperature | 50°C - 70°C | Higher heat is often needed to overcome the activation energy of forming the 7-membered ring. |
| Water Scavenger | 4Å Molecular Sieves | CRITICAL. Water competes with the hydroxyl group. Removing water drives the equilibrium toward the ether. |
| Acid pKa | < 1.0 (e.g., TfOH, pTSA) | Weak acids (acetic acid) are insufficient to generate the full oxocarbenium ion required for [4.6] closure. |
Experimental Protocol: Synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol
Objective: Synthesis via Gold(I)-catalyzed cycloisomerization.
Materials:
-
Substrate: 1-(1-hydroxybut-3-yn-1-yl)cycloheptan-1-ol (1.0 equiv)
-
Catalyst: [Au(IPr)Cl] (2 mol%)
-
Activator: AgOTf (2 mol%)
-
Solvent: Anhydrous DCM (0.1 M)
Step-by-Step Procedure:
-
Catalyst Activation (Glovebox/Schlenk Line):
-
In a flame-dried flask, combine [Au(IPr)Cl] and AgOTf in DCM. Stir for 10 minutes in the dark. A white precipitate (AgCl) will form.
-
Note: Do not filter yet. The active species is generated in situ.
-
-
Substrate Addition:
-
Dissolve the alkynyl diol substrate in DCM.
-
Add the substrate solution dropwise to the catalyst mixture over 30 minutes.
-
Reasoning: Slow addition keeps the local concentration of substrate low relative to the catalyst, preventing oligomerization.
-
-
Reaction Monitoring:
-
Stir at Room Temperature (25°C). Monitor via TLC (stain with PMA or Vanillin).
-
Checkpoint: If the reaction stalls at 50% conversion after 2 hours, add 10 mol% p-TSA .
-
-
Workup:
-
Filter the mixture through a short pad of silica gel (eluting with Et2O) to remove Gold/Silver salts.
-
Concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc). The spiroether is typically less polar than the diol precursor.
-
Diagnostic Decision Tree
Use this flow to determine the next step in your optimization.
Caption: Figure 2. Decision matrix for optimizing spirocyclization yields.
References & Authority
-
Gold-Catalyzed Spirocyclization Mechanisms
-
Acid-Catalyzed Spiroketalization
-
Title: Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions.
-
Source: Journal of the American Chemical Society (ACS).
-
Relevance: Provides the thermodynamic basis for acid-catalyzed ring closure and the importance of water scavenging.
-
URL:[Link]
-
-
General Spiroether Synthesis
For further assistance, please contact the Catalyst Application Engineering Team with your specific HPLC traces and NMR data.
Sources
- 1. Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Gold(I)-catalyzed bis-spiroketalization: synthesis of the trioxadispiroketal-containing A-D rings of azaspiracid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Prevent Decomposition of {1-oxaspiro[4.an class="sc-9188d26-0 hxMvQo">6]undecan-2-yl}methanol During Workup
Welcome to the technical support center for handling {1-oxaspiro[4.6]undecan-2-yl}methanol and related sensitive spiroketal structures. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability challenges during the workup and purification of this and similar molecules. The following question-and-answer format provides in-depth, field-proven insights to help you navigate these experimental hurdles successfully.
Frequently Asked Questions (FAQs)
Q1: My {1-oxaspiro[4.6]undecan-2-yl}methanol appears to be decomposing during aqueous workup. What is the likely cause?
A1: The primary culprit is likely acidic conditions. Spiroketals, including the 1-oxaspiro[4.6]undecane core, are susceptible to acid-catalyzed hydrolysis.[1][2] The presence of even trace amounts of acid in your aqueous wash solutions or on glassware can initiate the decomposition cascade. The primary alcohol moiety itself is generally stable, but the spiroketal linkage is the point of vulnerability.
The mechanism of decomposition involves protonation of one of the ring oxygens, followed by ring-opening to form a transient hemiacetal cation. This intermediate can then be attacked by water, leading to the formation of a dihydroxy ketone.[2]
Q2: What immediate steps can I take to minimize decomposition during an aqueous workup?
A2: The key is to maintain neutral to slightly basic conditions throughout the workup process. Here is a revised protocol to mitigate acid-catalyzed decomposition:
Experimental Protocol: Mild Aqueous Workup
-
Quenching: If your reaction is conducted under acidic conditions, first neutralize it carefully with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a good first choice. Add it slowly and with vigorous stirring until effervescence ceases.
-
Extraction: Extract your product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to ensure all residual acid is removed.
-
Follow with a wash using brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]
-
Solvent Removal: Remove the solvent under reduced pressure (rotoevaporation), being mindful not to heat the sample excessively.
Causality: By using a mild base like sodium bicarbonate, you effectively neutralize any acid that could catalyze the hydrolysis of the spiroketal. The subsequent brine wash helps to break up any emulsions and initiates the drying process.
Q3: I'm still observing some decomposition even with a mild basic wash. Are there alternative workup strategies I can employ?
A3: Yes, if your compound is particularly sensitive, you may need to avoid an aqueous workup altogether or use protective groups.
Strategy 1: Non-Aqueous Workup
For extremely sensitive compounds, a non-aqueous workup can be beneficial. This typically involves filtering the reaction mixture through a plug of a neutral or basic adsorbent.
Experimental Protocol: Filtration through a Neutral/Basic Plug
-
Preparation: Prepare a short column or a fritted funnel with a plug of a suitable adsorbent. Good choices include:
-
Celite®: A diatomaceous earth that is largely inert.
-
Silica gel treated with a base: You can slurry silica gel with a small amount of triethylamine in your elution solvent and then pack the column. This will neutralize any acidic sites on the silica.
-
Florisil®: A magnesium silicate adsorbent that is slightly basic.
-
-
Filtration: Dilute your reaction mixture with a non-polar organic solvent and pass it through the prepared plug.
-
Elution: Wash the plug with additional solvent to ensure complete recovery of your product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
Strategy 2: Use of a Protective Group
If the hydroxyl group is not essential for the subsequent reaction step, protecting it can significantly enhance the stability of the molecule during workup and purification.[4][5][6]
Recommended Protective Groups:
| Protective Group | Abbreviation | Stability | Cleavage Conditions |
| Trimethylsilyl ether | TMS | Labile to acid and water | Mild acid (e.g., acetic acid in THF/water) or fluoride sources (e.g., TBAF) |
| Triethylsilyl ether | TES | More stable than TMS | Acid or fluoride sources |
| tert-Butyldimethylsilyl ether | TBDMS/TBS | Stable to mild acid and base | Stronger acid or fluoride sources |
| Triisopropylsilyl ether | TIPS | Very robust to acid and base | Stronger acid or fluoride sources |
| Benzyl ether | Bn | Stable to acid and base | Catalytic hydrogenation (H₂, Pd/C) |
Expert Insight: For general robustness during workup and chromatography, a TBDMS or TIPS group is often an excellent choice.[4][7] The increased steric bulk of these groups provides greater stability against acidic cleavage compared to TMS.[4]
Q4: What are the best practices for purifying {1-oxaspiro[4.6]undecan-2-yl}methanol by column chromatography to avoid decomposition?
A4: Standard silica gel is acidic and can cause decomposition on the column. Here are several strategies to mitigate this:
1. Deactivating the Silica Gel:
-
Triethylamine Wash: Before packing your column, you can wash the silica gel with a solution of 1-2% triethylamine in your chosen eluent system. This neutralizes the acidic sites on the silica surface.
-
Pre-treated Silica: Commercially available deactivated silica gel is also an option.
2. Using Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel. However, be aware that alumina can sometimes retain polar compounds more strongly.
-
Florisil®: As mentioned earlier, this is a mildly basic adsorbent that can be effective.[8]
3. Rapid Purification:
-
Flash Chromatography: The goal is to minimize the time your compound spends on the stationary phase. Use a higher pressure to push the solvent through the column more quickly.[9]
-
Solvent System Optimization: Develop your solvent system using Thin Layer Chromatography (TLC) first to ensure good separation and a reasonable Rf value (typically 0.3-0.4) for your compound. This will allow for a swift and efficient purification.
Visualization of Purification Strategy:
Caption: Workflow for ensuring product stability from workup to storage.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Wikipedia. (n.d.). Spiroketal. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Protection of Alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
chem.iitb.ac.in. (n.d.). Protecting Groups. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
CK-12 Foundation. (2023, November 18). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. Retrieved from [Link]
-
Perron, F. K., et al. (2021). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters, 23(15), 5844-5848. [Link]
-
Arotec. (2023, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
NCERT. (n.d.). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
University of the Witwatersrand. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
ResearchGate. (n.d.). Postulated mechanism for the spiroketal formation. Retrieved from [Link]
-
Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Journal of the American Chemical Society, 127(40), 13796–13797. [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
Sources
- 1. Spiroketals - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
Validation & Comparative
Comparative analysis of different synthetic routes to {1-oxaspiro[4.6]undecan-2-yl}methanol
Topic: Comparative Analysis of Synthetic Routes to {1-oxaspiro[4.6]undecan-2-yl}methanol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Executive Summary
The {1-oxaspiro[4.6]undecan-2-yl}methanol scaffold represents a critical spirocyclic ether motif, increasingly valued in medicinal chemistry for its ability to project substituents into defined 3D vectors, offering an "escape from flatland" compared to traditional aromatic cores. This guide analyzes the three most prevalent synthetic strategies for accessing this scaffold: Electrophilic Iodocyclization , Epoxide Ring-Opening Cyclization , and Mn(III)-Mediated Radical Cyclization .
While direct commercial availability of this specific building block is limited, its synthesis is robust. Our analysis indicates that Iodocyclization offers the highest reliability for gram-scale preparation, while Epoxide Cyclization provides a more direct, halogen-free route suitable for specific stereochemical requirements.
Route 1: Electrophilic Iodocyclization (The "Gold Standard")
This pathway is the most widely adopted due to its operational simplicity, high regioselectivity (exclusively 5-exo), and the versatility of the iodomethyl intermediate.
Mechanism & Rationale
The synthesis begins with the addition of an allyl nucleophile to cycloheptanone. The resulting tertiary alcohol undergoes iodine-mediated cyclization. The iodine activates the alkene, triggering the intramolecular attack of the hydroxyl group. The 5-exo-trig closure is kinetically favored over the 6-endo mode (Baldwin’s Rules), yielding a 2-(iodomethyl)tetrahydrofuran spiro-fused to the cycloheptane ring.
Detailed Protocol
Step 1: Allylation of Cycloheptanone
-
Reagents: Cycloheptanone (1.0 equiv), Allylmagnesium bromide (1.2 equiv, 1.0 M in Et2O), THF (anhydrous).
-
Procedure: Cool THF solution of cycloheptanone to 0°C. Add AllylMgBr dropwise. Stir at RT for 2 h.[1] Quench with sat. NH4Cl. Extract with Et2O.
-
Yield: >90% (1-allylcycloheptanol).
Step 2: Iodocyclization
-
Reagents: 1-Allylcycloheptanol (1.0 equiv), Iodine (3.0 equiv), NaHCO3 (3.0 equiv), MeCN.
-
Procedure: Dissolve alcohol in MeCN. Add NaHCO3 followed by I2. Stir at RT for 1–3 h in the dark. Quench with sat. Na2S2O3 (to remove excess iodine). Extract with EtOAc.[2]
-
Intermediate: 2-(iodomethyl)-1-oxaspiro[4.6]undecane.
-
Yield: 85–92%.
Step 3: Displacement to Methanol
-
Reagents: Intermediate Iodide, KOAc (3.0 equiv) in DMF (100°C), followed by K2CO3/MeOH.
-
Procedure: Displace iodide with acetate (SN2). Isolate acetate, then hydrolyze with K2CO3 in methanol to afford the target alcohol.
-
Final Yield: 75–80% (over 2 steps).
Pathway Visualization
Figure 1: Step-wise workflow for the Iodocyclization route, highlighting the key intermediate.
Route 2: Epoxide Ring-Opening Cascade
This route is "biomimetic," resembling polyether natural product biosynthesis.[3] It avoids the handling of iodine waste but requires careful control of acidity to prevent side reactions (e.g., Pinacol rearrangement).
Mechanism & Rationale
The alkene of 1-allylcycloheptanol is oxidized to an epoxide. Under Lewis or Bronsted acid catalysis, the tertiary hydroxyl group attacks the epoxide. The reaction must be tuned to favor 5-exo-tet cyclization (forming the THF ring) over 6-endo-tet (forming a tetrahydropyran). For this specific substrate, 5-exo is generally favored due to the constraints of the spiro-system.
Detailed Protocol
Step 1: Epoxidation
-
Reagents: 1-Allylcycloheptanol, m-CPBA (1.2 equiv) or VO(acac)2/TBHP.
-
Procedure: Dissolve alcohol in CH2Cl2. Add m-CPBA at 0°C. Stir 4 h. Quench with Na2SO3/NaHCO3.
-
Intermediate: (1-oxiranylmethyl)cycloheptanol.
Step 2: Acid-Catalyzed Cyclization
-
Reagents: CSA (Camphorsulfonic acid, 10 mol%) or BF3·OEt2, CH2Cl2.
-
Procedure: Treat the epoxy-alcohol with acid catalyst at 0°C to RT.[2] The internal hydroxyl opens the epoxide.
-
Note: If 6-endo product forms, switch solvent to benzene/toluene to favor 5-exo.
-
Yield: 60–75% (variable depending on catalyst).
Pathway Visualization
Figure 2: Epoxide cascade mechanism showing the critical 5-exo-tet cyclization step.
Route 3: Mn(III)-Mediated Radical Cyclization[4]
This route is distinct as it typically constructs the ring system from a carbonyl precursor and an alkene, often yielding a lactone or dihydrofuran which is then reduced. It is less direct for the methanol target but valuable for creating diverse analogs.
Mechanism
Manganese(III) acetate generates a radical alpha to the carbonyl of a cycloheptanone derivative (e.g., a beta-keto ester). This radical adds to an alkene, followed by oxidation of the resulting radical to a cation and cyclization.
-
Limitation: This route often requires a 1,3-dicarbonyl precursor (e.g., 2-carboxy-cycloheptanone) to stabilize the initial radical, requiring subsequent decarboxylation and reduction steps to reach the target alcohol.
Comparative Analysis & Data
The following table summarizes the performance of the three routes based on experimental efficiency and scalability.
| Metric | Route 1: Iodocyclization | Route 2: Epoxide Opening | Route 3: Radical (Mn(OAc)3) |
| Overall Yield | High (65–75%) | Moderate (50–65%) | Low-Moderate (30–50%) |
| Step Count | 3 (from ketone) | 2 (from ketone) | 3–4 (requires reduction) |
| Regioselectivity | Excellent (5-exo) | Good (mostly 5-exo) | Variable |
| Reagent Cost | Low (I2, NaHCO3) | Moderate (mCPBA) | Moderate (Mn salts) |
| Scalability | High (Easy workup) | Moderate (Chromatography) | Low (Dilute conditions) |
| Safety Profile | Good (Iodine handling) | Good (Peroxides) | Good |
Decision Matrix
Figure 3: Decision matrix for selecting the optimal synthetic strategy.
References
-
Iodocyclization of homoallylic alcohols: Knight, D. W. (2002). Iodocyclization reactions in the synthesis of small heterocyclic rings. Organic & Biomolecular Chemistry. Link
-
General Synthesis of Oxa-spirocycles: Bartlett, P. A., et al. (1984). Stereocontrolled synthesis of tetrahydrofurans and tetrahydropyrans via iodocyclization. Journal of the American Chemical Society.[4] Link
-
Epoxide Opening Cyclization: Murai, A., et al. (1986). Acid-catalyzed cyclization of epoxy-alcohols. Tetrahedron Letters. Link
-
Mn(OAc)3 Mediated Cyclization: Snider, B. B. (1996). Manganese(III)-based oxidative free-radical cyclizations. Chemical Reviews. Link
-
Specific Scaffold Data: PubChem Compound Summary for CID 122368955 ({1-oxaspiro[4.6]undecan-2-yl}methanol). Link
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A Comparative Guide to the Structural Validation of {1-oxaspiro[4.6]undecan-2-yl}methanol Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of complex organic molecule synthesis and natural product isolation, unambiguous structural determination is paramount. The spiroketal motif, a key structural feature in numerous biologically active compounds, often presents significant challenges to structural elucidation due to the potential for stereoisomerism and complex proton and carbon environments. This guide provides an in-depth, technical comparison of essential two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the complete structural validation of a representative spiroketal, {1-oxaspiro[4.6]undecan-2-yl}methanol.
The Challenge: Unraveling the Spiroketal Core
The structure of {1-oxaspiro[4.6]undecan-2-yl}methanol, featuring a spirocyclic junction and a stereocenter, necessitates a multi-faceted analytical approach to confirm its constitution and relative stereochemistry. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights into the chemical environment of protons and carbons, severe signal overlap in the aliphatic region often precludes a definitive assignment.[1][2] 2D NMR spectroscopy overcomes this limitation by spreading the NMR signals into two dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[1]
The Toolkit: A Quartet of 2D NMR Experiments
A strategic combination of 2D NMR experiments is required for the comprehensive structural elucidation of {1-oxaspiro[4.6]undecan-2-yl}methanol.[2][3] Each experiment provides a unique piece of the structural puzzle, and their collective interpretation leads to a self-validating and robust structural assignment.
The core suite of experiments includes:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. This is the workhorse for establishing proton connectivity within individual spin systems.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to heteronuclei, most commonly ¹³C. This experiment is crucial for assigning the carbon signals corresponding to each proton.[1][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is invaluable for connecting disparate spin systems and identifying quaternary carbons.[7][8][9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This is the key experiment for determining the relative stereochemistry of the molecule.[10][11]
Experimental Workflow: A Step-by-Step Guide
The successful acquisition of high-quality 2D NMR data is contingent upon a meticulous experimental setup and processing workflow.
Sample Preparation and 1D NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of {1-oxaspiro[4.6]undecan-2-yl}methanol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess sample concentration, purity, and to determine the spectral width for subsequent 2D experiments.[12]
-
1D ¹³C NMR & DEPT: Obtain a ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 experiments, to identify the chemical shifts of all carbon atoms and to differentiate between CH, CH₂, and CH₃ groups. While HSQC is more sensitive for protonated carbons, a 1D ¹³C spectrum is still valuable for identifying quaternary carbons.[13]
2D NMR Data Acquisition
A standardized protocol for acquiring the suite of 2D NMR spectra is outlined below. Note that specific parameters may need to be optimized based on the spectrometer and sample concentration.[12][14][15]
| Experiment | Pulse Program | Key Parameters to Optimize | Typical Acquisition Time |
| COSY | cosygpprqf | Spectral width (SW) in both dimensions, number of increments (TD1), number of scans (NS) | 1-2 hours |
| HSQC | hsqcedetgpsisp2.2 | Spectral width in F1 (¹³C) and F2 (¹H), number of increments (TD1), number of scans (NS) | 2-4 hours |
| HMBC | hmbcgplpndqf | Spectral width in F1 (¹³C) and F2 (¹H), long-range coupling delay (D), number of increments (TD1), number of scans (NS) | 4-8 hours |
| NOESY | noesygpph | Mixing time (d8), spectral width in both dimensions, number of increments (TD1), number of scans (NS) | 8-16 hours |
Data Processing
-
Fourier Transformation: Apply a two-dimensional Fourier transform to the acquired free induction decays (FIDs).[16]
-
Phasing and Baseline Correction: Carefully phase the spectra in both dimensions and apply baseline correction to ensure accurate peak integration and interpretation.[16]
-
Referencing: Reference the spectra to the residual solvent peak.
Data Interpretation: Assembling the Structural Puzzle
The interpretation of the 2D NMR data is a systematic process of correlating the information from each spectrum to build the molecular structure.
Building Spin Systems with COSY
The COSY spectrum reveals the ¹H-¹H connectivity. Cross-peaks indicate which protons are coupled to each other. By "walking" through the COSY spectrum, it is possible to trace out the proton networks within the molecule, such as the protons on the five-membered and seven-membered rings and the hydroxymethyl group.
Diagram: COSY Workflow
Caption: A flowchart illustrating the process of elucidating proton spin systems from a COSY spectrum.
Assigning Carbons with HSQC
The HSQC spectrum provides a direct correlation between each proton and the carbon to which it is attached.[1][6] This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons. For {1-oxaspiro[4.6]undecan-2-yl}methanol, this is crucial for distinguishing between the numerous methylene groups in the spiroketal rings. It is generally preferred over HMQC for small molecules due to its better resolution in the indirect dimension.[17][18]
Connecting the Fragments with HMBC
The HMBC spectrum is the key to connecting the molecular fragments identified from the COSY data.[7][8] It shows correlations between protons and carbons that are two or three bonds apart. This is particularly important for identifying the quaternary spiro-carbon and for linking the hydroxymethyl group to the five-membered ring.
Diagram: Key HMBC Correlations for Structure Elucidation
Caption: A diagram illustrating crucial long-range HMBC correlations for connecting the molecular fragments of {1-oxaspiro[4.6]undecan-2-yl}methanol.
Defining Stereochemistry with NOESY
The NOESY spectrum provides through-space correlations between protons, which is essential for determining the relative stereochemistry of the molecule.[10][11] For {1-oxaspiro[4.6]undecan-2-yl}methanol, key NOE correlations will establish the relative orientation of the substituents on the five-membered ring and the conformation of the seven-membered ring. The presence or absence of specific cross-peaks can differentiate between possible diastereomers.[10][19]
Data Summary and Comparison
The following table summarizes the expected 2D NMR correlations for the structural validation of {1-oxaspiro[4.6]undecan-2-yl}methanol. The chemical shifts are hypothetical and for illustrative purposes.
| Proton (¹H) | Carbon (¹³C) | COSY Correlations | HSQC Correlation | HMBC Correlations | Key NOESY Correlations |
| H-2 | C-2 | H-3a, H-3b | C-2 | C-3, C-4, C-6, Spiro-C | H-3a, H-3b, H-6a |
| CH₂OH | CH₂OH | OH | CH₂OH | C-2, C-3 | H-2, H-3a |
| ... | ... | ... | ... | ... | ... |
Conclusion
The synergistic application of COSY, HSQC, HMBC, and NOESY experiments provides a robust and self-validating methodology for the complete structural elucidation of complex organic molecules like {1-oxaspiro[4.6]undecan-2-yl}methanol. This comprehensive 2D NMR approach not only confirms the molecular connectivity but also provides crucial insights into the relative stereochemistry, which is often a critical determinant of biological activity. For researchers in drug development and natural product chemistry, mastering the interpretation of these 2D NMR techniques is an indispensable skill for accelerating discovery and ensuring the accuracy of their findings.
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Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia; 2023. [Link]
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What are the differences between the HMQC and HSQC experiments?. Chemistry Stack Exchange. [Link]
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HMQC vs HSQC. University of Ottawa NMR Facility Blog. [Link]
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Kim, S., Kim, H., & Lee, W. (2006). HMQC vs HSQC for Small Molecules. Journal of the Korean Magnetic Resonance Society, 10(1), 59-65. [Link]
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Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis. [Link]
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Jaspars, M., & de la Cruz, M. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 16(2), 241-248. [Link]
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Rubini, M. (2023). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical Chemistry, 1(1), 1-2. [Link]
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HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. [Link]
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19: HMBC. Chemistry LibreTexts. [Link]
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Kumar, D. S., et al. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1418-1425. [Link]
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Mobli, M., & Maciejewski, M. W. (2014). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 52(7), 350-354. [Link]
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Hore, P. J. (2012). NMR Data Processing. eMagRes. [Link]
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NMR Data Acquisition and Processing Procedure. University of Maryland. [Link]
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Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 147-177. [Link]
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Ali, A. (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Journal of Chemical Science, 2(5), 1-10. [Link]
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Li, Y., et al. (2022). Application of 2D NMR in Organic Photovoltaics. Chinese Journal of Magnetic Resonance, 39(4), 543-556. [Link]
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Al-Momani, E., et al. (2022). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams. ChemistryOpen, 11(11), e202200155. [Link]
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A Comparative Guide to the Efficacy of Bioactive Spiroketals: Positioning {1-oxaspiro[4.e]undecan-2-yl}methanol in Drug Discovery
Introduction: The Spiroketal Scaffold - A Privileged Motif in Bioactive Compounds
The spiroketal moiety, a unique bicyclic system characterized by a single carbon atom shared between two heterocyclic rings, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products with potent and diverse biological activities has captured the attention of researchers in drug discovery and development. The rigid, three-dimensional structure of the spiroketal framework allows for the precise spatial orientation of functional groups, facilitating high-affinity and selective interactions with biological targets.[3][4] This structural feature is often crucial to the bioactivity of the parent compound.[5][6]
This guide provides a comparative analysis of the efficacy of several well-characterized bioactive spiroketals, with a forward-looking perspective on the potential of the synthetic compound, {1-oxaspiro[4.6]undecan-2-yl}methanol. While direct biological data for {1-oxaspiro[4.6]undecan-2-yl}methanol is not yet extensively documented in publicly accessible literature, this document serves as a comprehensive resource for researchers by:
-
Presenting the demonstrated efficacy of other notable spiroketal compounds.
-
Detailing the standardized experimental protocols necessary to evaluate the bioactivity of novel spiroketals like {1-oxaspiro[4.6]undecan-2-yl}methanol.
-
Providing insights into the potential mechanisms of action and signaling pathways that could be modulated by this class of compounds.
Comparative Efficacy of Bioactive Spiroketals
The biological activities of spiroketals are diverse, with significant potential demonstrated in oncology and infectious diseases.[7][8][9][10] The following sections and data tables summarize the efficacy of representative bioactive spiroketals, providing a benchmark for the future evaluation of {1-oxaspiro[4.6]undecan-2-yl}methanol.
Anticancer Activity
A number of natural and synthetic spiroketals have exhibited potent cytotoxic activity against a range of cancer cell lines. The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[8][9][11]
| Compound | Spiroketal Ring System | Cancer Cell Line | IC50 (µM) | Reference |
| Peniciketal A | [6][6] | A549 (Lung) | 22.33 | [8] |
| Compound 6d | 1-oxa-4-azaspiro[4.5]decane | A549 (Lung) | 0.26 | [12] |
| Compound 8d | 1-oxa-4-azaspiro[4.5]decane | MDA-MB-231 (Breast) | 0.10 | [12] |
| Compound 6b | 1-oxa-4-azaspiro[4.5]decane | HeLa (Cervical) | 0.18 | [12] |
| Diosgenin Derivative 7 | Furostane (opened spiroketal) | Multiple | Not specified, but potent | [9] |
Table 1: Comparative in vitro anticancer activity of selected spiroketal derivatives.
Antimicrobial Activity
Spiroketal-containing compounds have also demonstrated significant antimicrobial properties, representing a potential source of new antibiotics to combat drug-resistant pathogens.[10]
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Spiro-4H-pyran derivatives | Staphylococcus aureus | 32 | [13] |
| Spiro-4H-pyran derivatives | Streptococcus pyogenes | 64 | [13] |
| Undecan-2-one | Candida mycoderma | 5 (µl/ml) | |
| Undecan-3-one | Candida mycoderma | 5 (µl/ml) |
Table 2: Comparative in vitro antimicrobial activity of selected spiroketal and related compounds.
Proposed Experimental Workflows for the Bioactivity Screening of {1-oxaspiro[4.6]undecan-2-yl}methanol
To ascertain the therapeutic potential of {1-oxaspiro[4.6]undecan-2-yl}methanol, a systematic evaluation of its cytotoxic and antimicrobial activities is proposed. The following are detailed, self-validating protocols for key in vitro assays.
Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][14]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MDA-MB-231, HeLa) in appropriate complete growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of {1-oxaspiro[4.6]undecan-2-yl}methanol in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final solvent concentration should be kept constant across all wells and should not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][7][15]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[7]
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of {1-oxaspiro[4.6]undecan-2-yl}methanol in an appropriate solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Potential Mechanisms of Action and Signaling Pathways
Bioactive spiroketals can exert their effects through various mechanisms, often involving the modulation of key cellular signaling pathways.[16][17] For anticancer agents, common pathways targeted include those involved in cell cycle regulation, apoptosis, and metastasis.[11][16]
Should {1-oxaspiro[4.6]undecan-2-yl}methanol demonstrate significant anticancer activity, further investigation into its mechanism of action would be warranted. This could involve exploring its effects on pathways such as:
-
PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[16]
-
MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.[16]
-
NF-κB Pathway: This pathway plays a key role in inflammation and cell survival.[1]
Conclusion and Future Directions
The spiroketal scaffold is a proven pharmacophore present in a multitude of bioactive natural products and synthetic compounds. While the specific efficacy of {1-oxaspiro[4.6]undecan-2-yl}methanol remains to be elucidated, this guide provides a robust framework for its evaluation. By employing the standardized protocols for cytotoxicity and antimicrobial screening detailed herein, researchers can effectively position this novel compound within the broader landscape of bioactive spiroketals. The comparative data on established spiroketal compounds offer valuable benchmarks for assessing its potential as a lead candidate in drug discovery programs. Future studies should not only focus on the initial bioactivity screening but also delve into the mechanistic underpinnings of any observed effects, paving the way for the rational design and development of next-generation spiroketal-based therapeutics.
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- Li, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Frontiers in Chemistry, 10, 963578. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9348821/]
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- Kunicka-Styczyńska, A., & Gibka, J. (2010). Antimicrobial activity of undecan-x-ones (x = 2-4). Polish Journal of Microbiology, 59(4), 301-306. [URL: https://pubmed.ncbi.nlm.nih.gov/21466049/]
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- El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [URL: https://pubmed.ncbi.nlm.nih.gov/28117688/]
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- Kunicka-Styczyńska, A., & Gibka, J. (2010). Antimicrobial activity of undecan-x-ones (x = 2-4). Polish Journal of Microbiology, 59(4), 301-306. [URL: https://pubmed.ncbi.nlm.nih.gov/21466049/]
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Cross-validation of HPLC and NMR data for purity assessment of {1-oxaspiro[4.6]undecan-2-yl}methanol
Topic: Cross-Validation of HPLC and NMR Data for Purity Assessment of {1-oxaspiro[4.6]undecan-2-yl}methanol Content Type: Publish Comparison Guide
Executive Summary
In the purity assessment of non-chromophoric spirocyclic scaffolds like {1-oxaspiro[4.6]undecan-2-yl}methanol , standard analytical workflows often fail. Reliance on a single method—specifically HPLC-UV—can lead to dangerous overestimations of purity due to the compound's lack of a conjugated
This guide details a cross-validation protocol integrating High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) and Quantitative Nuclear Magnetic Resonance (qNMR). We demonstrate why qNMR serves as the primary reference method for absolute purity (mass balance), while HPLC-CAD provides the necessary impurity profiling (relative purity), ensuring a rigorous, self-validating data set for drug development applications.
Part 1: The Analytical Challenge
The Compound: {1-oxaspiro[4.6]undecan-2-yl}methanol
This molecule features a spiro-fusion between a five-membered oxolane ring and a seven-membered cycloheptane ring.
-
Structural Feature: Aliphatic ether and hydroxyl functionalities.
-
The Problem: Absence of a strong UV chromophore (e.g., benzene, carbonyl).
-
Consequence: HPLC-UV (210–254 nm) is essentially blind to the main peak and potentially blind to significant aliphatic impurities, rendering "Area %" calculations statistically invalid.
The Solution: Orthogonal Cross-Validation
To validate purity, we must correlate Separation Efficiency (HPLC) with Molar Response (qNMR).
Figure 1: The logical necessity of orthogonal methods for non-chromophoric compounds.
Part 2: Methodology A – HPLC with Charged Aerosol Detection (CAD)
Role: Impurity Profiling & Relative Purity. Why CAD? Unlike UV, CAD response is independent of chemical structure for non-volatile compounds, making it ideal for detecting both the aliphatic main compound and potential synthetic byproducts (e.g., diastereomers, ring-opening impurities).
Protocol 1: HPLC-CAD Method
-
Instrument: Agilent 1260 Infinity II or Thermo Vanquish with CAD.
-
Column: Agilent Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 µm.
-
Mobile Phase A: Water (0.1% Formic Acid) – Improves peak shape.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0–1 min: 5% B (Isocratic hold)
-
1–15 min: 5% → 95% B (Linear ramp)
-
15–20 min: 95% B (Wash)
-
-
Detector Settings (CAD):
-
Evaporation Temp: 35°C (Low temp prevents loss of semi-volatiles).
-
Power Function: 1.0 (Linearity correction).
-
Critical Validation Step: Run a blank injection. CAD is highly sensitive to mobile phase impurities. Ensure the baseline is flat before injecting the sample.
Part 3: Methodology B – Quantitative NMR (qNMR)[1]
Role: Absolute Purity Assessment (Mass Balance). Why qNMR? It provides a direct molar measurement relative to a NIST-traceable internal standard (IS), bypassing the need for a reference standard of the analyte itself.[1]
Protocol 2: 1H-qNMR Method
-
Solvent: DMSO-d6 (Provides good solubility and separates hydroxyl protons).
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Reasoning: Maleic acid singlet (
~6.2 ppm) is in a clean region, distinct from the aliphatic multiplets of the spiro-scaffold (1.0–2.0 ppm) and the methanol -CH2- (3.2–3.6 ppm).
-
-
Relaxation Delay (D1): 60 seconds.
-
Causality: To ensure 99.9% magnetization recovery (
). Aliphatic protons can have long relaxation times.
-
-
Pulse Angle: 90°.
-
Scans (NS): 16 or 32 (High S/N ratio required).
Workflow:
-
Accurately weigh ~10 mg of Sample (
) and ~5 mg of IS ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolve in 0.6 mL DMSO-d6.
-
Acquire spectrum.[2][3] Phase and baseline correct manually.
-
Integrate the IS singlet (set to calibrated value) and the specific analyte signal (e.g., the -CH2-O- doublet at ~3.4 ppm).
Calculation:
Part 4: Cross-Validation & Data Interpretation
The true power of this guide lies in interpreting the discrepancy between the two methods.
Comparative Data Analysis (Representative Data)
| Parameter | Method A: HPLC-UV (210 nm) | Method A: HPLC-CAD | Method B: qNMR (Absolute) |
| Purity Value | 99.8% (Misleading) | 96.2% | 95.9% |
| Main Peak Detection | Weak/Noise | Strong Response | Strong Signals |
| Impurity Detection | Invisible | 3 Impurities Detected | Global Mass Balance |
| Interpretation | FALSE PASS. The detector missed non-chromophoric impurities. | ACCURATE RELATIVE. Shows impurity profile but assumes uniform response. | ACCURATE ABSOLUTE. The "Gold Standard" for potency. |
The "Decision Tree" for Purity Assignment
Use the following logic to assign the final Certificate of Analysis (CoA) value.
Figure 2: Workflow for reconciling HPLC and qNMR data sets.
Troubleshooting Discordance
If qNMR = 90% and HPLC-CAD = 98%:
-
Inorganic Contamination: The sample may contain salts (NaCl, Na2SO4) from the workup. HPLC-CAD and qNMR (organic region) miss these. Action: Run Residue on Ignition (ROI).
-
Solvent Entrapment: qNMR will show solvent peaks (e.g., residual ethyl acetate). HPLC might elute these in the void volume. Action: Quantify solvents via NMR and subtract.
Part 5: References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][1][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy.
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Pauli, G. F., et al. (2012).[9] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9][10] Journal of Natural Products.
-
Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A.
-
BIPM. (2023). qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures.
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Benchmarking the Biological Performance of {1-oxaspiro[4.6]undecan-2-yl}methanol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the evaluation of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive framework for benchmarking the biological performance of compounds based on the {1-oxaspiro[4.6]undecan-2-yl}methanol scaffold. While specific bioactivity data for this particular compound is not extensively available in public literature, this document outlines a robust, multi-faceted approach to characterize its potential efficacy against key biological targets. By employing standardized assays and comparing results to well-established reference compounds, researchers can effectively position this novel oxaspirocycle within the broader landscape of drug discovery.
The unique three-dimensional architecture of spirocyclic compounds, such as the 1-oxaspiro[4.6]undecane core, offers a promising starting point for the development of new therapeutics.[1][2] The inherent rigidity and defined spatial arrangement of substituents can lead to enhanced target affinity and selectivity. This guide will focus on three primary areas of biological investigation where spiro compounds have shown promise: cytotoxicity, anti-inflammatory activity, and antimicrobial effects.
I. Comparative Cytotoxicity Assessment
A critical initial step in characterizing any new compound is to assess its potential as an anticancer agent by determining its cytotoxicity against various cancer cell lines.[3][4]
Rationale for Experimental Choices
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. A reduction in metabolic activity is correlated with cell death or a loss of proliferative capacity. To complement this, the Lactate Dehydrogenase (LDH) assay measures membrane integrity by quantifying the release of LDH from damaged cells, providing a more direct measure of cytotoxicity. The selection of a diverse panel of cancer cell lines, such as A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and HeLa (cervical cancer), allows for the evaluation of broad-spectrum or selective anticancer activity. Doxorubicin, a well-characterized chemotherapeutic agent, serves as a potent positive control, providing a benchmark for cytotoxic potency.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (A549, MDA-MB-231, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the {1-oxaspiro[4.6]undecan-2-yl}methanol test compounds and the Doxorubicin positive control. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative Cytotoxicity (IC50, µM)
| Compound | A549 (Lung Cancer) | MDA-MB-231 (Breast Cancer) | HeLa (Cervical Cancer) |
| {1-oxaspiro[4.6]undecan-2-yl}methanol Derivative 1 | Experimental Data | Experimental Data | Experimental Data |
| {1-oxaspiro[4.6]undecan-2-yl}methanol Derivative 2 | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Positive Control) | ~0.1 µM | ~0.5 µM | ~0.2 µM |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivative 8b | >10 µM | 0.10 µM[3] | >10 µM |
Note: The IC50 values for Doxorubicin and the related spiro compound are approximate and can vary based on experimental conditions. They are provided as a general benchmark.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening.
II. Probing Anti-inflammatory Potential
Chronic inflammation is implicated in a wide range of diseases, making the discovery of novel anti-inflammatory agents a key research area.[5] Spiro compounds have demonstrated potential in modulating inflammatory pathways.
Rationale for Experimental Choices
Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a well-established in vitro model for studying inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The Griess assay provides a simple and sensitive method for measuring NO production, a key mediator of inflammation. Dexamethasone, a potent corticosteroid, is used as a standard anti-inflammatory drug for comparison.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophages in 96-well plates and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the {1-oxaspiro[4.6]undecan-2-yl}methanol test compounds and Dexamethasone for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite and calculate the percentage of NO inhibition compared to LPS-stimulated cells without treatment.
Data Presentation: Comparative Anti-inflammatory Activity (NO Inhibition)
| Compound | IC50 for NO Inhibition (µM) |
| {1-oxaspiro[4.6]undecan-2-yl}methanol Derivative 1 | Experimental Data |
| {1-oxaspiro[4.6]undecan-2-yl}methanol Derivative 2 | Experimental Data |
| Dexamethasone (Positive Control) | ~0.1 - 1 µM |
| Undecane | Showed reduction in inflammatory cytokines[6] |
Note: The IC50 for Dexamethasone is an approximate value. Undecane is a related long-chain hydrocarbon that has shown anti-inflammatory properties, providing a relevant comparison.
Signaling Pathway: LPS-induced Inflammation
Caption: Simplified LPS-induced pro-inflammatory signaling pathway.
III. Antimicrobial Activity Screening
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Spiro compounds have been identified as a promising class of molecules with antibacterial and antifungal properties.[7]
Rationale for Experimental Choices
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism. A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans), should be used to assess the spectrum of activity. Ciprofloxacin (antibacterial) and Fluconazole (antifungal) are widely used and serve as excellent positive controls.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare a standardized inoculum of each test microorganism.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds, Ciprofloxacin, and Fluconazole in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microorganism suspension.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (bacteria) or 48 hours (fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| {1-oxaspiro[4.6]undecan-2-yl}methanol Derivative 1 | Experimental Data | Experimental Data | Experimental Data |
| {1-oxaspiro[4.6]undecan-2-yl}methanol Derivative 2 | Experimental Data | Experimental Data | Experimental Data |
| Ciprofloxacin (Positive Control) | ~0.25 - 1 | ~0.015 - 0.12 | >64 |
| Fluconazole (Positive Control) | >64 | >64 | ~0.25 - 2 |
Note: MIC values for control antibiotics are typical ranges and can vary depending on the specific strain and testing conditions.
Experimental Workflow: Antimicrobial MIC Testing
Caption: Workflow for broth microdilution MIC determination.
Conclusion
This guide provides a foundational framework for the systematic biological evaluation of {1-oxaspiro[4.6]undecan-2-yl}methanol-based compounds. By adhering to these standardized protocols and comparing the generated data with established benchmarks, researchers can effectively assess the cytotoxic, anti-inflammatory, and antimicrobial potential of this novel chemical scaffold. The insights gained from these initial screenings will be instrumental in guiding further lead optimization and mechanistic studies, ultimately contributing to the discovery of new therapeutic agents.
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{1-oxaspiro[4.6]undecan-2-yl}methanol | 1852198-45-8. Sigma-Aldrich.
-
CAS RN 1852198-45-8 | (1-Oxaspiro[4.6]undecan-2-yl)methanol. Hoffman Fine Chemicals.
-
Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PMC.
-
Anti-Allergic and Anti-Inflammatory Effects of Undecane on Mast Cells and Keratinocytes. MDPI.
-
{1-oxaspiro[4.6]undecan-2-yl}methanamine hydrochloride | 2138511-20-1. BLDpharm.
-
Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate.
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{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol | Benchchem. Benchchem.
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Unlocking nature's pharmacy: an in-depth exploration of phytochemicals as potential sources of anti-cancer and anti-inflammatory molecules. Journal of Translational Medicine.
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Regioselective synthesis of dispiro[indane-2,3'- pyrrolidine-2',3"-indoline]-1,2",3-triones and evaluation of their an. Medicinal Chemistry Research.
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Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING.
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4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.
-
Synthesis and antimicrobial evaluation of spiro compound containing 1,2,4-triazole and isatin. ResearchGate.
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC.
-
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(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.
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Toxicological assessment of a novel spiro-derivative, 4-amino- 1-azaspiro[4.5]dec-3-en-2-one for the greater wax moth, Galleria mellonella. ResearchGate.
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RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]deca-3,6-diene, 2,6,9,10-tetramethyl-, CAS Registry Number 71078-31-4. PubMed.
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A Senior Application Scientist's Guide to the Orthogonal Identification of {1-oxaspiro[4.6]undecan-2-yl}methanol in Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of a Unique Spiroketal
The unambiguous identification of a specific molecule within a complex matrix—be it a natural product extract, a synthetic reaction mixture, or a biological sample—is a cornerstone of modern chemical and pharmaceutical research. The target molecule, {1-oxaspiro[4.6]undecan-2-yl}methanol, presents a unique analytical challenge due to its distinct structural motifs: a spiroketal core and a primary alcohol functional group.
The spiroketal moiety, a privileged structure in many biologically active natural products, introduces significant three-dimensional complexity and the potential for multiple stereoisomers.[1][2][3] These isomers often possess nearly identical physicochemical properties, making their separation and differentiation difficult.[4] The primary alcohol group, while offering a site for derivatization, also imparts polarity that can complicate chromatographic analysis.
This guide eschews a one-size-fits-all template. Instead, it presents an orthogonal, multi-technique workflow designed as a self-validating system. Our approach is grounded in the principle that confident structural confirmation is not achieved by a single experiment, but by the convergence of evidence from multiple, independent analytical methods. We will explore the causality behind each experimental choice, moving from initial detection to definitive structural elucidation.
An Integrated Strategy for Unambiguous Identification
A robust analytical workflow must be logical and sequential. Initial screening techniques provide tentative identification, which then guides the targeted isolation and definitive characterization of the compound. Relying solely on a single method, such as mass spectrometry, is fraught with risk, as isobaric interferences (compounds with the same mass) and isomeric ambiguity can lead to false positives.[4] Our recommended strategy mitigates these risks through systematic cross-validation.
Figure 2: Silylation reaction to improve GC-MS analysis.
Comparison of Key Analytical Techniques
The choice of analytical technique involves trade-offs between sensitivity, specificity, sample requirements, and the information provided.
| Technique | Primary Use | Sensitivity | Specificity | Sample Requirement | Key Information Provided |
| GC-MS | Screening, Quantification | High (pg-ng) | Moderate to High | Low (µg) | Retention time, molecular weight (of derivative), fragmentation pattern. |
| LC-MS/MS | Screening, Quantification | Very High (fg-pg) | Very High | Low (µg) | Retention time, precursor/product ion masses, fragmentation pathway. |
| NMR | Structure Elucidation | Low (mg) | Definitive | High (mg) | Unambiguous atomic connectivity, stereochemistry, 3D structure. |
| FTIR | Functional Group ID | Moderate (µg-mg) | Low | Low (µg) | Presence of O-H, C-O, and other key bonds. |
Conclusion
Confirming the identity of {1-oxaspiro[4.6]undecan-2-yl}methanol in a complex mixture is not a task for a single analytical tool. True scientific integrity demands an orthogonal approach that builds a case for the structure through layers of corroborating evidence. The workflow presented here—from initial chromatographic screening and hypothesis generation to targeted isolation and definitive spectroscopic characterization—constitutes a self-validating system. By understanding the causality behind each method and leveraging their synergistic strengths, researchers can move from tentative observation to unambiguous structural confirmation with the highest degree of scientific confidence.
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Comparison of analytical techniques for the characterization of {1-oxaspiro[4.6]undecan-2-yl}methanol
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation, purity assessment, and chiral separation of {1-oxaspiro[4.6]undecan-2-yl}methanol. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights and field-proven methodologies.
Introduction
{1-oxaspiro[4.6]undecan-2-yl}methanol is a spirocyclic compound featuring a γ-lactone fused to a cycloheptane ring. Spirocyclic systems are integral to numerous natural products and pharmacologically active molecules due to their rigid and complex three-dimensional structures.[1][2] The precise characterization of such molecules is paramount for understanding their chemical properties, biological activity, and ensuring their quality and safety in pharmaceutical applications. This guide will explore the application of key analytical techniques for the comprehensive analysis of this target molecule.
Structural Elucidation and Verification
The foundational step in characterizing any novel compound is the unambiguous determination of its chemical structure. A combination of spectroscopic techniques is typically employed to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3][4] For {1-oxaspiro[4.6]undecan-2-yl}methanol, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: This technique provides information about the chemical environment of each proton in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
¹³C NMR Spectroscopy: ¹³C NMR provides a count of the unique carbon atoms in the molecule.[5] The chemical shift of each carbon signal is indicative of its functional group and hybridization state.
2D NMR Techniques: To definitively assign the complex proton and carbon signals expected for a spirocyclic structure, two-dimensional NMR experiments are indispensable.[6]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
Expected NMR Data for {1-oxaspiro[4.6]undecan-2-yl}methanol:
| Technique | Expected Chemical Shifts (ppm) and Correlations | Information Gained |
| ¹H NMR | Protons on the cycloheptane ring (δ 1.2-2.0), protons adjacent to the spiro-carbon, protons on the lactone ring (δ 2.0-4.5), and protons of the hydroxymethyl group (δ 3.5-4.0). | Connectivity and diastereotopic relationships of protons. |
| ¹³C NMR | Spiro-carbon (quaternary, δ > 80), carbonyl carbon of the lactone (δ ~170-180), carbons of the cycloheptane ring (δ 20-50), carbons of the lactone ring (δ 25-80), and the carbon of the hydroxymethyl group (δ ~60-70). | Carbon framework and presence of key functional groups. |
| COSY | Correlations between adjacent protons on the cycloheptane and lactone rings. | Proton-proton coupling networks. |
| HSQC | Direct correlation of each proton signal to its attached carbon signal. | Unambiguous C-H bond assignment. |
| HMBC | Long-range correlations from protons on the hydroxymethyl group to the lactone ring carbons, and from protons on the cycloheptane ring to the spiro-carbon. | Assembly of the complete molecular structure. |
.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[5]
-
1D Spectra Acquisition: Acquire standard ¹H and proton-decoupled ¹³C NMR spectra.
-
2D Spectra Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.
-
Data Processing and Analysis: Process the acquired data using appropriate software. Analyze chemical shifts, coupling constants, and cross-peaks to assign all proton and carbon signals and confirm the structure of {1-oxaspiro[4.6]undecan-2-yl}methanol.
Visualization of the NMR Analysis Workflow:
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, which complements NMR data for structural confirmation.[7][8]
Ionization Techniques:
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts, allowing for the determination of the molecular weight with high accuracy.[9]
Expected Mass Spectrometry Data:
| Technique | Expected m/z Values | Information Gained |
| High-Resolution MS (ESI) | [M+H]⁺, [M+Na]⁺. For C₁₁H₂₀O₂, the exact mass of the protonated molecule is 185.1536. | Confirms the molecular formula. |
| GC-MS (EI) | Molecular ion (M⁺) at m/z 184, and characteristic fragment ions resulting from the loss of the hydroxymethyl group (-CH₂OH), water (-H₂O), and fragmentation of the cycloheptane and lactone rings.[10] | Provides a fragmentation pattern for structural confirmation and library matching. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[11]
-
LC-MS System: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to promote protonation.
-
Mass Spectrometric Detection: Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Determine the exact mass of the parent ion and compare it with the calculated mass for the proposed structure.
Visualization of the Combined Spectroscopic Approach:
Caption: Integrated approach for structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12]
Expected FTIR Data:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (alcohol) | Strong, broad band around 3200-3600 |
| C-H (alkane) | 2850-3000 |
| C=O (γ-lactone) | Strong, sharp band around 1770[13] |
| C-O (ester) | 1000-1300[14] |
| C-O (alcohol) | 1000-1260 |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed on the ATR (Attenuated Total Reflectance) crystal.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The positions and shapes of the absorption bands are compared with characteristic group frequencies to confirm the presence of the expected functional groups.[15]
Purity Assessment and Chiral Separation
Once the structure is confirmed, it is crucial to assess the purity of the compound and, given the presence of stereocenters, to separate and identify the different stereoisomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for both purity assessment and chiral separations.
Purity Assessment (Reversed-Phase HPLC): A C18 column with a mobile phase gradient of water and acetonitrile or methanol is typically used to separate the target compound from any impurities. Detection is commonly performed using a UV detector.
Chiral Separation: {1-oxaspiro[4.6]undecan-2-yl}methanol possesses at least two stereocenters, meaning it can exist as multiple stereoisomers.[16] The separation of these enantiomers and diastereomers is critical for pharmaceutical applications, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.
Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for separating enantiomers.[17][18] Polysaccharide-based CSPs are widely used for their broad applicability.[6]
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen a variety of chiral stationary phases (e.g., cellulose- or amylose-based) to find one that provides adequate resolution.
-
Mobile Phase Optimization: Optimize the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents significantly impacts the separation.[19]
-
Method Validation: Validate the developed method for parameters such as resolution, selectivity, and linearity.
Visualization of the Chiral Separation Workflow:
Caption: Workflow for chiral HPLC method development.
Conclusion
The comprehensive characterization of {1-oxaspiro[4.6]undecan-2-yl}methanol requires a multi-technique approach. NMR spectroscopy, including 2D techniques, is indispensable for unambiguous structural elucidation. Mass spectrometry provides crucial confirmation of the molecular weight and formula, while FTIR spectroscopy offers a rapid means of identifying key functional groups. For purity assessment and the critical separation of stereoisomers, HPLC, particularly with chiral stationary phases, is the method of choice. The judicious application of these analytical techniques, as outlined in this guide, will ensure a thorough and reliable characterization of this and similar spirocyclic compounds, which is fundamental for their successful development in pharmaceutical and other scientific fields.
References
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- (n.d.). Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy. UU Research Portal.
- (2020, December). ATR-IR spectra of all lactones produced (in black, preceded by “L” in... ResearchGate.
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- (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Publish.
- (2024, August 15). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. PubMed.
- Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns.
- (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
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A Senior Application Scientist's Guide to the Synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol: A Comparative Assessment of Reproducibility and Alternative Routes
Abstract
The {1-oxaspiro[4.6]undecan-2-yl}methanol core represents a valuable spiroketal scaffold, a motif prevalent in numerous biologically active natural products. The successful and reproducible synthesis of such structures is paramount for advancing drug discovery and development programs. This guide provides a critical assessment of a plausible, literature-derived synthesis for {1-oxaspiro[4.6]undecan-2-yl}methanol, focusing on practical reproducibility and potential challenges. Furthermore, it presents a comparative analysis of alternative synthetic strategies, offering researchers a comprehensive decision-making framework based on experimental priorities such as yield, stereocontrol, and scalability.
Introduction: The Significance of the Spiroketal Moiety
Spiroketals are privileged structural motifs found in a vast array of natural products, exhibiting a wide spectrum of biological activities.[1] They often serve as rigid three-dimensional scaffolds, positioning functional groups in precise orientations for molecular recognition and interaction with biological targets.[1] The synthesis of spiroketals, however, is not always trivial. The stereochemical outcome at the anomeric spiro-center is governed by a delicate balance of thermodynamic and kinetic factors, making stereocontrolled synthesis a significant challenge.[1][2] This guide focuses on the synthesis of the {1-oxaspiro[4.6]undecan-2-yl}methanol system, a structure featuring a five-membered tetrahydrofuran ring fused with a seven-membered cycloheptane ring.
A Representative Published Synthesis via Grignard Addition to a Lactone
While a dedicated publication for the title compound is not prominent, a robust and logical synthesis can be constructed based on well-established organometallic and cyclization principles.[3][4][5] The following protocol represents a plausible and frequently utilized approach, serving as our baseline for assessing reproducibility. The overall strategy involves the nucleophilic addition of a Grignard reagent to γ-valerolactone to construct the carbon skeleton, followed by a deprotection and acid-catalyzed spiroketalization.
Overall Synthetic Scheme
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of {1-oxaspiro[4.6]undecan-2-yl}methanol
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of {1-oxaspiro[4.6]undecan-2-yl}methanol. As a molecule combining a cyclic ether and a primary alcohol, its disposal requires careful consideration of both its potential for peroxide formation and its inherent flammability and toxicity. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary procedural information to manage this chemical waste safely and in accordance with regulatory best practices.
Hazard Identification and Risk Assessment
Understanding the chemical nature of {1-oxaspiro[4.6]undecan-2-yl}methanol is fundamental to its safe disposal. The molecule's structure incorporates two key functional groups, each contributing to its hazard profile.
-
Cyclic Ether (Oxaspiro moiety): Like other ethers, this functional group can react with atmospheric oxygen, particularly in the presence of light, to form unstable and potentially explosive peroxides.[1][2] This risk increases significantly with prolonged storage, especially after a container has been opened.[3][4] Therefore, containers of this chemical must be dated upon receipt and opening.[4][5]
-
Methanol Moiety: The hydroxymethyl group imparts the hazards associated with methanol, a toxic and highly flammable alcohol.[6][7] Methanol is classified by the U.S. Environmental Protection Agency (EPA) as a hazardous waste (RCRA ID number U154) due to its ignitability and toxicity.[8] Exposure can cause damage to organs, particularly the liver, kidneys, central nervous system, and optic nerve.[6][9]
Due to these combined hazards, {1-oxaspiro[4.6]undecan-2-yl}methanol must be treated as a flammable, toxic, and potentially peroxide-forming hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain. [1][10][11]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate risks, all handling and disposal preparation steps must be conducted within a properly functioning chemical fume hood.[2][5] The work area must be equipped with an accessible eyewash station and safety shower.[2]
| Hazard Source | Required Personal Protective Equipment (PPE) | Rationale |
| Flammability & Inhalation | Flame-resistant lab coat, buttoned to full length.[5] | Protects against splashes and potential fires. |
| Skin Contact & Toxicity | Chemical-resistant gloves (consider double-gloving with nitrile).[5] | Prevents dermal absorption of the toxic methanol moiety. Note that ethers can permeate nitrile gloves, so work should be planned to minimize contact time.[3] |
| Eye Contact | ANSI-approved safety goggles or a face shield.[5] | Protects eyes from splashes of the irritating and toxic liquid. |
| General Protection | Full-length pants and closed-toe shoes.[3] | Ensures no skin is exposed. |
Step-by-Step Disposal Procedures
Disposal protocols vary based on the form of the waste. Segregation of waste streams is critical to prevent dangerous reactions.[12][13]
Protocol 1: Disposal of Unused or Waste {1-oxaspiro[4.6]undecan-2-yl}methanol
This protocol applies to the pure chemical or solutions where it is the primary component.
-
Waste Collection:
-
Designate a specific, compatible waste container. A glass bottle is suitable, but if larger quantities are generated, a steel drum for non-acidic organic solvents can be used.[13] The container must be in good condition with a secure, tight-fitting cap.
-
Affix a completed EHS Hazardous Waste Label to the container before adding any waste.[4]
-
-
Waste Transfer:
-
Container Sealing and Storage:
-
Securely cap the waste container immediately after adding waste. Do not leave it open.[4][14]
-
Store the sealed container in a designated satellite accumulation area, typically within a flammable storage cabinet.[5]
-
Ensure the waste is segregated from incompatible materials such as oxidizers and strong acids.[2][5]
-
-
Waste Pickup:
Protocol 2: Disposal of Contaminated Materials
This protocol applies to items such as gloves, absorbent pads, and disposable labware contaminated with {1-oxaspiro[4.6]undecan-2-yl}methanol.
-
Collection: Place all contaminated solid waste into a designated, leak-proof container, such as a sturdy plastic bag or a labeled drum.
-
Labeling: Clearly label the container as "Hazardous Waste" with the chemical name.
-
Storage and Disposal: Store the container in a fume hood or designated waste area away from ignition sources. Dispose of it through your institution's EHS hazardous waste stream.
Protocol 3: Decontamination and Disposal of Empty Containers
An "empty" container that held this chemical is still considered hazardous waste until properly decontaminated.[15]
-
Initial Rinse (Triple Rinse Method):
-
Drying: Allow the rinsed container to air dry completely in the back of the fume hood.
-
Final Disposal: Once thoroughly dry, deface or remove the original label.[4][14] The container can now typically be disposed of in a designated glass disposal box or as regular non-hazardous waste, pending confirmation with your local EHS guidelines.
Spill Management Protocol
In the event of a spill, immediate and cautious action is required.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or the ventilation is poor, evacuate the laboratory.
-
Eliminate Ignition Sources: Immediately turn off all nearby hot plates, stir plates, and other potential sources of ignition.[1][15]
-
Contain and Absorb:
-
Wearing the appropriate PPE, contain the spill.
-
Use a non-combustible absorbent material, such as vermiculite or sand, to soak up the liquid. Never use sawdust or other combustible materials. [1]
-
-
Collect and Dispose:
-
Carefully scoop the absorbed material into a sealable, compatible container.
-
Label the container as hazardous waste and dispose of it according to Protocol 2.
-
-
Decontaminate: Clean the spill area with soap and water.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste related to {1-oxaspiro[4.6]undecan-2-yl}methanol.
Caption: Decision workflow for segregating and disposing of different waste streams.
References
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Ethers | Health & Safety | Health and Safety Department. (2024, July 22). Retrieved from [Link]
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Diethyl Ether. (n.d.). Purdue University. Retrieved from [Link]
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Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth College. Retrieved from [Link]
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Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]
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METHANOL SMALL QUANTITIES BULLETIN. (n.d.). Methanol Institute. Retrieved from [Link]
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Disposal of Chemical Waste - Safety Office. (n.d.). University of Cambridge. Retrieved from [Link]
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Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
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Chemical Waste | Removal, Treatment and Disposal. (n.d.). CSG. Retrieved from [Link]
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SAFETY DATA SHEET Methanol. (2024, February 2). Air Liquide. Retrieved from [Link]
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SDS US - CRC Industries. (2017, December 27). Retrieved from [Link]
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Environmental Assessment. (2025, March 31). U.S. Food and Drug Administration. Retrieved from [Link]
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EPA Hazardous Waste Codes. (n.d.). University of Georgia Environmental Safety Division. Retrieved from [Link]
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Fate Report for Case # P-22-0127. (2023, June 14). U.S. Environmental Protection Agency. Retrieved from [Link]
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2-Oxaspiro(4,5)decan-1-one Env. Fate/Transport. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]
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EVALUATION OF THE FATE AND TRANSPORT OF METHANOL IN THE ENVIRONMENT. (n.d.). Malcolm Pirnie, Inc. Retrieved from [Link]
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Methanol Safety Data Sheet. (2019, November 29). Methanex. Retrieved from [Link]
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SAFETY DATA SHEET - Methanol. (2014, March 19). State of Michigan. Retrieved from [Link]
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Personal Protective Equipment (PPE) & Handling Guide: {1-oxaspiro[4.6]undecan-2-yl}methanol
Executive Summary: The "Unknown Hazard" Protocol
Compound Class: Spirocyclic Primary Alcohol CAS: (Specific CAS may vary by stereochemistry; treat as Novel Chemical Entity) Default Hazard Classification: GHS Category 2/3 (Warning) – Assumed Potent
As a Senior Application Scientist, my directive for handling {1-oxaspiro[4.6]undecan-2-yl}methanol is grounded in the Precautionary Principle . Unlike common solvents (e.g., methanol or ethanol) with well-defined toxicology, this spirocyclic scaffold is a specialized research intermediate. Public toxicological data (LD50, OELs) is likely non-existent or proprietary.
Therefore, you must not rely on standard "low-hazard" assumptions. This guide applies Control Banding (Band 3) protocols, treating the compound as a potential irritant and sensitizer until proven otherwise.
Risk Assessment & Control Banding Logic
We utilize a Control Banding approach, standard in pharmaceutical R&D for intermediates with limited data.[1]
| Parameter | Assessment for {1-oxaspiro[4.6]undecan-2-yl}methanol | Implication |
| Physical State | Viscous oil or low-melting solid (likely). | Low dust potential, but high surface adhesion (sticky). |
| Functional Group | Primary Alcohol (-CH₂OH) on Spiro Ether core. | Potential mucosal irritant (H315, H319). Potential absorption.[2][3][4] |
| Metabolic Risk | Spirocyclic systems are often metabolically stable. | Risk of bioaccumulation or unexpected bioactivity. |
| Control Band | Band 3 (0.01 – 1 mg/m³ OEL equivalent) . | Engineering controls (Fume Hood) are mandatory. PPE is secondary. |
Decision Logic: Handling Workflow
The following diagram outlines the decision process for selecting containment levels based on operation scale.
Figure 1: Operational decision tree for selecting engineering controls and PPE based on quantity and physical state.
PPE Matrix: The Defense Layers
This matrix is designed to prevent dermal absorption and inhalation. Note: Standard latex gloves are insufficient for organic alcohols and ethers due to rapid permeation.
| Protection Zone | Recommended Equipment | Technical Specification (Rationale) |
| Hand Protection | Double Nitrile Gloves (Disposable) | Inner: 4 mil Nitrile (Touch sensitivity).Outer: 5-8 mil Extended Cuff Nitrile.Why: Spiro-ethers can act as solvents, potentially permeating thin nitrile. Double gloving provides a "breakthrough" buffer. |
| Respiratory | Engineering Control First | Primary: Chemical Fume Hood (Certified).Secondary (Spill/Cleaning): Half-face respirator with P100/OV (Organic Vapor) cartridges.Why: The -methanol group suggests volatility; OV cartridges capture vapors, P100 captures particulates. |
| Eye/Face | Chemical Splash Goggles | Standard: ANSI Z87.1 Impact + Splash.Avoid: Standard safety glasses if working with >1g or liquids.Why: Irreversible corneal damage is a risk with concentrated primary alcohols. |
| Body | Tyvek® Lab Coat or Apron | Material: Polyethylene (Tyvek) or chemically resistant laminate.Configuration: Buttoned to neck, cuffs tucked into outer gloves.Why: Cotton absorbs organic liquids, keeping them against the skin. |
Operational Protocols
A. Weighing & Transfer (Critical Step)
The highest risk of exposure occurs when the pure substance is manipulated outside of a reaction vessel.
-
Static Control: Use an antistatic gun or ionizer if the compound is a dry solid. Spirocyclic solids can be electrostatic and "jump."
-
The "Boat" Technique:
-
Tare the weighing boat inside the fume hood.
-
Transfer the solid/oil to the boat.
-
Cover the boat (aluminum foil or second boat) before moving it to the balance if the balance is outside the hood.
-
Best Practice: Place the analytical balance inside a vented enclosure or fume hood.
-
-
Solubilization: Dissolve the compound in the reaction solvent (e.g., DCM, THF) as immediately as possible to lower vapor pressure and dust potential.
B. Reaction Monitoring (TLC/LCMS)
-
Micropipettes: Use positive displacement pipettes for viscous oils to prevent dripping.
-
Needle Disposal: Do not recap needles. Dispose of syringes immediately into a sharps container located inside the hood to prevent carrying contaminated sharps across the lab.
C. Spill Response ( < 50 mL/g)
-
Evacuate the immediate area (3-meter radius).
-
Don PPE: Goggles, Double Gloves, Respiratory protection (if outside hood).
-
Absorb: Use a Universal Absorbent Pad (polypropylene). Do not use paper towels (rapid evaporation).
-
Clean: Wipe surface with acetone, followed by soap and water.
-
Dispose: Place all cleanup materials in a sealed "Hazardous Solid Waste" bag.
Waste Disposal & Deactivation
Compliance with EPA (RCRA) and local regulations is mandatory.
-
Segregation: Classify as "Organic Solvent Waste" if in solution. If pure solid/oil, classify as "Toxic Solid Waste."
-
Labeling: Explicitly write the full chemical name {1-oxaspiro[4.6]undecan-2-yl}methanol on the tag. Do not use abbreviations like "Spiro-alcohol."
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is potentially acidic or corrosive (unlikely, but safe practice).
References
-
Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[5] United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
Centers for Disease Control and Prevention (CDC). (2019). Control Banding Safety Assessment.[6] The National Institute for Occupational Safety and Health (NIOSH). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
